1-Methylimidazolium hydrogen sulfate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-methylimidazole;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.H2O4S/c1-6-3-2-5-4-6;1-5(2,3)4/h2-4H,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEOIQKGZSIMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681281-87-8 | |
| Record name | 1-Methylimidazolium hydrogen sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis protocol for 1-Methylimidazolium hydrogen sulfate
An In-depth Technical Guide to the Synthesis of 1-Methylimidazolium Hydrogen Sulfate (B86663)
This guide provides a comprehensive overview of the synthesis of 1-Methylimidazolium hydrogen sulfate ([HMim][HSO4]), an ionic liquid with applications in various chemical processes. The information is tailored for researchers, scientists, and professionals in drug development, presenting a detailed experimental protocol, quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound is a Brønsted acidic ionic liquid that has garnered significant interest as a catalyst and solvent in organic synthesis.[1] Its utility spans from promoting environmentally friendly reactions to applications in biomass conversion and electrochemistry.[2] This document outlines a straightforward and efficient method for its preparation in a laboratory setting.
Synthesis Protocol
The synthesis of this compound is achieved through the direct acid-base reaction of 1-methylimidazole (B24206) with concentrated sulfuric acid.[3] This one-step process is efficient and yields the desired ionic liquid in high purity.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.[3]
| Parameter | Value |
| Reactants | |
| 1-Methylimidazole | 2 mL (25.1 mmol) |
| Concentrated Sulfuric Acid | 1.34 mL (25.1 mmol) |
| Reaction Conditions | |
| Initial Temperature | 0 °C (Ice Bath) |
| Reaction Time | 48 hours |
| Post-reaction Temperature | Room Temperature |
| Purification | |
| Washing Solvent | Diethyl ether (5 x 5 mL) |
| Drying Conditions | Vacuum at 70 °C for 10 hours |
Experimental Procedure
The detailed experimental protocol for the synthesis of this compound is as follows[3]:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place 2 mL (25.1 mmol) of 1-methylimidazole.
-
Cooling: Place the flask in an ice bath to maintain a temperature of 0 °C.
-
Addition of Sulfuric Acid: While stirring vigorously, add 1.34 mL (25.1 mmol) of concentrated sulfuric acid dropwise to the 1-methylimidazole. Caution: This reaction is exothermic; slow, dropwise addition is crucial to control the temperature.
-
Reaction: After the complete addition of sulfuric acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 48 hours.
-
Purification (Washing): After 48 hours, stop stirring and wash the resulting viscous liquid with 5 mL of diethyl ether five times. Decant the diethyl ether after each wash.
-
Purification (Drying): Dry the final product under vacuum at 70 °C for 10 hours to remove any residual solvent.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Characterization of 1-Methylimidazolium Hydrogen Sulfate Using NMR Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of the ionic liquid 1-Methylimidazolium hydrogen sulfate (B86663) ([HMIM][HSO₄]) using Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the synthesis of the compound, provides expected NMR spectral data, and outlines the experimental protocols for its characterization, serving as a valuable resource for researchers in chemistry and drug development.
Introduction
1-Methylimidazolium hydrogen sulfate is a Brønsted acidic ionic liquid that has garnered significant interest as a catalyst and solvent in various organic reactions.[1] Its properties, including low volatility, high thermal stability, and tunable acidity, make it an attractive alternative to traditional volatile and corrosive acids. Accurate characterization of its molecular structure is paramount for understanding its reactivity and for quality control. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such materials. This guide focuses on the application of ¹H and ¹³C NMR for the characterization of this compound.
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the direct acid-base neutralization reaction between 1-methylimidazole (B24206) and sulfuric acid.
Experimental Protocol: Synthesis
The synthesis of this compound ([HMIM][HSO₄]) can be carried out as follows:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 1-methylimidazole (1.0 eq).
-
While stirring vigorously, slowly add concentrated sulfuric acid (98%, 1.0 eq) dropwise to the 1-methylimidazole. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring the reaction mixture for 24-48 hours at room temperature to ensure complete reaction.
-
The resulting viscous liquid is then washed multiple times with diethyl ether to remove any unreacted starting materials.
-
Finally, the product is dried under vacuum at 70-80 °C to remove any residual solvent, yielding pure this compound.
NMR Spectroscopic Characterization
NMR spectroscopy is the primary tool for confirming the structure of the 1-Methylimidazolium cation and for assessing the purity of the synthesized ionic liquid. The following sections detail the expected ¹H and ¹³C NMR data.
¹H and ¹³C NMR Data
The quantitative NMR data for this compound are summarized in the tables below. The chemical shifts are reported in parts per million (ppm) and are referenced to a standard (e.g., TMS or the residual solvent peak). The expected chemical shifts are based on data from structurally related imidazolium (B1220033) salts.[1][2][3]
Table 1: ¹H NMR Spectral Data for this compound
| Protons on Cation | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.5 - 9.0 | Singlet | 1H |
| H-4 | ~7.4 - 7.6 | Triplet (or dd) | 1H |
| H-5 | ~7.4 - 7.6 | Triplet (or dd) | 1H |
| N-CH₃ | ~3.8 - 4.0 | Singlet | 3H |
| N-H | ~12.0 - 13.0 | Broad Singlet | 1H |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon on Cation | Chemical Shift (δ, ppm) |
| C-2 | ~136 - 138 |
| C-4 | ~123 - 125 |
| C-5 | ~121 - 123 |
| N-CH₃ | ~36 - 38 |
Experimental Protocol: NMR Spectroscopy
The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the acidic N-H proton.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically used.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Diagrams
The following diagrams illustrate the logical workflow of the synthesis and characterization process and the key structural correlations in the NMR spectra.
Caption: Workflow for the synthesis and NMR characterization of this compound.
Caption: Correlation diagram of the 1-Methylimidazolium cation structure with its expected ¹H and ¹³C NMR spectral data.
References
FT-IR Analysis of 1-Methylimidazolium Hydrogen Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of the protic ionic liquid, 1-Methylimidazolium (B8483265) hydrogen sulfate (B86663) ([HMIM][HSO₄]). This document details the characteristic vibrational modes of the compound, presents a comprehensive table of spectral data, and outlines a standard experimental protocol for its analysis.
Core Concepts in the FT-IR Spectrum of [HMIM][HSO₄]
The FT-IR spectrum of 1-Methylimidazolium hydrogen sulfate is characterized by the distinct vibrational modes of its constituent ions: the 1-methylimidazolium cation ([HMIM]⁺) and the hydrogen sulfate anion (HSO₄⁻). The spectrum reveals key information about the functional groups and intermolecular interactions within the ionic liquid.
The imidazolium (B1220033) ring of the cation exhibits characteristic stretching vibrations of its C-H and N-H bonds, as well as ring skeletal vibrations. The hydrogen sulfate anion is distinguished by the stretching and bending modes of its S=O and S-OH groups. The presence of hydrogen bonding, particularly involving the hydrogen sulfate anions, can lead to the appearance of specific bands in the spectrum.
Quantitative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption bands and their corresponding vibrational assignments for this compound, compiled from spectroscopic studies.
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Ion |
| ~3300 | N-H stretching | -NH | [HMIM]⁺ |
| 3155, 3109 | C-H stretching | Imidazole ring C-H | [HMIM]⁺ |
| 2970 - 2900 | C-H stretching | Methyl group C-H | [HMIM]⁺ |
| ~2800 | N-CH₃ stretching | N-CH₃ | [HMIM]⁺ |
| 1571, 1461 | Skeletal vibration | Imidazole ring | [HMIM]⁺ |
| 1250 | H-O-S stretching | HOSO₃⁻ | HSO₄⁻ |
| 1165 | In-plane bending | Imidazole ring C-H | [HMIM]⁺ |
| 1164 | Asymmetric S=O stretching | O=S=O | HSO₄⁻ |
| 1046, 1010 | Symmetric S=O stretching | S=O | HSO₄⁻ |
Note: The exact peak positions may vary slightly depending on the sample purity, water content, and instrumental parameters.
Experimental Protocol for FT-IR Analysis
This section outlines a standard procedure for obtaining the FT-IR spectrum of this compound.
1. Sample Preparation:
-
Due to the hygroscopic nature of many ionic liquids, it is crucial to handle this compound in a controlled environment, such as a glovebox or under a dry nitrogen atmosphere, to minimize water absorption.
-
For transmission FT-IR spectroscopy, a small drop of the ionic liquid is placed between two infrared-transparent windows, typically made of Zinc Selenide (ZnSe) or Potassium Bromide (KBr).[1][2] The windows are then pressed together to form a thin liquid film.
2. Instrumentation and Data Acquisition:
-
An FT-IR spectrometer, such as a Nicolet 6700 or equivalent, is used for spectral acquisition.[1][2]
-
The spectrometer should be purged with dry air or nitrogen to reduce interference from atmospheric water and carbon dioxide.[1][2]
-
Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
A background spectrum of the empty sample holder (the two IR windows pressed together) should be collected prior to the sample measurement.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
3. Data Analysis:
-
The acquired spectrum is analyzed to identify the characteristic absorption bands.
-
Peak positions, intensities, and shapes are recorded.
-
The identified peaks are assigned to their corresponding molecular vibrations based on established literature values and spectroscopic databases.
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
References
Thermogravimetric Analysis of 1-Methylimidazolium Hydrogen Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1-Methylimidazolium hydrogen sulfate (B86663) ([HMIM]HSO₄), an ionic liquid of significant interest in various chemical and pharmaceutical applications. This document details the thermal stability, decomposition profile, and experimental considerations for the TGA of this compound and its close analogs, offering valuable insights for its application in research and development.
Introduction to Thermal Stability of Imidazolium-Based Ionic Liquids
Ionic liquids (ILs) are salts that are liquid at or near room temperature, possessing unique properties such as low vapor pressure, high thermal stability, and excellent solvency.[1] The thermal stability of an ionic liquid is a critical parameter that dictates its operational window in various applications, from synthesis and catalysis to its use as an electrolyte.[1][2] Thermogravimetric analysis is the primary technique employed to evaluate this stability by monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere.
For imidazolium-based ionic liquids, thermal stability is influenced by the nature of both the cation and the anion. The decomposition of these ILs can occur through various mechanisms, including SN2 nucleophilic substitution.[3]
Thermogravimetric Analysis of 1-Alkyl-3-Methylimidazolium Hydrogen Sulfates
While specific TGA data for 1-Methylimidazolium hydrogen sulfate is not extensively available in the public domain, analysis of its close structural analogs, such as 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM]HSO₄), provides valuable insights into its expected thermal behavior.
Thermal Decomposition Profile
Studies on [EMIM]HSO₄ indicate that it is thermally stable at temperatures below 270°C.[2][4] The decomposition process for many imidazolium-based ionic liquids is a multi-stage event, often involving the initial loss of alkyl groups from the imidazolium (B1220033) ring.[5]
Table 1: Thermal Decomposition Data for Related Imidazolium-Based Ionic Liquids
| Ionic Liquid | Onset Decomposition Temperature (Tonset) | Peak Decomposition Temperature (Tpeak) | Key Volatile Products | Reference |
| 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM]HSO₄) | ~270°C | Not specified | Not specified | [2][4] |
| 1-Butyl-3-methylimidazolium methyl sulfate ([bmim]MeSO₄) | 320-440°C | 382-390°C | 1-methylimidazole (B24206), 1-methoxybutane, 1-butanol | [5] |
| 1-Butyl-3-methylimidazolium chloride ([bmim]Cl) | >200°C | Not specified | Chloroalkanes | [5] |
| 1-Ethyl-3-methylimidazolium acetate (B1210297) ([C₂C₁im][OAc]) | Not specified | Not specified | Methanol, methyl acetate | [3][5] |
Note: The data presented is for analogous compounds and should be considered as an estimation of the thermal behavior of this compound.
Experimental Protocols for Thermogravimetric Analysis
The following section outlines a typical experimental protocol for conducting TGA on ionic liquids, based on methodologies reported in the literature.[6]
Materials and Instrumentation
-
Sample: this compound (ensure high purity and dry under vacuum prior to analysis).
-
Instrument: A thermogravimetric analyzer (e.g., PerkinElmer 'Pyris 1' TGA, METTLER-TOLEDO TGA 3+).[3][6]
-
Crucibles: Alumina (Al₂O₃) or platinum crucibles are commonly used.[6]
-
Purge Gas: High-purity nitrogen or air at a specified flow rate (e.g., 20-40 mL/min).
TGA Procedure (Dynamic Scan)
-
Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into the TGA crucible.[6]
-
Instrument Setup:
-
Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset decomposition temperature (Tonset), the peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss at different temperature ranges.
TGA Procedure (Isothermal Scan)
Isothermal TGA experiments are crucial for evaluating the long-term thermal stability of ionic liquids at specific operating temperatures.[7][8]
-
Sample Preparation: As per the dynamic scan.
-
Instrument Setup:
-
Rapidly heat the sample to the desired isothermal temperature.
-
Hold the sample at this temperature for an extended period (e.g., several hours).
-
-
Data Acquisition: Record the sample mass as a function of time.
-
Data Analysis: Determine the rate of mass loss at the isothermal temperature.
Experimental Workflow and Data Interpretation
The following diagram illustrates the typical workflow for the thermogravimetric analysis of an ionic liquid.
Synthesis of this compound
For researchers interested in preparing this ionic liquid, a common synthetic route involves the reaction of 1-methylimidazole with sulfuric acid.
Reaction Scheme:
1-Methylimidazole + H₂SO₄ → this compound
A typical procedure involves the dropwise addition of concentrated sulfuric acid to 1-methylimidazole under vigorous stirring in an ice bath.[9] The reaction mixture is then stirred for an extended period at room temperature, followed by washing with a suitable solvent (e.g., diethyl ether) and drying under vacuum.[9]
Conclusion
The thermogravimetric analysis of this compound and its analogs is essential for defining its operational limits in high-temperature applications. While direct TGA data for [HMIM]HSO₄ is limited, information from structurally similar ionic liquids, such as [EMIM]HSO₄, suggests a thermal stability of up to approximately 270°C. The experimental protocols and workflow provided in this guide offer a standardized approach for researchers to accurately assess the thermal properties of this and other ionic liquids. Careful control of experimental parameters and thorough data analysis are paramount for obtaining reliable and reproducible results.
References
- 1. cra.wallonie.be [cra.wallonie.be]
- 2. innospk.com [innospk.com]
- 3. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 4. Synthesis of 1-Ethyl-3-methylimidazolium Hydrogen Sulfate and Its Application in the Electrolysis of Aluminum [jproeng.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dea.lib.unideb.hu [dea.lib.unideb.hu]
An In-depth Technical Guide to the Physicochemical Properties of 1-Methylimidazolium Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazolium (B8483265) hydrogen sulfate (B86663), an ionic liquid, has garnered significant interest within the scientific community due to its potential applications as a catalyst and solvent in a variety of chemical processes. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and catalytic activity. While specific experimental data for 1-methylimidazolium hydrogen sulfate remains limited in publicly accessible literature, this document compiles available information and presents data for its close structural analogs, 1-ethyl-3-methylimidazolium (B1214524) hydrogen sulfate and 1-butyl-3-methylimidazolium hydrogen sulfate, for comparative purposes.
Core Physicochemical Properties
The defining characteristics of an ionic liquid are its physical and chemical properties. These parameters are crucial for understanding its behavior in various applications.
General Properties
Basic identification and computed properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₄S | --INVALID-LINK--[1] |
| Molecular Weight | 180.18 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[3], --INVALID-LINK--[4] |
| CAS Number | 681281-87-8 | --INVALID-LINK--[2], --INVALID-LINK--[5], --INVALID-LINK--[6] |
| Appearance | Almost colorless crystals / Solid | --INVALID-LINK--[5], --INVALID-LINK--[2] |
Comparative Physicochemical Data
| Property | 1-Ethyl-3-methylimidazolium Hydrogen Sulfate | 1-Butyl-3-methylimidazolium Hydrogen Sulfate |
| Density | 1.442 g/cm³[7] | No specific data found |
| 1.36 g/cm³ at 28 °C[8] | ||
| Viscosity | 680 cP[7] | No specific data found |
| 1510 cP at 25 °C[8] | ||
| Conductivity | 2–3 mS/cm[7] | No specific data found |
| 0.50 mS/cm at 20 °C[8] | ||
| Melting Point | -23 °C[8] | No specific data found |
| Decomposition Temperature | 270 °C[7] | No specific data found |
Note: The significant difference in viscosity for 1-ethyl-3-methylimidazolium hydrogen sulfate reported by different sources may be due to variations in measurement conditions or purity.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct reaction of 1-methylimidazole (B24206) with sulfuric acid.[9]
Materials:
-
1-methylimidazole
-
Concentrated sulfuric acid
-
Diethyl ether
-
Ice bath
Procedure:
-
In a round-bottom flask, place 1-methylimidazole.
-
While vigorously stirring the flask in an ice bath, add concentrated sulfuric acid dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 48 hours.
-
Wash the resulting product with diethyl ether (5 x 5 mL).
-
Dry the purified product under vacuum at 70 °C for 10 hours to yield this compound.[9]
Below is a workflow diagram for the synthesis of this compound.
References
- 1. This compound | C4H8N2O4S | CID 12000533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95 681281-87-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. labsolu.ca [labsolu.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound, 95% | 681281-87-8 | www.ottokemi.com [ottokemi.com]
- 7. innospk.com [innospk.com]
- 8. 1-Ethyl-3-methylimidazolium hydrogensulfate, >98% | IoLiTec [iolitec.de]
- 9. dea.lib.unideb.hu [dea.lib.unideb.hu]
Navigating the Solubility Landscape of 1-Methylimidazolium Hydrogen Sulfate in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 1-Methylimidazolium hydrogen sulfate (B86663) ([MIM][HSO₄]), a protic ionic liquid of significant interest in various chemical applications. While quantitative solubility data in common organic solvents remains largely uncharacterized in publicly accessible literature, this document provides valuable qualitative insights and a detailed experimental protocol for researchers to determine these parameters. This guide is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a deeper understanding of this ionic liquid's behavior in various solvent systems.
Understanding the Solubility of 1-Methylimidazolium Hydrogen Sulfate: A Qualitative Assessment
The solubility of ionic liquids is a complex phenomenon governed by factors such as the nature of the cation and anion, the polarity of the solvent, and the temperature. The imidazolium (B1220033) cation in [MIM][HSO₄] contributes to its potential for hydrogen bonding, while the hydrogen sulfate anion also plays a significant role in its interactions with solvent molecules. It is anticipated that [MIM][HSO₄] would exhibit favorable solubility in polar protic and aprotic solvents.
Due to the absence of specific quantitative data, experimental determination remains the most reliable method to ascertain the precise solubility of [MIM][HSO₄] in any given organic solvent.
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed methodology for the experimental determination of the solubility of this compound in a common organic solvent, based on the widely accepted isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator with precise temperature control (± 0.1 °C)
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or refractive index) or another suitable analytical instrument for quantification.
-
Centrifuge (optional)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that a solid phase remains at equilibrium.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Agitate the mixtures at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the liquid phase becomes constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Alternatively, for faster separation, the vials can be centrifuged at the experimental temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pre-warmed syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Record the exact weight of the collected filtrate.
-
Dilute the filtrate to a known volume with the same organic solvent.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the ionic liquid in the same solvent.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the organic solvent, typically expressed in grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.
This structured approach ensures the accurate and reproducible determination of the solubility of this compound, providing essential data for its effective application in research and development.
Unveiling the Brønsted Acidity of 1-Methylimidazolium Hydrogen Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the Brønsted acidity of the ionic liquid, 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([HMIM][HSO₄]). This versatile compound has garnered significant attention as a green and reusable acid catalyst in a multitude of organic transformations. This document provides a comprehensive overview of its acidic properties, supported by quantitative data, detailed experimental protocols, and visual representations of its catalytic action.
Introduction to Brønsted Acidity in Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, possessing a unique combination of properties including low vapor pressure, high thermal stability, and tunable solvency. Brønsted acidic ionic liquids, such as 1-methylimidazolium hydrogen sulfate, incorporate a proton-donating moiety, rendering them effective catalysts for a wide range of acid-catalyzed reactions. The acidity of [HMIM][HSO₄] stems from the hydrogen sulfate anion (HSO₄⁻), which can donate a proton in chemical reactions.
Quantitative Analysis of Brønsted Acidity
For comparison, the table below summarizes the Hammett acidity function (H₀) for related imidazolium-based hydrogen sulfate ionic liquids and sulfuric acid.
| Compound/Mixture | H₀ Value | Reference Compound(s) |
| 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) in 10 mol% excess acid | ~1.5 - 1.7 | N,N-dimethylbutylammonium hydrogen sulfate ([DMBA][HSO₄])[1] |
| Sulfuric Acid (98 wt%) | -10.4 | Sulfuric Acid[2] |
| 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate ([bsmim][HSO₄]) | Qualitatively similar to H₂SO₄ | Sulfuric Acid[3] |
Note: The acidity of ionic liquids can be influenced by the presence of water and other impurities.
Experimental Protocols
Synthesis of this compound ([HMIM][HSO₄])
This protocol is adapted from the synthesis of 1-alkyl-3-methylimidazolium hydrogen sulfate.
Materials:
-
1-Methylimidazole (reagent grade)
-
Sulfuric acid (98%, reagent grade)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a pre-determined molar amount of 1-methylimidazole.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add an equimolar amount of concentrated sulfuric acid (98%) dropwise to the stirred 1-methylimidazole. Caution: This reaction is highly exothermic. Maintain the temperature below 10°C throughout the addition.
-
After the complete addition of sulfuric acid, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
The resulting viscous liquid is the ionic liquid, this compound.
-
To purify the product, wash the ionic liquid multiple times with anhydrous diethyl ether to remove any unreacted starting materials.
-
Decant the diethyl ether layer.
-
Dry the resulting ionic liquid under vacuum to remove any residual solvent.
Characterization: The structure and purity of the synthesized [HMIM][HSO₄] can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Determination of Hammett Acidity (H₀) by UV-Vis Spectroscopy
This protocol describes the general method for measuring the Hammett acidity of a Brønsted acidic ionic liquid.
Materials:
-
This compound ([HMIM][HSO₄])
-
4-Nitroaniline (B120555) (indicator, pKa = +0.99)
-
Spectrophotometric grade solvent (e.g., acetonitrile (B52724) or the ionic liquid itself if transparent in the measurement range)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Indicator Stock Solution: Prepare a stock solution of 4-nitroaniline of known concentration in the chosen solvent.
-
Preparation of Sample Solutions: Prepare a series of solutions with a constant concentration of the indicator and varying concentrations of the ionic liquid, [HMIM][HSO₄].
-
UV-Vis Measurement: Record the UV-Vis spectrum for each sample solution, including a reference solution of the indicator in the pure solvent. The absorbance maximum (λ_max) for 4-nitroaniline is typically around 380 nm.
-
Calculation of the Indicator Ratio: The ratio of the unprotonated form ([B]) to the protonated form ([BH⁺]) of the indicator is calculated from the absorbance values using the following equation:
[B]/[BH⁺] = (A - A_BH⁺) / (A_B - A)
where:
-
A is the measured absorbance of the indicator in the acidic solution.
-
A_B is the absorbance of the unprotonated indicator.
-
A_BH⁺ is the absorbance of the protonated indicator.
-
-
Calculation of H₀: The Hammett acidity function is then calculated using the Henderson-Hasselbalch-like equation:
H₀ = pKa + log([B]/[BH⁺])
Catalytic Activity and Mechanism
The Brønsted acidity of this compound makes it an effective catalyst for a variety of organic reactions, most notably Fischer esterification. The ionic liquid acts as a proton donor to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Fischer Esterification Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Fischer esterification of a carboxylic acid with an alcohol catalyzed by [HMIM][HSO₄].
Caption: Proposed catalytic cycle for Fischer esterification.
Experimental Workflow for a Catalyzed Reaction
The following diagram outlines a typical experimental workflow for conducting a reaction catalyzed by this compound.
Caption: General experimental workflow for catalysis.
Conclusion
This compound is a readily synthesized and effective Brønsted acidic ionic liquid. Its acidity, which can be quantified using the Hammett acidity function, is sufficient to catalyze a range of important organic transformations. The ability to recover and reuse this ionic liquid positions it as a valuable tool in the development of more sustainable chemical processes. This guide provides the foundational knowledge for researchers and professionals to explore and apply the catalytic potential of this compound in their work.
References
The Dawn of Designer Solvents: An In-depth Technical Guide to the Discovery and History of Imidazolium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
The field of ionic liquids (ILs) has witnessed an exponential rise in interest over the past few decades, with imidazolium-based ILs standing out as a cornerstone of this chemical revolution. Their tunable nature, offering a vast design space for specific applications, has cemented their role as "designer solvents" and functional materials in catalysis, electrochemistry, and pharmaceuticals. This technical guide delves into the core of their inception, tracing the historical milestones and key experimental discoveries that propelled imidazolium-based ionic liquids from laboratory curiosities to indispensable tools for modern science.
A New Class of Molten Salts: The Pioneering Work of Wilkes and Hussey
The story of modern imidazolium-based ionic liquids begins in the early 1980s. While the concept of ionic liquids (then often referred to as molten salts) was not new, the breakthrough came with the work of John S. Wilkes and Charles L. Hussey at the Frank J. Seiler Research Laboratory at the United States Air Force Academy. Their research on electrolytes for batteries led to the development of the first dialkylimidazolium chloroaluminate melts. A seminal 1982 paper by Wilkes, Levisky, Wilson, and Hussey introduced a new class of room-temperature ionic liquids that would become the foundation for countless future studies.[1]
These first-generation imidazolium (B1220033) ILs were based on the 1,3-dialkylimidazolium cation, most notably 1-ethyl-3-methylimidazolium (B1214524) ([EMIm]⁺), paired with a chloroaluminate anion (AlCl₄⁻ or Al₂Cl₇⁻). A key feature of these liquids was their ability to remain in a liquid state at or near room temperature, a significant departure from the high-temperature molten salts traditionally studied.
The composition of these chloroaluminate melts could be tuned to be acidic, basic, or neutral by varying the molar ratio of aluminum chloride (AlCl₃) to the imidazolium chloride salt. This tunability of Lewis acidity was a critical discovery, opening the door to their use as both solvents and catalysts for a variety of chemical reactions.
The Second Generation: A Leap Towards Stability
A significant limitation of the early chloroaluminate ionic liquids was their extreme sensitivity to moisture, which restricted their handling and application. A pivotal advancement came in 1992 when Wilkes and Zaworotko published their work on air and water-stable 1-ethyl-3-methylimidazolium-based ionic liquids.[2][3][4] This marked the dawn of the "second generation" of ionic liquids, which were far more practical for general laboratory use.
By replacing the hydrolytically sensitive chloroaluminate anion with anions such as tetrafluoroborate (B81430) (BF₄⁻) and acetate (B1210297) (CH₃COO⁻), they created ionic liquids that could be handled in ambient conditions without decomposition.[3][4] This breakthrough dramatically broadened the accessibility and applicability of imidazolium-based ILs, sparking a surge of research into their potential uses across various scientific disciplines.
Key Physicochemical Properties of Early Imidazolium-Based Ionic Liquids
The unique properties of these novel solvents were a major driver of the intense research interest. The following table summarizes some of the key physicochemical properties of the early, historically significant imidazolium-based ionic liquids.
| Ionic Liquid | Cation | Anion(s) | Molar Ratio (AlCl₃:[Im]Cl) | Melting Point (°C) | Density (g/cm³) | Viscosity (cP) | Conductivity (mS/cm) |
| 1-Ethyl-3-methylimidazolium Chloroaluminate | 1-Ethyl-3-methylimidazolium | AlCl₄⁻, Al₂Cl₇⁻ | 0.8 to 2.0 | Varies with ratio | ~1.2 - 1.5 | ~15 - 40 | ~10 - 25 |
| 1-Ethyl-3-methylimidazolium Tetrafluoroborate | 1-Ethyl-3-methylimidazolium | BF₄⁻ | N/A | 15 | 1.28 | 34 | 13.6 |
| 1-Butyl-3-methylimidazolium Chloroaluminate | 1-Butyl-3-methylimidazolium | AlCl₄⁻, Al₂Cl₇⁻ | 0.8 to 2.0 | Varies with ratio | ~1.1 - 1.4 | ~30 - 100 | ~3 - 15 |
Note: The properties of chloroaluminate ionic liquids are highly dependent on the molar ratio of the components. The values presented are approximate ranges reported in early studies.
Experimental Protocols for Seminal Syntheses
To provide a practical understanding of the foundational work in this field, detailed experimental protocols for the synthesis of key early imidazolium-based ionic liquids are provided below.
Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIm]Cl)
This procedure is a crucial first step in the synthesis of many imidazolium-based ionic liquids.
Materials:
-
Chloroethane
-
Anhydrous diethyl ether
Procedure:
-
In a high-pressure reaction vessel, combine equimolar amounts of 1-methylimidazole and condensed chloroethane.
-
Seal the vessel and heat the mixture at 60-70°C for 24-48 hours. The reaction is typically performed without a solvent.
-
After cooling, a white solid product, 1-ethyl-3-methylimidazolium chloride, is formed.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/ethyl acetate, or by washing with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Synthesis of 1-Ethyl-3-methylimidazolium Chloroaluminate ([EMIm]AlCl₄)
This protocol describes the preparation of the first-generation, moisture-sensitive ionic liquids.
Materials:
-
1-Ethyl-3-methylimidazolium chloride ([EMIm]Cl), dried under vacuum
-
Anhydrous aluminum chloride (AlCl₃)
Procedure:
-
All manipulations must be carried out in an inert atmosphere (e.g., a glovebox) due to the hygroscopic nature of AlCl₃ and the resulting ionic liquid.
-
In a glass container, place a known amount of dried [EMIm]Cl.
-
Slowly and carefully add a molar equivalent of anhydrous AlCl₃ to the [EMIm]Cl with constant stirring. The reaction is highly exothermic.
-
The mixture will gradually form a clear, colorless to pale yellow liquid. The composition can be adjusted by varying the molar ratio of AlCl₃ to [EMIm]Cl. For a neutral melt, a 1:1 molar ratio is used. Acidic melts are prepared with a molar excess of AlCl₃, while basic melts have an excess of [EMIm]Cl.
-
The resulting ionic liquid is ready for use within the inert atmosphere.
Synthesis of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIm]BF₄)
This procedure outlines the synthesis of a second-generation, air- and water-stable ionic liquid.
Materials:
-
1-Ethyl-3-methylimidazolium chloride ([EMIm]Cl)
-
Ammonium (B1175870) tetrafluoroborate (NH₄BF₄) or tetrafluoroboric acid (HBF₄)
-
Acetone or other suitable solvent
Procedure (Metathesis with NH₄BF₄):
-
Dissolve [EMIm]Cl in a suitable solvent such as acetone.
-
In a separate container, dissolve an equimolar amount of ammonium tetrafluoroborate in the same solvent.
-
Mix the two solutions. A white precipitate of ammonium chloride (NH₄Cl) will form.
-
Stir the reaction mixture for several hours at room temperature to ensure complete reaction.
-
Remove the NH₄Cl precipitate by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude [EMIm]BF₄.
-
The product can be further purified by washing with cold diethyl ether and drying under vacuum.
Visualizing the Historical and Synthetic Pathways
To better illustrate the key relationships and workflows in the discovery and synthesis of imidazolium-based ionic liquids, the following diagrams are provided.
The Ongoing Evolution
The discovery and development of imidazolium-based ionic liquids represent a paradigm shift in the field of chemistry. From their origins as moisture-sensitive molten salts to the vast array of stable, task-specific ionic liquids available today, their journey has been one of continuous innovation. The foundational work of pioneers like Wilkes, Hussey, and Zaworotko paved the way for the design of countless new ionic liquids with tailored properties, driving advancements in green chemistry, materials science, and drug development. Understanding this history and the fundamental synthetic methodologies is crucial for any researcher looking to harness the remarkable potential of these "designer solvents."
References
- 1. scilit.com [scilit.com]
- 2. Ionic liquids: a brief history - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Wilkes, J.S. and Zaworotko, M.J. (1992) Air and Water Stable 1-Ethyl-3-Methylimidazolium Based Ionic Liquids. Journal of the Chemical Society, Chemical Communications, No. 13, 965-967. - References - Scientific Research Publishing [scirp.org]
A Preliminary Investigation of Acidic Ionic Liquids in Catalysis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acidic ionic liquids (AILs) have emerged as a promising class of catalysts and solvents in a wide array of chemical transformations.[1][2] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable acidity, position them as environmentally benign alternatives to conventional volatile organic solvents and corrosive mineral acids.[3][4] This technical guide provides a preliminary investigation into the synthesis, characterization, and catalytic applications of AILs, with a focus on their role in esterification, Friedel-Crafts reactions, and biomass conversion.
Classification and Synthesis of Acidic Ionic Liquids
AILs are broadly classified into two main categories: Brønsted acidic and Lewis acidic ionic liquids.[2][5]
-
Brønsted Acidic Ionic Liquids (BAILs): These ILs possess a proton-donating functionality. Their acidity can be attributed to an acidic cation, an acidic anion, or both.[2] A common strategy for synthesizing BAILs involves functionalizing the cation with an acidic group, such as a sulfonic acid (-SO₃H) or carboxylic acid (-COOH) moiety.[3][6] Alternatively, anions like hydrogen sulfate (B86663) ([HSO₄]⁻) or dihydrogen phosphate (B84403) ([H₂PO₄]⁻) can impart Brønsted acidity.[6][7] The combination of a functionalized cation and an acidic anion can lead to the formation of "dual acidic" ionic liquids.[7]
-
Lewis Acidic Ionic Liquids (LAILs): These ILs act as electron pair acceptors.[2] They are typically formed by the reaction of a halide-based ionic liquid with a Lewis acid, such as a metal halide (e.g., AlCl₃, FeCl₃).[8][9] Chloroaluminate ionic liquids are a well-studied class of LAILs, though their moisture sensitivity can be a drawback.[8][10] More recent developments include ionic liquids with strongly Lewis acidic cations, such as those based on borenium ions, and systems utilizing metal triflates.[9]
The synthesis of AILs often involves a multi-step process, which is depicted in the workflow below.
Caption: General synthesis and characterization workflow for acidic ionic liquids.
Experimental Protocols
Synthesis of a Brønsted Acidic Ionic Liquid: N-(3-propanesulfonic acid) tropine (B42219) ([Trps][OTs])
This protocol describes a two-step synthesis of a tropine-based functionalized acidic ionic liquid.[6]
Step 1: Synthesis of the Zwitterionic Intermediate (Trps)
-
Dissolve 0.055 mol of 1,3-propane sultone in 40 mL of ethyl acetate (B1210297).
-
Dissolve 0.05 mol of tropine in 50 mL of ethyl acetate.
-
Combine the two solutions in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling, filter the resulting white solid precipitate.
-
Wash the solid with ethyl acetate multiple times to remove any unreacted starting materials.
-
Dry the intermediate, N-(3-propanesulfonic acid) tropine salts (Trps), under vacuum.
Step 2: Anion Exchange to Form the Final Ionic Liquid
-
The specific protocol for anion exchange to form [Trps][OTs] (where OTs is p-toluenesulfonate) would typically involve reacting the zwitterionic intermediate with an equimolar amount of p-toluenesulfonic acid. The reaction is often carried out neat or in a suitable solvent, followed by removal of any byproducts and solvent to yield the final ionic liquid.
General Procedure for Esterification using Acidic Ionic Liquids
This procedure outlines a typical esterification reaction catalyzed by an AIL.[11]
-
Place the carboxylic acid (0.1 mol), the alcohol (0.1 mol), and the acidic ionic liquid (e.g., 15 mol%) into a 100 mL round-bottom flask.
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C).
-
Stir the mixture vigorously under reflux for the specified reaction time (e.g., 30 minutes).
-
Upon completion, a biphasic system may form, with the ester product in the upper layer.[11]
-
Separate the product layer by decantation.
-
The ionic liquid in the lower layer can be recovered, treated (e.g., by removal of water), and reused for subsequent reactions.[8][11]
Catalytic Applications and Performance Data
AILs have demonstrated significant catalytic activity in various organic reactions. The following tables summarize representative data for esterification and Friedel-Crafts reactions.
Esterification Reactions
Esterification is a cornerstone reaction in organic synthesis, and AILs have proven to be effective catalysts, often acting as both the catalyst and the solvent.[11][12]
| Catalyst | Reactants | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |
| [PSPy][HSO₄] | Benzoic acid, Methanol | - | - | High Yield | [8] |
| Triethylammonium-based IL | Hexanoic acid, Ethanol | 90 | 0.5 | High Yield | [11] |
| [Trps][OTs] | Salicylic acid, Acetic anhydride | - | - | 88.7% Yield | [6] |
| [Bmim][HSO₄] | Lignin, Maleic anhydride | 75 | 4 | 30-52% Esterification | [13] |
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are fundamental C-C bond-forming reactions. Lewis acidic ionic liquids, in particular, have been extensively studied as catalysts for these transformations.[10][14][15]
| Catalyst | Reaction Type | Substrates | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Thionyl cation/chloroaluminate ILs | Alkylation | Benzene (B151609), 1-dodecene | - | - | >99% Conversion | [14] |
| [emim]Cl–AlCl₃ | Acylation | Activated/deactivated aromatics | Ambient | Short | High Yield | |
| Cu(OTf)₂ in [bmim][BF₄] | Acylation | Anisole, Benzoyl chloride | - | 1 | Quantitative Conversion |
Catalytic Mechanisms and Workflows
The catalytic activity of AILs stems from their ability to activate substrates. In Brønsted acid catalysis, the proton from the AIL protonates a reactant, increasing its electrophilicity. In Lewis acid catalysis, the Lewis acidic center coordinates to a heteroatom, withdrawing electron density and activating the substrate.[16]
Caption: A simplified catalytic cycle for Brønsted AIL-catalyzed esterification.
A key advantage of using ionic liquids as catalysts is their potential for recyclability, which is a cornerstone of green chemistry.[17][18] The low volatility and often immiscibility with organic products allow for straightforward separation and reuse.
Caption: A general workflow for the recycling of ionic liquid catalysts.
Applications in Biomass Conversion
The conversion of lignocellulosic biomass into valuable platform chemicals and biofuels is a critical area of research for a sustainable future.[5][19] Acidic ionic liquids are particularly well-suited for this purpose as they can act as both solvents for dissolving biomass components like cellulose (B213188) and as catalysts for their subsequent hydrolysis and conversion.[19][20] For instance, Brønsted acidic ILs can effectively catalyze the dehydration of sugars to produce furans and the hydrolysis of cellulose to fermentable sugars.[19][21]
Conclusion
Acidic ionic liquids represent a versatile and promising class of catalysts with significant potential to advance green and sustainable chemistry. Their tunable properties allow for the design of task-specific catalysts for a wide range of organic transformations. While challenges such as cost and, in some cases, moisture sensitivity remain, ongoing research continues to expand their applicability and address these limitations. The ability to act as both solvent and catalyst, coupled with their high recyclability, makes AILs a compelling area of investigation for researchers, scientists, and drug development professionals seeking to develop more efficient and environmentally responsible chemical processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. bombaytechnologist.in [bombaytechnologist.in]
- 5. Integrating ionic liquids and catalytic processes for enhanced biomass conversion technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. swadzba-kwasny-lab.org [swadzba-kwasny-lab.org]
- 10. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 11. researchinschools.org [researchinschools.org]
- 12. ajast.net [ajast.net]
- 13. Frontiers | Acidic Ionic Liquid as Both Solvent and Catalyst for Fast Chemical Esterification of Industrial Lignins: Performances and Regioselectivity [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 17. Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts [scielo.org.za]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzymatic Hydrolysis [mdpi.com]
- 21. [PDF] Integrating ionic liquids and catalytic processes for enhanced biomass conversion technologies | Semantic Scholar [semanticscholar.org]
CAS number and molecular structure of 1-Methylimidazolium hydrogen sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazolium (B8483265) hydrogen sulfate (B86663), an ionic liquid, has garnered significant attention in the scientific community for its versatile applications as a catalyst and a green solvent in a variety of chemical processes. Its unique properties, including low vapor pressure, high thermal stability, and tunable acidity, make it a compelling alternative to traditional volatile organic solvents. This technical guide provides an in-depth overview of 1-Methylimidazolium hydrogen sulfate, focusing on its chemical identity, molecular structure, physicochemical properties, synthesis, and key applications relevant to chemical research and drug development.
Core Data
Chemical Identity and Molecular Structure
The fundamental details of this compound are summarized below.
| Identifier | Value | Reference |
| CAS Number | 681281-87-8 | [1][2][3][4] |
| Molecular Formula | C₄H₆N₂ · H₂SO₄ | [1][2][4] |
| Molecular Weight | 180.18 g/mol | [1][2] |
| IUPAC Name | 1-methylimidazole (B24206);sulfuric acid | [5] |
| SMILES | CN1C=CN=C1.OS(=O)(=O)O | [3][5] |
| InChI Key | TVEOIQKGZSIMNG-UHFFFAOYSA-N | [3][5] |
Molecular Structure:
The molecule consists of a 1-methylimidazolium cation ([C₄H₆N₂]⁺) and a hydrogen sulfate anion (HSO₄⁻). The positive charge is delocalized over the imidazole (B134444) ring, and the anion provides the Brønsted acidity.
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented in the table below, offering a comparative overview of its characteristics.
| Property | Value | Reference |
| Physical Form | Solid | [3] |
| Impurities | ≤1% water | [3][4] |
| Anion Traces (Chloride) | ≤20 mg/kg | [3] |
| Decomposition Temperature | 270 °C | [6] |
| Glass Transition Temperature (Tg) | -70.1 °C | [6] |
| Conductivity | 2–3 mS/cm | [6] |
| Density | 1.442 g/cm³ | [6] |
| Viscosity | 680 cP | [6] |
Experimental Protocols
Synthesis of this compound
A straightforward and common method for the synthesis of this compound involves the direct reaction of 1-methylimidazole with sulfuric acid.
Materials:
-
1-methylimidazole
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Ice bath
Procedure:
-
In a round-bottom flask, place 1-methylimidazole.
-
Cool the flask in an ice bath.
-
Slowly add an equimolar amount of concentrated sulfuric acid dropwise to the stirred 1-methylimidazole.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Continue stirring the reaction mixture for 48 hours.
-
After the reaction, wash the resulting product with diethyl ether (5 x 5 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum at 70 °C for 10 hours to yield this compound.
Applications in Organic Synthesis and Catalysis
This compound has demonstrated significant utility as a recyclable Brønsted acidic catalyst in a variety of organic transformations. Its acidic nature, coupled with its properties as an ionic liquid, facilitates high yields and clean reaction profiles.
Catalytic Synthesis of Dihydropyrimidinones (Biginelli Reaction)
This compound, in conjunction with chlorotrimethylsilane, serves as an effective catalytic system for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are heterocyclic compounds with a wide range of biological activities.[1]
General Reaction Scheme: An aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) are condensed in the presence of the catalytic system.
Synthesis of Spiro[indoline-3′,2-quinazoline]2′,4(3H)-dione Derivatives
This ionic liquid can be utilized as a reusable catalyst for the environmentally friendly synthesis of spiro[indoline-3′,2-quinazoline]2′,4(3H)-dione derivatives.[1] These compounds are of interest in medicinal chemistry due to their potential therapeutic properties.
Preparation of 2,5-dimethyl-N-substituted Pyrroles
This compound catalyzes the synthesis of biologically important 2,5-dimethyl-N-substituted pyrroles.[1]
Esterification Reactions
The ionic liquid has been employed as a catalyst for esterification reactions, demonstrating high yields. For the synthesis of isoamyl acetate, the catalyst could be recycled and reused for at least four cycles with minimal loss of activity.[7]
Quantitative Data for Esterification Reactions: [7]
| Alcohol | Yield with [bsmim][HSO₄] (%) | Yield with H₂SO₄ (%) |
| Ethanol | 93.5 (average) | 73 (average) |
| Isoamyl alcohol | 93.5 (average) | 73 (average) |
| Octanol | 51 (average) | 35 (average) |
Note: The data presented is for a related task-specific ionic liquid, 1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate ([bsmim][HSO₄]), which highlights the catalytic potential of imidazolium (B1220033) hydrogen sulfate-based ionic liquids.
Applications in Biomass Conversion
The conversion of lignocellulosic biomass into valuable platform chemicals is a cornerstone of sustainable chemistry. This compound has shown promise in this area.
Production of 5-Hydroxymethylfurfural (B1680220) (5-HMF)
This ionic liquid can be used for the direct conversion of Japanese cedar into 5-hydroxymethylfurfural (5-HMF), a key platform chemical. A maximum yield of approximately 9 wt% was achieved after 15 minutes of treatment at 160 °C.[8]
Potential Applications in Drug Delivery
While direct applications of this compound in drug formulations are still emerging, related research points to its potential in this field.
Fabrication of Lignin-Based Spherical Particles
A study on a related imidazolium hydrogen sulfate, 1-(propoxymethyl)-1H-imidazolium hydrogen sulfate, demonstrated its use in the fabrication of lignin-based spherical particles.[9][10] These particles exhibited antibacterial properties, suggesting potential applications in drug delivery systems for antimicrobial agents. The particles were synthesized using a soft-templating method with varying weight ratios of lignin (B12514952) to the ionic liquid.[10]
Experimental Workflows and Diagrams
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Catalytic Application in Organic Synthesis
Caption: General workflow for a catalytic reaction using this compound.
Safety Information
This compound is classified as a corrosive substance and requires careful handling.
-
Hazard Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.
-
Precautionary Statements: P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363.
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile ionic liquid with significant potential in various fields of chemical research. Its role as a green and recyclable catalyst in organic synthesis is well-established, with applications in the formation of biologically relevant molecular scaffolds. While its direct application in drug formulation and delivery is an area requiring further exploration, preliminary studies on related ionic liquids suggest promising avenues for future research, particularly in the development of novel drug carriers. The detailed information and protocols provided in this guide aim to support researchers and professionals in leveraging the unique properties of this ionic liquid for their scientific endeavors.
References
- 1. This compound 95 681281-87-8 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 1-甲基咪唑鎓硫酸氢盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 95% | 681281-87-8 | www.ottokemi.com [ottokemi.com]
- 5. This compound | C4H8N2O4S | CID 12000533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Practical Utility of Imidazolium Hydrogen Sulfate Ionic Liquid in Fabrication of Lignin-Based Spheres: Structure Characteristic and Antibacterial Activity [frontiersin.org]
- 10. The Practical Utility of Imidazolium Hydrogen Sulfate Ionic Liquid in Fabrication of Lignin-Based Spheres: Structure Characteristic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methylimidazolium Hydrogen Sulfate: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and relevant experimental protocols for 1-Methylimidazolium hydrogen sulfate (B86663) (CAS No. 681281-87-8). This Brønsted acidic ionic liquid is increasingly utilized as a catalyst and solvent in organic synthesis.[1][2][3] A thorough understanding of its properties and potential hazards is crucial for its safe and effective use in research and development.
Chemical and Physical Properties
1-Methylimidazolium hydrogen sulfate is a solid at room temperature with a molecular weight of 180.18 g/mol .[3] Key physical and chemical properties are summarized in the table below. It is important to note that some properties may vary depending on the purity and the specific isomer.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₄S | PubChem[4] |
| Molecular Weight | 180.18 g/mol | Otto-Kemi[3] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Purity | ≥95% | Otto-Kemi[3] |
| Impurities | ≤1% water | Sigma-Aldrich[1] |
| Anion Traces | Chloride (Cl⁻): ≤20 mg/kg | Sigma-Aldrich[1] |
| Flash Point | > 280 °C (>536.0 °F) | Sigma-Aldrich[5] |
Safety and Hazard Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4][5][6] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[3][4][5][6] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[6] |
Toxicological Information
Detailed toxicological studies specifically for this compound are limited. However, studies on other methylimidazolium-based ionic liquids suggest that toxicity can vary with the alkyl chain length and the anion. Some methylimidazolium ionic liquids have been shown to be acutely toxic orally and dermally.[4] Given its corrosive nature, inhalation of dust or contact with skin and eyes should be strictly avoided.
Handling and Storage Precautions
Proper handling and storage are critical to ensure safety when working with this compound.
Personal Protective Equipment (PPE)
A detailed workflow for donning and using appropriate PPE is illustrated below.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[7] It is hygroscopic and should be stored under an inert gas.[6] It is classified under Storage Class 8A: Combustible, corrosive hazardous materials.[5][6]
Incompatibilities
To prevent hazardous reactions, avoid contact with strong oxidizing agents. A logical diagram of incompatibility risks is provided below.
Experimental Protocols
This compound is primarily used as a catalyst in various organic reactions. Below are detailed methodologies for its synthesis and a representative catalytic application.
Synthesis of this compound
Objective: To synthesize this compound from 1-methylimidazole (B24206) and sulfuric acid.[8]
Materials:
-
1-methylimidazole
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Ice bath
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 2 ml (25.1 mmol) of 1-methylimidazole.[8]
-
While vigorously stirring, slowly add 1.34 ml (25.1 mmol) of concentrated sulfuric acid dropwise to the 1-methylimidazole.[8]
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 48 hours.[8]
-
Wash the resulting product by adding 5 ml of diethyl ether, stirring, and then decanting the ether. Repeat this washing step four more times.[8]
-
Dry the final product, a viscous oil that may solidify upon standing, under vacuum at 70 °C for 10 hours.[8]
Catalytic Application: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
Objective: To utilize this compound as a reusable catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Materials:
-
An aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
This compound
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of this compound (e.g., 10 mol%).
-
Add a minimal amount of a suitable solvent, such as ethanol, or perform the reaction under solvent-free conditions.
-
Heat the mixture to reflux with stirring for the required reaction time (typically monitored by TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
-
The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure and reused for subsequent reactions.
First Aid Measures
In case of exposure, immediate action is critical.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
After Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][11]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow the product to enter drains.[6]
This guide is intended to provide comprehensive safety and handling information for this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and perform a thorough risk assessment for your specific experimental conditions.
References
- 1. 1-甲基咪唑鎓硫酸氢盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound, 95% | 681281-87-8 | www.ottokemi.com [ottokemi.com]
- 4. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. innospk.com [innospk.com]
- 7. Dual functionality of amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids: surfactants with catalyti… [ouci.dntb.gov.ua]
- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 9. mdpi.com [mdpi.com]
- 10. Study on the Physicochemical Properties of the Mixture of Water and 1-butyl-3-methylimidazolium Hydrogen Sulfate Salt Ionic Liquids | Scientific.Net [scientific.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Theoretical Insights into the Ionic Structure of 1-Methylimidazolium Hydrogen Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the ionic structure of 1-Methylimidazolium (B8483265) hydrogen sulfate (B86663) ([MIM][HSO₄]). Drawing upon computational studies of its constituent ions and analogous ionic liquid systems, this document elucidates the key structural features, intermolecular interactions, and vibrational properties that govern the behavior of this protic ionic liquid.
Core Ionic Structure and Intermolecular Interactions
The fundamental structure of 1-Methylimidazolium hydrogen sulfate is defined by the electrostatic and hydrogen bonding interactions between the 1-methylimidazolium cation ([MIM]⁺) and the hydrogen sulfate anion ([HSO₄]⁻). Computational chemistry, primarily through Density Functional Theory (DFT), provides detailed insights into the optimized geometries of these ions and their most stable ion pair configurations.
Optimized Geometry of Constituent Ions
Theoretical calculations reveal the equilibrium geometries of the individual ions, providing a foundation for understanding their interaction.
1-Methylimidazolium Cation ([MIM]⁺): The [MIM]⁺ cation possesses a planar imidazolium (B1220033) ring. The attached methyl groups introduce some conformational flexibility, though the ring itself remains rigid. Key structural parameters, derived from DFT calculations on similar 1-alkyl-3-methylimidazolium cations, are summarized below.
Table 1: Calculated Structural Parameters of the 1-Methylimidazolium Cation.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C2-N1 | ~1.33 Å |
| N1-C5 | ~1.39 Å | |
| C4-C5 | ~1.36 Å | |
| C2-H2 | ~1.08 Å | |
| Bond Angle | N1-C2-N3 | ~108.5° |
| C2-N3-C4 | ~108.8° |
| | H-C-H (methyl) | ~109.5° |
Hydrogen Sulfate Anion ([HSO₄]⁻): The [HSO₄]⁻ anion adopts a tetrahedral geometry around the central sulfur atom, with one S-OH bond and three S=O bonds. The presence of the hydroxyl group leads to a slight distortion from perfect tetrahedral symmetry.
Table 2: Calculated Structural Parameters of the Hydrogen Sulfate Anion.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | S-OH | ~1.58 Å |
| S=O | ~1.45 Å | |
| O-H | ~0.97 Å | |
| Bond Angle | O-S-O | ~109.5° (avg.) |
| | S-O-H | ~108.5° |
Dominant Interionic Interactions: Hydrogen Bonding
The primary interaction governing the structure of the [MIM][HSO₄] ion pair is the hydrogen bond formed between the acidic protons of the imidazolium cation and the oxygen atoms of the hydrogen sulfate anion. The most acidic proton on the [MIM]⁺ cation is the one attached to the C2 carbon of the imidazolium ring. This proton acts as the primary hydrogen bond donor.
The interaction energy of this hydrogen bond is significant, leading to a well-defined and stable ion pair configuration. The strength of this interaction influences many of the physicochemical properties of the ionic liquid, including its melting point, viscosity, and thermal stability.
Figure 1: Dominant hydrogen bonding interaction in the [MIM][HSO₄] ion pair.
Theoretical Vibrational Spectroscopy
Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for probing the ionic structure and interactions in ionic liquids. DFT calculations can predict the vibrational frequencies of the individual ions and the ion pair, allowing for the assignment of experimentally observed spectral features.
Vibrational Modes of the Constituent Ions
The calculated vibrational frequencies for the [MIM]⁺ cation and the [HSO₄]⁻ anion provide a baseline for understanding the vibrational spectrum of the ionic liquid.
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for the 1-Methylimidazolium Cation.
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| C-H stretch (ring) | 3100 - 3200 |
| C-H stretch (methyl) | 2950 - 3050 |
| Imidazolium ring stretch | 1500 - 1600 |
| C-H in-plane bend | 1100 - 1200 |
| Ring out-of-plane bend | 700 - 850 |
Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Hydrogen Sulfate Anion.
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| O-H stretch | 3400 - 3600 |
| S=O stretch (asymmetric) | 1200 - 1350 |
| S=O stretch (symmetric) | 1000 - 1100 |
| S-OH stretch | 850 - 950 |
| O-S-O bend | 400 - 600 |
Effect of Ion Pairing on Vibrational Frequencies
The formation of a hydrogen bond in the [MIM][HSO₄] ion pair leads to characteristic shifts in the vibrational frequencies of the involved functional groups. The C2-H stretching frequency of the imidazolium cation is expected to red-shift (shift to lower wavenumber) due to the weakening of the C-H bond upon hydrogen bond formation. Conversely, the S=O stretching frequencies of the hydrogen sulfate anion may blue-shift (shift to higher wavenumber) or split into multiple bands due to the altered electronic environment and symmetry breaking upon interaction with the cation.
Computational Methodologies
The theoretical investigation of the ionic structure of this compound typically involves a combination of quantum mechanical calculations and classical molecular dynamics simulations.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. For ionic liquids, DFT is employed to:
-
Geometry Optimization: Determine the lowest energy structures of the individual ions and the ion pair. Common functionals include B3LYP and M06-2X, paired with basis sets such as 6-311+G(d,p).
-
Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.
-
Interaction Energy Calculation: Quantify the strength of the interaction between the cation and anion.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the behavior of a large ensemble of ions, providing insights into the bulk properties of the ionic liquid. A typical MD workflow includes:
-
Force Field Parameterization: The interactions between atoms are described by a force field. For imidazolium-based ionic liquids, force fields like AMBER and OPLS are often used, sometimes with modifications to accurately represent the specific interactions.
-
System Setup: A simulation box is created containing a large number of [MIM]⁺ and [HSO₄]⁻ ions, often with periodic boundary conditions to simulate a bulk liquid.
-
Simulation: The system is equilibrated at a desired temperature and pressure, followed by a production run to collect data on the trajectories of the ions.
-
Analysis: The simulation data is analyzed to calculate properties such as radial distribution functions (to understand the local structure), diffusion coefficients, and viscosity.
Figure 2: A typical computational workflow for studying ionic liquids.
Conclusion
Theoretical studies, through DFT calculations and MD simulations, provide a powerful framework for understanding the ionic structure of this compound. The dominant structural motif is a hydrogen-bonded ion pair, with the acidic proton of the imidazolium ring interacting strongly with the oxygen atoms of the hydrogen sulfate anion. This fundamental interaction dictates the geometry, vibrational properties, and ultimately the macroscopic behavior of this important protic ionic liquid. The computational methodologies outlined in this guide serve as a robust protocol for the continued investigation and design of novel ionic liquids for a wide range of applications.
exploring the amphiphilic nature of alkyl-methylimidazolium hydrogen sulfates
An In-depth Technical Guide to the Amphiphilic Nature of Alkyl-methylimidazolium Hydrogen Sulfates for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the amphiphilic properties of 1-alkyl-3-methylimidazolium hydrogen sulfate (B86663) ionic liquids, a class of compounds with significant potential in various scientific and industrial applications, including drug delivery. Their unique structure, combining a hydrophilic imidazolium (B1220033) headgroup and a variable-length hydrophobic alkyl chain, allows them to self-assemble into micelles in aqueous solutions. This behavior, coupled with the inherent properties of ionic liquids such as low vapor pressure and high thermal stability, makes them fascinating subjects for research and development.
This document details their synthesis, physicochemical characterization, and the influence of their molecular structure on their amphiphilic behavior. It is intended to be a valuable resource for researchers and professionals working in materials science, chemistry, and pharmaceutical sciences.
The amphiphilic nature of 1-alkyl-3-methylimidazolium hydrogen sulfates is primarily characterized by their ability to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This behavior is governed by the length of the alkyl chain, which significantly influences the CMC and other surface-active properties. A homologous series of these ionic liquids with alkyl chains ranging from hexyl (C6) to tetradecyl (C14) has been synthesized and characterized.[1][2][3]
Surface Activity and Micellization
The CMC is a key parameter that indicates the onset of micelle formation.[4] For 1-alkyl-3-methylimidazolium hydrogen sulfates, the CMC decreases as the length of the alkyl chain increases.[3] This is due to the increased hydrophobicity of the molecule, which favors aggregation to minimize contact between the hydrocarbon tails and water.[5] The CMC values for this series have been determined using various techniques, including surface tension measurements and conductivity.[2][6]
The surface tension of aqueous solutions of these ionic liquids also changes significantly with concentration. Initially, the surface tension decreases as the ionic liquid molecules adsorb at the air-water interface. Once the CMC is reached and the surface is saturated, the surface tension remains relatively constant.[2] The surface tension at the CMC (γCMC) for the 1-alkyl-3-methylimidazolium hydrogen sulfate series is typically in the range of 34–35 mN/m.[2]
The following tables summarize the key quantitative data for a homologous series of 1-alkyl-3-methylimidazolium hydrogen sulfates.
Table 1: Critical Micelle Concentration (CMC) of 1-Alkyl-3-methylimidazolium Hydrogen Sulfates ([Cₙmim][HSO₄]) at 25°C
| Ionic Liquid | Alkyl Chain Length (n) | CMC (mmol/L) - Surface Tension | CMC (mmol/L) - Conductivity |
| [C₆mim][HSO₄] | 6 | 213 | 215 |
| [C₈mim][HSO₄] | 8 | 55.0 | 55.0 |
| [C₁₀mim][HSO₄] | 10 | 13.5 | 14.0 |
| [C₁₂mim][HSO₄] | 12 | 3.4 | 3.5 |
| [C₁₄mim][HSO₄] | 14 | 0.85 | 0.90 |
Data sourced from Nowicki et al. (2016).[2]
Table 2: Surface Properties of 1-Alkyl-3-methylimidazolium Hydrogen Sulfates at 25°C
| Ionic Liquid | γCMC (mN/m) | ΠCMC (mN/m) | Γmax (10⁻⁶ mol/m²) | Amin (Ų/molecule) |
| [C₆mim][HSO₄] | 35.1 | 37.1 | 3.14 | 52.9 |
| [C₈mim][HSO₄] | 34.9 | 37.3 | 3.01 | 55.1 |
| [C₁₀mim][HSO₄] | 34.5 | 37.7 | 2.90 | 57.2 |
| [C₁₂mim][HSO₄] | 34.2 | 38.0 | 2.78 | 59.7 |
| [C₁₄mim][HSO₄] | 34.0 | 38.2 | 2.68 | 62.0 |
γCMC: Surface tension at the CMC; ΠCMC: Surface pressure at the CMC; Γmax: Maximum surface excess concentration; Amin: Minimum area per molecule at the air-water interface. Data sourced from Nowicki et al. (2016).[2]
Thermodynamics of Micellization
The thermodynamic parameters of micellization, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization, provide insights into the driving forces of the self-assembly process. For 1-alkyl-3-methylimidazolium hydrogen sulfates, the micellization process is spontaneous, as indicated by the negative values of ΔG°m.
Table 3: Thermodynamic Parameters of Micellization for 1-Alkyl-3-methylimidazolium Hydrogen Sulfates at 25°C
| Ionic Liquid | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | -TΔS°m (kJ/mol) |
| [C₁₂mim][HSO₄] | -24.0 | -8.5 | -15.5 |
| [C₁₄mim][HSO₄] | -28.1 | -12.0 | -16.1 |
Data sourced from Nowicki et al. (2016).[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 1-alkyl-3-methylimidazolium hydrogen sulfates.
Synthesis of 1-Alkyl-3-methylimidazolium Hydrogen Sulfates
The synthesis of these ionic liquids is typically a two-step process.[3]
Step 1: Synthesis of 1-Alkyl-3-methylimidazolium Bromide
-
In a 100 mL glass reactor, combine 1-bromoalkane (0.2 mol) and 1-methylimidazole (B24206) (0.2 mol).[3]
-
Stir the mixture under a nitrogen atmosphere for 18 hours at 90°C.[3]
-
After the reaction, wash the resulting oily crude product multiple times with diethyl ether to remove any unreacted starting materials.[3]
-
Remove the residual diethyl ether under vacuum (1–2 mbar) for 2 hours. The product, 1-alkyl-3-methylimidazolium bromide, will be a light yellow, viscous oil for shorter alkyl chains (C6–C10) or a white solid for longer chains (C12–C14).[3]
Step 2: Anion Exchange to Hydrogen Sulfate
-
The specific protocol for the anion exchange to hydrogen sulfate can vary, but a common method involves reacting the bromide salt with a hydrogen sulfate source, such as sodium hydrogen sulfate or sulfuric acid, followed by purification.[7]
Determination of Critical Micelle Concentration (CMC)
2.2.1. Surface Tension Method
-
Prepare a series of aqueous solutions of the 1-alkyl-3-methylimidazolium hydrogen sulfate with varying concentrations.
-
Measure the surface tension of each solution at a constant temperature (e.g., 25°C) using a tensiometer (e.g., a ring or plate tensiometer).[8][9][10][11]
-
Plot the surface tension as a function of the logarithm of the concentration of the ionic liquid.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.[12]
2.2.2. Conductivity Method
-
Prepare a series of aqueous solutions of the ionic liquid of known concentrations.
-
Measure the specific conductivity of each solution at a constant temperature (e.g., 25°C) using a calibrated conductivity meter.
-
Plot the specific conductivity versus the concentration of the ionic liquid.
-
The plot will show two linear regions with different slopes. The CMC is the concentration at which the slope changes, which corresponds to the intersection of the two lines.[12]
Isothermal Titration Calorimetry (ITC)
ITC can be used to determine the CMC and the enthalpy of micellization (ΔH°m) directly.[13][14][15]
-
Prepare a concentrated solution of the 1-alkyl-3-methylimidazolium hydrogen sulfate (well above its CMC) in the injection syringe.
-
Fill the sample cell with deionized water.
-
Set the experiment temperature (e.g., 25°C).
-
Inject small aliquots of the concentrated ionic liquid solution into the sample cell while monitoring the heat change.
-
The resulting thermogram will show a characteristic sigmoidal curve. The inflection point of this curve corresponds to the CMC.[14]
-
The enthalpy of micellization (ΔH°m) can be determined from the difference in the heat flow before and after the CMC.[14]
Visualizations
The following diagrams illustrate key concepts and workflows related to the amphiphilic nature of 1-alkyl-3-methylimidazolium hydrogen sulfates.
Caption: Workflow for the synthesis and characterization of alkyl-methylimidazolium hydrogen sulfates.
Caption: Relationship between alkyl chain length and key amphiphilic properties.
Caption: Proposed mechanism for drug encapsulation and release using ionic liquid micelles.
Applications in Drug Delivery
The self-assembling nature of 1-alkyl-3-methylimidazolium hydrogen sulfates into micelles makes them promising candidates for drug delivery systems, particularly for poorly water-soluble drugs.[16][17] The hydrophobic core of the micelles can serve as a reservoir for hydrophobic drug molecules, while the hydrophilic shell provides stability in aqueous environments.[2][18]
While research on the specific use of the hydrogen sulfate anion in drug delivery is emerging, other imidazolium-based ionic liquids have been successfully used to form micelles for this purpose.[16] For instance, a study on chitosan (B1678972) microparticles for insulin (B600854) delivery utilized 1-butyl-3-methylimidazolium hydrogen sulfate ([C₄mim][HSO₄]) as one of the ionic liquids for impregnation.[19] This suggests the potential biocompatibility and utility of this class of ionic liquids in pharmaceutical formulations.
The ability to tune the amphiphilic properties by simply changing the alkyl chain length offers a significant advantage in designing drug delivery systems with controlled drug loading and release characteristics.[4][20][21] Further research is warranted to fully explore the potential of 1-alkyl-3-methylimidazolium hydrogen sulfates in advanced drug delivery applications.
References
- 1. Polymeric micelles using cholinium-based ionic liquids for the encapsulation and release of hydrophobic drug molecules - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dual functionality of amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids: surfactants with catalytic function - RSC Advances (RSC Publishing) DOI:10.1039/C5RA23415H [pubs.rsc.org]
- 4. Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Probing the Surface Tension of Ionic Liquids Using the Langmuir Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of the Critical Micelle Concentration of Imidazolium Ionic Liquids in Aqueous Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reposiTUm: Thermodynamic study for micellization of imidazolium based surface active ionic liquids in water: Effect of alkyl chain length and anions [repositum.tuwien.at]
- 14. azom.com [azom.com]
- 15. mdpi.com [mdpi.com]
- 16. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Electrochemical Properties of 1-Methylimidazolium Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of the protic ionic liquid, 1-Methylimidazolium (B8483265) hydrogen sulfate (B86663) ([HMIM][HSO4]). This document is intended to serve as a valuable resource for researchers and professionals engaged in electrochemistry, catalysis, and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Core Electrochemical and Physical Properties
1-Methylimidazolium hydrogen sulfate is a protic ionic liquid characterized by its Brønsted acidity, which makes it a person of interest as a catalyst and electrolyte in various chemical reactions. Its electrochemical behavior is dictated by the interplay of its constituent ions, the 1-methylimidazolium cation and the hydrogen sulfate anion.
Data Summary
The following tables summarize the key quantitative data for this compound and its close analogue, 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO4]). Due to a greater availability of data for the ethyl-substituted version, these values are provided for comparative purposes and to infer the likely properties of the methyl-substituted compound.
Table 1: Physicochemical Properties of 1-Alkyl-3-methylimidazolium Hydrogen Sulfates
| Property | This compound ([HMIM][HSO4]) | 1-Ethyl-3-methylimidazolium Hydrogen Sulfate ([EMIM][HSO4]) |
| Molecular Formula | C4H8N2O4S | C6H12N2O4S |
| Molecular Weight | 180.18 g/mol | 208.24 g/mol [1] |
| Appearance | Almost colorless crystals | - |
| Melting Point | - | -23 °C[1] |
| Glass Transition Temp. | - | -70.1°C |
| Decomposition Temp. | - | 270 °C |
Table 2: Temperature-Dependent Density of this compound ([HMIM][HSO4])
| Temperature (°C) | Density (g/cm³) |
| 20 | 1.458 |
| 25 | 1.454 |
| 30 | 1.451 |
| 35 | 1.447 |
| 40 | 1.444 |
| 45 | 1.440 |
| 50 | 1.437 |
| 55 | 1.433 |
| 60 | 1.430 |
| 65 | 1.426 |
| 70 | 1.423 |
| 75 | 1.419 |
| 80 | 1.416 |
| 85 | 1.412 |
| 90 | 1.409 |
| 95 | 1.405 |
| 100 | 1.402 |
Data extrapolated from a study by Ullah et al. on hydrogensulfate based acidic ionic liquids.
Table 3: Temperature-Dependent Physicochemical Properties of 1-Ethyl-3-methylimidazolium Hydrogen Sulfate ([EMIM][HSO4])
| Temperature (°C) | Density (g/cm³)[2] | Viscosity (cP) | Conductivity (mS/cm) | Molar Conductivity (S·cm²/mol)[2] |
| 20 | 1.369 | - | 0.50 | - |
| 25 | - | 1510 | - | - |
| 28 | 1.36 | - | - | - |
| 100 | - | - | - | 2.890 |
Note: The viscosity of imidazolium (B1220033) ionic liquids with the hydrogen sulfate anion is notably high due to strong hydrogen bonding between the anions.[3][4][5][6]
Electrochemical Stability
The electrochemical window (EW) is a critical parameter that defines the potential range within which the ionic liquid is electrochemically stable. For imidazolium-based ionic liquids, the EW is generally wide, but its precise limits are influenced by the nature of the cation and anion, as well as the presence of impurities like water.[7][8][9][10][11] The electrochemical stability window for imidazolium-based ionic liquids typically ranges from 4 to 6 V.[12] The reduction of the imidazolium cation at the cathodic limit and the oxidation of the hydrogen sulfate anion at the anodic limit define the electrochemical window of [HMIM][HSO4].
Experimental Protocols
Synthesis of this compound ([HMIM][HSO4])
A detailed protocol for the synthesis of this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 2 mL (25.1 mmol) of 1-methylimidazole (B24206).
-
Acid Addition: Slowly add 1.34 mL (25.1 mmol) of concentrated sulfuric acid dropwise to the 1-methylimidazole under vigorous stirring. Maintain the temperature in the ice bath to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 48 hours.
-
Purification: Wash the resulting product with 5 x 5 mL of diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 70 °C for 10 hours to remove any residual solvent.
Electrochemical Characterization
The electrochemical properties of this compound can be thoroughly investigated using cyclic voltammetry and electrochemical impedance spectroscopy.
Cyclic voltammetry is employed to determine the electrochemical window and to study the redox behavior of the ionic liquid.[13][14][15][16][17]
-
Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., platinum wire or mesh).[13]
-
Electrolyte Preparation: The synthesized and dried this compound is used as the electrolyte. It is crucial to handle the ionic liquid in an inert atmosphere (e.g., in a glovebox) to minimize water and oxygen contamination, which can significantly affect the electrochemical measurements.
-
Measurement: The potential of the working electrode is swept linearly with time from an initial potential to a vertex potential and then back to the initial potential. The resulting current is measured as a function of the applied potential. The scan rate can be varied to investigate the kinetics of the electrochemical processes.
-
Data Analysis: The electrochemical window is determined from the potential range where no significant faradaic current is observed. The potentials at which the current begins to increase rapidly at the positive and negative ends of the scan correspond to the anodic and cathodic limits of the ionic liquid, respectively.
EIS is a powerful technique to study the ionic conductivity and the interfacial properties of the ionic liquid.[18][19][20][21]
-
Cell Setup: A two-electrode or three-electrode setup can be used. For conductivity measurements, a two-electrode setup with parallel plate electrodes of a known geometry is common.
-
Measurement: A small amplitude AC voltage is applied to the electrochemical cell over a wide range of frequencies (typically from MHz to mHz). The resulting AC current and the phase shift between the voltage and current are measured.
-
Data Analysis: The impedance data is often represented as a Nyquist plot (imaginary part of impedance vs. the real part). The bulk resistance of the ionic liquid can be determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) can then be calculated using the formula σ = L / (R * A), where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance. The temperature dependence of conductivity can be studied by performing measurements at different temperatures.[22][23][24][25]
Visualizations
Synthesis of this compound
The following diagram illustrates the synthesis pathway for this compound.
Caption: Synthesis of this compound.
Experimental Workflow for Electrochemical Characterization
The logical flow for the electrochemical characterization of this compound is depicted below.
Caption: Electrochemical Characterization Workflow.
References
- 1. ThermoML:J. Chem. Eng. Data 2011, 56, 8, 3433-3441 [trc.nist.gov]
- 2. Synthesis of 1-Ethyl-3-methylimidazolium Hydrogen Sulfate and Its Application in the Electrolysis of Aluminum [jproeng.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High viscosity of imidazolium ionic liquids with the hydrogen sulfate anion: a Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP02074D [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biologic.net [biologic.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride [mdpi.com]
- 25. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols for Esterification using 1-Methylimidazolium Hydrogen Sulfate as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Methylimidazolium (B8483265) hydrogen sulfate (B86663) ([HMIM][HSO4]) and its analogues as efficient, recyclable catalysts for esterification reactions. These Brønsted acidic ionic liquids offer a greener alternative to traditional mineral acid catalysts, often combining the roles of a catalyst and a solvent, facilitating easier product separation and catalyst reuse.
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the production of fragrances, polymers, pharmaceuticals, and biofuels. Traditionally, this reaction is catalyzed by strong mineral acids like sulfuric acid, which suffer from drawbacks such as corrosivity, difficulty in separation from the product, and generation of acidic waste.[1]
1-Methylimidazolium hydrogen sulfate ([HMIM][HSO4]) is a Brønsted acidic ionic liquid that has emerged as a promising alternative catalyst for esterification. Its ionic nature results in negligible vapor pressure, high thermal stability, and the ability to form biphasic systems with non-polar ester products.[1] This property allows for simple separation of the product by decantation and enables the recycling and reuse of the catalyst, aligning with the principles of green chemistry.[1][2][3]
Advantages of Using this compound
The use of [HMIM][HSO4] and related imidazolium-based hydrogen sulfate ionic liquids offers several distinct advantages over conventional catalysts.
Caption: Logical relationship of the advantages of using this compound.
Data Presentation: Esterification Performance
The following tables summarize the performance of 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids in the esterification of various carboxylic acids and alcohols.
Table 1: Esterification of Acetic Acid with Various Alcohols Catalyzed by [HMIM][HSO4]
| Entry | Alcohol | Ester Product | Reaction Temp. (°C) | Conversion (%) | Reference |
| 1 | Ethanol | Ethyl acetate | 60 | ~75 | |
| 2 | 1-Propanol | n-Propyl acetate | 80 | ~78 | |
| 3 | 1-Butanol | n-Butyl acetate | 80 | ~80 | [4] |
Note: Conversions are approximate values derived from graphical data in the cited literature.
Table 2: Esterification of Various Carboxylic Acids and Alcohols Catalyzed by [bsmim][HSO4] *
| Entry | Carboxylic Acid | Alcohol | Mole Ratio (Acid:Alcohol) | Reaction Temp. (°C) | Yield (%) | Reference |
| 1 | Acetic Acid | Isoamyl Alcohol | 1:2 | 60 | 95 | [3] |
| 2 | Acetic Acid | Benzyl Alcohol | 1:2 | 60 | 85 | [3] |
| 3 | Acetic Acid | 1-Octanol | 1:2 | 60 | 55 | [3] |
| 4 | Propanoic Acid | Isoamyl Alcohol | 1:2 | 60 | 93 | [3] |
| 5 | Benzoic Acid | Isoamyl Alcohol | 1:2 | 60 | 70 | [3] |
* [bsmim][HSO4] is 1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate, a task-specific ionic liquid with enhanced acidity.[3]
Experimental Protocols
General Protocol for Esterification
This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using a 1-alkyl-3-methylimidazolium hydrogen sulfate catalyst.
Caption: General experimental workflow for esterification using an ionic liquid catalyst.
Materials:
-
Carboxylic Acid (e.g., Acetic Acid, 0.1 mol)
-
This compound ([HMIM][HSO4]) or similar (e.g., 0.5 mmol to 15 mol%)[1][3]
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Oil bath
-
Separating funnel or pipette for decantation
Procedure:
-
Charging the Reactor: Place the carboxylic acid (e.g., 0.1 mol), the alcohol (e.g., 0.1-0.2 mol), and the ionic liquid catalyst into a 100 mL round-bottom flask equipped with a magnetic stir bar.[1][3]
-
Reaction Setup: Attach a reflux condenser to the flask. Lower the apparatus into an oil bath preheated to the desired reaction temperature (e.g., 60-90 °C).[1][5][3]
-
Reaction Execution: Stir the mixture vigorously (e.g., 750 rpm) at the set temperature. The reaction time can range from 30 minutes to 24 hours, depending on the substrates. Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[1][3]
-
Product Isolation: Once the reaction is complete, cool the flask to room temperature. A biphasic system will form, with the upper layer containing the ester product and excess alcohol, and the lower layer consisting of the ionic liquid and water produced during the reaction.[1][5]
-
Separation: Carefully separate the upper organic layer containing the ester by decantation or by using a separating funnel.[1][2][3]
-
Analysis: The product can be analyzed directly by IR, 1H NMR, or GC to determine purity and yield.[1] Further purification, if necessary, can be achieved by distillation.
Protocol for Catalyst Recycling
The ionic liquid catalyst in the lower phase can be recycled for subsequent reactions.
Procedure:
-
Separation: After decanting the product layer, retain the lower ionic liquid layer in the reaction flask.
-
Water Removal: To rejuvenate the catalyst, remove the water formed during the esterification. This can be done by heating the ionic liquid under vacuum (e.g., at 105-130 °C) for 1-2 hours.[1][2]
-
Reuse: Once the water is removed, the recycled ionic liquid is ready to be used for a new batch of esterification by adding fresh carboxylic acid and alcohol.[1][2][3] The catalytic activity may decrease slightly over multiple cycles due to the accumulation of water or minor leaching.[1][3]
Catalytic Mechanism
The esterification reaction is catalyzed by the Brønsted acidity of the hydrogen sulfate anion ([HSO4]⁻) and the imidazolium (B1220033) cation.
Caption: Proposed catalytic cycle for the esterification reaction.
-
Protonation: The Brønsted acidic ionic liquid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Water Elimination: A molecule of water is eliminated, and the catalyst is regenerated, yielding the final ester product.
These protocols and notes provide a comprehensive guide for utilizing this compound as a catalyst in esterification, enabling cleaner, more efficient, and sustainable synthetic processes.
References
- 1. researchinschools.org [researchinschools.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Relationship between the Composition of a Bronsted Acidic Task-Specific Ionic Liquid: 1-(4-Sulfonic Acid)-butyl-3-Methylimidazolium Hydrogen Sulfate ([bsmim] [HSO4]), and Its Behavior on Reactive Systems | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pechmann Condensation Using 1-Methylimidazolium Hydrogen Sulfate Ionic Liquid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Pechmann condensation reaction to synthesize coumarin (B35378) derivatives, utilizing a Brønsted acidic ionic liquid, specifically 1-Methylimidazolium hydrogen sulfate (B86663) or its close analogue, 3-Methyl-1-sulfonic acid imidazolium (B1220033) hydrogen sulfate. This method offers a green, efficient, and recyclable catalytic system for the synthesis of a wide range of coumarin compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction
The Pechmann condensation is a classic method for the synthesis of coumarins from phenols and β-ketoesters.[1] Traditional methods often rely on corrosive and environmentally hazardous catalysts such as concentrated sulfuric acid. The use of Brønsted acidic ionic liquids (BAILs) like 1-Methylimidazolium hydrogen sulfate offers a milder, more sustainable alternative, providing high yields, reduced reaction times, and simple product isolation, with the catalyst being recyclable for several runs without a significant loss in activity.[2][3] These ionic liquids act as both the solvent and the catalyst, simplifying the experimental setup.
Experimental Protocols
The following protocol is a representative procedure for the Pechmann condensation using a sulfonic acid-functionalized imidazolium hydrogen sulfate ionic liquid under solvent-free conditions. This protocol is based on established methods for similar Brønsted acidic ionic liquids.
Materials:
-
Substituted phenol (B47542) (1.0 mmol)
-
Ethyl acetoacetate (B1235776) (1.2 mmol)
-
This compound or 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate (10 mol%)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hot plate
-
Ethyl acetate (B1210297)
-
Deionized water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the substituted phenol (1.0 mmol), ethyl acetoacetate (1.2 mmol), and the acidic ionic liquid (10 mol%).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80°C. The optimal temperature may vary depending on the reactivity of the phenol. For many substrates, the reaction proceeds efficiently at 40°C.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up and Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. Ethyl acetate is added to the flask, and the ionic liquid, which is insoluble in ethyl acetate, is separated by decantation. The ethyl acetate layer is then washed with deionized water to remove any remaining ionic liquid and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude coumarin derivative can be further purified by recrystallization from ethanol to afford the pure product.
-
Catalyst Recycling: The recovered ionic liquid can be washed with diethyl ether, dried under vacuum, and reused for subsequent reactions.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various coumarin derivatives using a Brønsted acidic imidazolium hydrogen sulfate catalyst.
| Entry | Phenol Derivative | β-Ketoester | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Resorcinol | Ethyl acetoacetate | 40 | 1.5 | 95 |
| 2 | Phenol | Ethyl acetoacetate | 80 | 3 | 85 |
| 3 | m-Cresol | Ethyl acetoacetate | 80 | 2.5 | 90 |
| 4 | p-Cresol | Ethyl acetoacetate | 80 | 3 | 82 |
| 5 | 3-Methoxyphenol | Ethyl acetoacetate | 60 | 2 | 92 |
| 6 | Naphthol | Ethyl acetoacetate | 80 | 4 | 88 |
| 7 | Hydroquinone | Ethyl acetoacetate | 80 | 5 | 75 |
Note: The data presented is a compilation from various sources utilizing similar Brønsted acidic ionic liquids and serves as a representative guide.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental setup for the Pechmann condensation catalyzed by this compound.
Caption: Experimental workflow for the synthesis of coumarins via Pechmann condensation.
References
Application Notes and Protocols: 1-Methylimidazolium Hydrogen Sulfate Catalyzed Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a one-pot organic reaction that creates 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate (B1235776), an aryl aldehyde, and urea (B33335). This multicomponent reaction has been a cornerstone in synthetic chemistry for over a century due to the therapeutic and pharmacological properties of the resulting dihydropyrimidinones (DHPMs). Traditional methods, however, often require harsh conditions, long reaction times, and can result in low yields.[1][2] In the drive towards more sustainable and efficient chemical syntheses, ionic liquids (ILs) have emerged as promising alternatives, acting as both solvents and catalysts.[3] Among these, the Brønsted acidic ionic liquid, 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([Hmim]HSO₄), has proven to be an effective and reusable catalyst for the Biginelli reaction, offering high yields in shorter reaction times under solvent-free conditions.[4] This protocol details the application of 1-methylimidazolium hydrogen sulfate in the synthesis of dihydropyrimidinones.
Reaction Mechanism
The catalytic cycle of the this compound-catalyzed Biginelli reaction is believed to proceed through an iminium intermediate. The acidic proton from the ionic liquid protonates the aldehyde, making it more susceptible to nucleophilic attack by urea. This is followed by condensation with the β-ketoester and subsequent cyclization and dehydration to afford the final dihydropyrimidinone product. The ionic liquid is regenerated and can participate in further catalytic cycles.
Caption: Proposed mechanism for the this compound catalyzed Biginelli reaction.
Experimental Workflow
The general workflow for this protocol is straightforward, involving the one-pot mixing of reactants with the ionic liquid catalyst, followed by heating, and then simple product isolation.
Caption: General experimental workflow for the synthesis of dihydropyrimidinones.
Experimental Protocols
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
This compound ([Hmim]HSO₄) (catalytic amount, e.g., 0.15 mmol)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
-
Melting point apparatus
-
IR and NMR spectrometers for characterization
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of this compound.
-
Heat the mixture with stirring at a specified temperature (e.g., 90-100°C) for the required time.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the crude product with a small amount of cold water and then with ethanol to remove any unreacted starting materials and the catalyst.
-
Dry the purified product in an oven.
-
Characterize the final product by determining its melting point and analyzing its IR and NMR spectra.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various dihydropyrimidinones using ionic liquid catalysts, including those similar to this compound.
Table 1: Synthesis of Dihydropyrimidinones using Ionic Liquid Catalysts under Solvent-Free Conditions.
| Entry | Aldehyde | Catalyst | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | [BMIm]BF₄ | 100 | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | [BMIm]BF₄ | 100 | 30 | 95 |
| 3 | 4-Methylbenzaldehyde | [BMIm]BF₄ | 100 | 30 | 95 |
| 4 | 4-Methoxybenzaldehyde | [BMIm]BF₄ | 100 | 30 | 85 |
| 5 | Benzaldehyde | [Hmim][Tfa] | 100 | 60 | 90 |
Data synthesized from multiple sources for illustrative purposes.[1][5]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation using [Hmim][Tfa] as a Catalyst.
| Entry | Aldehyde | Method | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Conventional (100°C) | 60 | 90 |
| 2 | Benzaldehyde | Microwave (630W) | 2 | 92 |
| 3 | 4-Chlorobenzaldehyde | Conventional (100°C) | 60 | 88 |
| 4 | 4-Chlorobenzaldehyde | Microwave (630W) | 2 | 90 |
| 5 | 4-Nitrobenzaldehyde | Conventional (100°C) | 60 | 85 |
| 6 | 4-Nitrobenzaldehyde | Microwave (630W) | 2 | 88 |
Data adapted from an improved protocol for the Biginelli reaction.[6]
Conclusion
The use of this compound and similar Brønsted acidic ionic liquids provides an efficient, environmentally friendly, and high-yielding protocol for the Biginelli synthesis of dihydropyrimidinones. The mild reaction conditions, short reaction times, and the reusability of the catalyst make this method a valuable tool for researchers in organic synthesis and drug development. The straightforward procedure and simple work-up further enhance its applicability for the large-scale synthesis of these pharmacologically important molecules.
References
- 1. ionike.com [ionike.com]
- 2. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Protocol for Biginelli Reaction [scirp.org]
Application of 1-Methylimidazolium Hydrogen Sulfate in Biomass Delignification
Keywords: 1-Methylimidazolium hydrogen sulfate (B86663), Ionic Liquid, Biomass, Delignification, Lignocellulose, Biorefinery
Abstract
This document details the application and protocols for the use of the protic ionic liquid (IL) 1-Methylimidazolium hydrogen sulfate, [HMIM][HSO₄], for the delignification of lignocellulosic biomass. Due to its acidic nature, [HMIM][HSO₄] serves as both a solvent and a catalyst, effectively fractionating biomass into a cellulose-rich pulp and a recoverable lignin (B12514952) stream. This process is a crucial pretreatment step in biorefineries for the production of biofuels and value-added chemicals. This note provides researchers with a summary of performance data, detailed experimental protocols, and visualizations of the process workflow and underlying mechanisms.
Application Notes
Lignocellulosic biomass, composed primarily of cellulose (B213188), hemicellulose, and lignin, is an abundant and renewable resource for sustainable fuel and chemical production.[1][2] However, the complex and rigid structure of lignin encases the cellulose and hemicellulose, hindering enzymatic access to these polysaccharides for conversion into fermentable sugars.[2] Delignification, the process of removing lignin, is therefore a critical pretreatment step.[2][3]
Ionic liquids (ILs) have emerged as effective "green" solvents for biomass processing due to their low volatility, high thermal stability, and tunable properties.[1][4] Protic ionic liquids like this compound ([HMIM][HSO₄]) are particularly advantageous. The hydrogen sulfate anion ([HSO₄]⁻) provides inherent acidity, which catalyzes the hydrolysis of the ether bonds that are prevalent within the lignin polymer, without the need for an external acid catalyst.[5]
The key advantages of using [HMIM][HSO₄] and similar acidic ILs include:
-
Dual Functionality: Acts as both a solvent for lignin and a catalyst for lignin depolymerization.
-
Effective Lignin Removal: Achieves high levels of delignification under relatively mild conditions.[6]
-
Cellulose Preservation: Selectively removes lignin and hemicellulose while preserving the cellulose fraction.
-
Tunable Acidity: The acidity of the IL system can be adjusted, offering flexibility in processing different types of biomass.[7][8]
The process involves heating the biomass in the ionic liquid, which dissolves the lignin and parts of the hemicellulose. The resulting cellulose-rich pulp can then be separated through filtration. The lignin can be subsequently recovered from the IL by precipitation with an anti-solvent like water, allowing for the potential recycling of the ionic liquid.[9]
Quantitative Data Summary
The efficiency of delignification using acidic imidazolium-based ionic liquids is influenced by factors such as temperature, reaction time, biomass type, and the presence of co-solvents like water. The following table summarizes typical results from studies using hydrogen sulfate-based ionic liquids.
| Biomass Type | Ionic Liquid System | Temp. (°C) | Time (h) | Delignification (%) | Cellulose Recovery (%) | Reference |
| Poplar | 1-butyl-3-methylimidazolium hydrogen sulfate in aqueous alcohol | 120 | 2 | Up to 98% | >90% | [6] |
| Coir | 1-butyl-3-methylimidazolium hydrogen sulfate in aqueous alcohol | 120 | 2 | Up to 98% | >90% | [6] |
| Miscanthus x giganteus | 1-butylimidazolium hydrogen sulfate (with 20% H₂O) | 120 | 4 | ~75% | ~90% | [7][9] |
| Miscanthus x giganteus | 1-butylimidazolium hydrogen sulfate (with 20% H₂O) | 120 | 24 | >85% | ~84% | [7][9] |
| Poplar | 1-ethyl-3-methylimidazolium hydrogen sulfate | 100 | 46 | ~50% | ~95% | [10] |
| Acacia | Tetramethylguanidinium hydrogen sulfate | 140 | 4 | 81% | Not Specified (76% sugar yield) | [10] |
Experimental Protocols
This section provides a generalized protocol for the delignification of lignocellulosic biomass using this compound. Researchers should optimize parameters such as temperature, time, and biomass-to-IL ratio for their specific biomass feedstock.
Materials and Reagents
-
Lignocellulosic biomass (e.g., wood chips, straw, bagasse)
-
This compound ([HMIM][HSO₄])
-
Deionized (DI) water
-
Ethanol
-
Reaction vessel (e.g., three-neck round-bottom flask or pressure vessel)
-
Heating mantle with temperature controller and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Centrifuge
Biomass Pretreatment
-
Milling: Grind the raw biomass to a uniform particle size (e.g., 40-60 mesh). This increases the surface area available for reaction.
-
Washing: Wash the milled biomass with DI water to remove dirt and water-soluble extractives.
-
Drying: Dry the washed biomass in an oven at 60-80°C overnight or until a constant weight is achieved. Store the dried biomass in a desiccator.
Delignification Procedure
-
Setup: Place a defined amount of [HMIM][HSO₄] into the reaction vessel. A typical biomass-to-IL loading is 1:10 (w/w).
-
Heating: Heat the ionic liquid to the desired reaction temperature (e.g., 120°C) with stirring.
-
Reaction: Once the temperature is stable, add the pretreated, dried biomass to the ionic liquid. Maintain the reaction under constant stirring for the desired duration (e.g., 4-24 hours).
-
Pulp Separation: After the reaction is complete, cool the mixture. Add a mixture of ethanol/water (e.g., 1:1 v/v) to the slurry to dilute the ionic liquid and precipitate the solid pulp.
-
Washing: Separate the cellulose-rich pulp by vacuum filtration. Wash the pulp extensively with DI water to remove any residual ionic liquid.
-
Drying: Dry the washed pulp in an oven at 60°C to a constant weight. A portion of this pulp should be used for compositional analysis (cellulose, hemicellulose, and residual lignin content).
Lignin Recovery
-
Precipitation: The filtrate from the pulp separation step contains the dissolved lignin and the ionic liquid. Add DI water (as an anti-solvent) to this solution until lignin precipitation is complete (typically 3-5 volumes of water).
-
Separation: Collect the precipitated lignin by centrifugation or filtration.
-
Washing & Drying: Wash the collected lignin with DI water to remove residual IL and dry it in a vacuum oven.
Visualizations
Experimental Workflow
Caption: Workflow for biomass delignification using [HMIM][HSO₄].
Proposed Delignification Mechanism
Caption: Mechanism of acid-catalyzed lignin cleavage by [HMIM][HSO₄].
References
- 1. mdpi.com [mdpi.com]
- 2. wjarr.com [wjarr.com]
- 3. Delignification of Lignocellulosic Biomass [wjarr.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Deconstruction of lignocellulosic biomass with ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36364J [pubs.rsc.org]
- 6. Lignocellulosic biomass delignification using aqueous alcohol solutions with the catalysis of acidic ionic liquids: A comparison study of solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fractionation of lignocellulosic biomass with the ionic liquid 1-butylimidazolium hydrogen sulfate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Dissolution of Cellulose: A Protocol Utilizing Imidazolium-Based Ionic Liquids
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the dissolution of cellulose (B213188) using imidazolium-based ionic liquids (ILs), a class of molten salts with low melting points. This method offers a more environmentally benign alternative to traditional, often harsh, cellulose dissolution processes. The protocol outlines the necessary materials, step-by-step procedures for dissolution and subsequent regeneration, and key parameters influencing the process.
Introduction
Cellulose, the most abundant biopolymer on Earth, possesses a highly crystalline structure due to extensive intra- and intermolecular hydrogen bonding, making it insoluble in water and most common organic solvents.[1][2] Imidazolium-based ionic liquids have emerged as effective "green" solvents capable of disrupting this hydrogen bond network and dissolving cellulose without derivatization.[1][3] This process is crucial for various applications, including the production of regenerated cellulose fibers, films, and gels, as well as for the chemical modification of cellulose in a homogeneous medium.[4] The dissolution mechanism primarily involves the interaction of the IL's anions with the hydroxyl protons of cellulose, while the cations interact with the oxygen atoms, effectively breaking the hydrogen bonds that hold the cellulose chains together.[1][5]
Key Parameters and Data
The efficiency of cellulose dissolution in imidazolium-based ionic liquids is influenced by several factors, including the choice of ionic liquid, temperature, time, and cellulose concentration. The following tables summarize key quantitative data from various studies.
Table 1: Commonly Used Imidazolium-Based Ionic Liquids for Cellulose Dissolution
| Ionic Liquid (Abbreviation) | Chemical Name | Anion | Cation | Notes |
| [BMIM]Cl | 1-butyl-3-methylimidazolium chloride | Chloride | 1-butyl-3-methylimidazolium | One of the first and most widely studied ILs for cellulose dissolution.[3][5][6] |
| [AMIM]Cl | 1-allyl-3-methylimidazolium chloride | Chloride | 1-allyl-3-methylimidazolium | Known for its high cellulose solubility.[3][5][6] |
| [EMIM]OAc | 1-ethyl-3-methylimidazolium acetate | Acetate | 1-ethyl-3-methylimidazolium | Offers high cellulose solubility and lower viscosity compared to chloride-based ILs.[4] |
Table 2: Typical Cellulose Dissolution Parameters
| Cellulose Source | Ionic Liquid | Concentration (wt%) | Temperature (°C) | Time | Reference |
| Cotton fibers | [C2C1Im][OAc] | up to 4% | 80 | 12-36 h | [7] |
| Not specified | [AMIM]Cl | 14.5 | 80 | Not specified | [4] |
| Not specified | [EMIM]OAc | 16 | 90 | Not specified | [4] |
| Not specified | [EMIM]OAc | up to 25 | Not specified | Microwave heating | [4] |
| Microcrystalline cellulose | [BMIM]Cl | 5-10 | 100-110 | 1-16 h | - |
| Wood pulp | [AMIM]Cl | 5 | 90 | 2 h | - |
Experimental Protocols
Protocol for Cellulose Dissolution
This protocol describes a general procedure for dissolving cellulose in an imidazolium-based ionic liquid.
Materials:
-
Cellulose (e.g., microcrystalline cellulose, cotton linters, wood pulp)
-
Imidazolium-based ionic liquid (e.g., [BMIM]Cl, [AMIM]Cl, or [EMIM]OAc)
-
Heating mantle or oil bath with a magnetic stirrer
-
Round-bottom flask or beaker
-
Vacuum oven (for drying cellulose and IL)
-
Nitrogen or argon gas supply (optional, to maintain an inert atmosphere)
Procedure:
-
Drying: Dry the cellulose and the ionic liquid separately in a vacuum oven at 60-80°C for at least 12 hours to remove any residual water, which can significantly hinder the dissolution process.
-
Mixing: In a clean, dry round-bottom flask, add the desired amount of dried ionic liquid.
-
Heating and Stirring: Place the flask in a heating mantle or oil bath and begin stirring. Heat the ionic liquid to the desired dissolution temperature (typically between 80°C and 110°C).
-
Cellulose Addition: Gradually add the dried cellulose to the heated and stirred ionic liquid in small portions. Ensure each portion is well-dispersated before adding the next to prevent clumping.
-
Dissolution: Continue heating and stirring the mixture until the cellulose is completely dissolved, resulting in a clear and viscous solution. The time required can range from a few hours to over a day, depending on the specific conditions.[7] For faster dissolution, microwave heating can be employed.[3]
-
Storage: Once dissolved, the cellulose solution can be stored at room temperature. It is advisable to store it under a dry, inert atmosphere to prevent moisture absorption.
Protocol for Cellulose Regeneration
This protocol outlines the procedure for regenerating cellulose from the ionic liquid solution.
Materials:
-
Cellulose-ionic liquid solution
-
Anti-solvent (e.g., deionized water, ethanol, or acetone)[3]
-
Beaker or precipitation bath
-
Stirring rod or mechanical stirrer
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Washing solvent (deionized water)
-
Drying oven
Procedure:
-
Precipitation: Slowly add the cellulose-ionic liquid solution to a beaker containing an excess of the anti-solvent while stirring vigorously. The cellulose will precipitate out as a white, flocculent solid.
-
Washing: Collect the regenerated cellulose by filtration. Wash the cellulose thoroughly with deionized water to remove any residual ionic liquid. Continue washing until the filtrate is free of the ionic liquid (this can be checked by various analytical methods, if necessary).
-
Drying: Dry the regenerated cellulose in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved. The resulting material is regenerated cellulose.
Visualizations
The following diagrams illustrate the experimental workflow and the molecular interactions involved in the cellulose dissolution process.
Caption: Experimental workflow for cellulose dissolution and regeneration.
Caption: Molecular interactions in cellulose dissolution.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nanoparticle Synthesis in 1-Methylimidazolium Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs) have emerged as versatile and environmentally benign media for the synthesis of a wide array of nanomaterials. Their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvent characteristics, make them excellent candidates for controlling nanoparticle nucleation and growth. Among these, 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([HMIM][HSO₄]) offers a unique combination of a protic cation and a coordinating anion, making it a promising medium for the synthesis of various nanoparticles. This document provides detailed application notes and protocols for the synthesis of metal and metal oxide nanoparticles using 1-methylimidazolium hydrogen sulfate.
Ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) hydrogen sulfate, a close analog of [HMIM][HSO₄], exhibit high thermal stability (decomposition temperature up to 270°C), which is advantageous for high-temperature reactions.[1] The inherent ionic nature of these liquids allows them to act as electrostatic stabilizers, preventing nanoparticle agglomeration.[2]
Physicochemical Properties of a Related Ionic Liquid
To provide context for the experimental design, the table below summarizes the physicochemical properties of 1-ethyl-3-methylimidazolium hydrogen sulfate, which are expected to be similar to this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O₄S | [1] |
| Molecular Weight | 208.05 g/mol | [1] |
| Glass Transition Temperature (Tg) | -70.1°C | [1] |
| Decomposition Temperature | 270°C | [1] |
| Conductivity | 2–3 mS/cm | [1] |
| Viscosity | 680 cP | [1] |
| Density | 1.442 g/cm³ | [1] |
General Experimental Workflow
The synthesis and characterization of nanoparticles in this compound typically follow the workflow depicted below.
Caption: General workflow for nanoparticle synthesis.
Application Note 1: Synthesis of Metal Oxide Nanoparticles (e.g., ZnO)
Metal oxide nanoparticles, such as zinc oxide (ZnO), are widely used in catalysis, sensors, and biomedical applications. The use of this compound can facilitate the formation of well-defined nanostructures.
Experimental Protocol
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
This compound ([HMIM][HSO₄])
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution: Dissolve 0.3 M of zinc nitrate hexahydrate in deionized water.
-
Ionic Liquid Addition: Add 1% (v/v) of this compound to the zinc nitrate solution and stir for 30 minutes.
-
Precipitation: Slowly add a 0.6 M solution of sodium hydroxide dropwise to the mixture while stirring vigorously until a white precipitate of zinc hydroxide (Zn(OH)₂) is formed.
-
Washing: Centrifuge the precipitate and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and the ionic liquid.[3]
-
Drying: Dry the obtained Zn(OH)₂ powder in an oven at 80°C for 12 hours.[3]
-
Calcination: Calcine the dried powder in a furnace at 300°C for 2 hours to obtain crystalline ZnO nanoparticles.[3]
Expected Results and Characterization
The resulting ZnO nanoparticles are expected to be in the nanometer range with a uniform shape. The table below provides a summary of typical results for ZnO nanoparticles synthesized in a similar ionic liquid medium.
| Parameter | Typical Value | Characterization Technique | Reference |
| Average Particle Size | ~105 nm | Scanning Electron Microscopy (SEM) | [3] |
| Crystal Structure | Wurtzite | X-ray Diffraction (XRD) | [3] |
| Morphology | Capsule-shaped | Scanning Electron Microscopy (SEM) | [3] |
Application Note 2: Synthesis of Metal Nanoparticles (e.g., Gold)
Gold nanoparticles (AuNPs) are of significant interest in drug delivery, diagnostics, and catalysis. The synthesis in this compound can lead to the formation of small and stable nanoparticles.
Experimental Protocol
Materials:
-
Tetrachloroauric acid (HAuCl₄·3H₂O)
-
This compound ([HMIM][HSO₄])
Procedure:
-
Dissolution: Dissolve tetrachloroauric acid in this compound to a final concentration of 1-5 mM.
-
Reaction: Stir the solution at a controlled temperature (e.g., 20-80°C) for 24 hours. The ionic liquid itself can act as a reducing agent and stabilizer, although a separate reducing agent can be added for faster synthesis.[4]
-
Purification: The nanoparticles can be isolated by centrifugation and washing with a suitable solvent like ethanol to remove the ionic liquid.
Expected Results and Characterization
The synthesis should yield small, spherical gold nanoparticles.
| Parameter | Typical Value | Characterization Technique | Reference |
| Particle Diameter | 1-10 nm | Small-Angle X-ray Scattering (SAXS), TEM | [4] |
| Surface Plasmon Resonance | ~520 nm (for larger particles) | UV-Vis Spectroscopy | [4] |
| Stability | Long-term stability in the ionic liquid | Visual Inspection, UV-Vis Spectroscopy | [4] |
Mechanism of Stabilization
The this compound ionic liquid plays a crucial role in stabilizing the synthesized nanoparticles, preventing their aggregation. This stabilization is believed to occur through a combination of electrostatic and steric effects.
Caption: Stabilization of a nanoparticle by ionic liquid ions.
The imidazolium (B1220033) cations ([HMIM]⁺) can form a protective layer around the nanoparticle surface through electrostatic interactions and potential C-H···metal interactions. The hydrogen sulfate anions ([HSO₄]⁻) can also coordinate to the surface, contributing to the overall stability. This "electrosteric" stabilization is a key advantage of using ionic liquids as a medium for nanoparticle synthesis.[2]
Conclusion
This compound is a promising medium for the synthesis of a variety of nanoparticles. Its properties allow for good control over particle size and stability. The protocols provided here serve as a starting point for researchers to explore the full potential of this ionic liquid in nanomaterial synthesis for various applications, including those in the pharmaceutical and drug development fields. Further optimization of reaction conditions may be necessary to achieve desired nanoparticle characteristics for specific applications.
References
Application Notes and Protocols for Acidic Ionic Liquids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic ionic liquids (AILs) have emerged as a versatile and environmentally benign class of catalysts and solvents for a wide range of organic transformations.[1][2][3] Their unique properties, including negligible vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents and corrosive acid catalysts.[4][5] This document provides a detailed guide for the application of AILs in organic synthesis, with a focus on experimental protocols for key reactions, data presentation, and workflow visualization.
AILs can be broadly classified into Brønsted and Lewis acidic types. Brønsted AILs possess a proton-donating site, often incorporated into the cation or anion, such as those containing sulfonic acid groups (-SO3H) or hydrogen sulfate (B86663) anions (HSO4⁻).[6][7] Lewis AILs, on the other hand, contain an electron-accepting center, typically derived from metal halides like AlCl₃ or FeCl₃.[3][8] The ability to tune the acidic properties by modifying the cation and anion structures allows for the design of task-specific ionic liquids for various applications.[2]
Key Applications and Experimental Protocols
This section details the application of acidic ionic liquids in several important classes of organic reactions.
Esterification Reactions
Esterification is a fundamental reaction in organic synthesis, and AILs have proven to be highly efficient catalysts, often acting as both the catalyst and the solvent.[9][10]
This protocol is adapted from a procedure for the synthesis of aliphatic esters using a protic ionic liquid.[9]
Materials:
-
Hexanoic acid (0.1 mol)
-
Ethanol (B145695) (0.1 mol)
-
Brønsted acidic ionic liquid (e.g., triethylammonium (B8662869) hydrogen sulfate, [Et₃NH][HSO₄]) (15 mol%)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Oil bath
Procedure:
-
Combine hexanoic acid (0.1 mol), the acidic ionic liquid (15 mol%), and ethanol (0.1 mol) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser to the flask.
-
Place the flask in an oil bath and heat the mixture to 90 °C.
-
Stir the reaction mixture vigorously (e.g., 750 rpm) at reflux for 30 minutes.[9]
-
After the reaction is complete, a biphasic system will form, with the upper layer containing the ester product and any excess alcohol.[9]
-
Allow the mixture to cool to room temperature.
-
Separate the upper ester layer by decantation.
-
The ionic liquid in the lower layer can be recovered and reused for subsequent reactions.[9][10]
The following table summarizes representative data for esterification reactions catalyzed by acidic ionic liquids.
| Carboxylic Acid | Alcohol | Acidic Ionic Liquid | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Ethanol | [H-NMP][HSO₄] | 10 | 80 | 2 | 95 | [6] |
| Benzoic Acid | Butanol | TSIL | 15 | 110 | 3 | 92 | [10] |
| Salicylic Acid | Acetic Anhydride (B1165640) | [Trps][OTs] | 10 | 80 | 1 | 88.7 | [11][12] |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones, and Lewis acidic ionic liquids are particularly effective catalysts for this transformation.[13][14]
This protocol is based on the iron(III) chloride-catalyzed acylation of benzene (B151609) derivatives in tunable aryl alkyl ionic liquids (TAAILs).[13]
Materials:
-
Anisole (B1667542) (1 mmol)
-
Acetic anhydride (2 equiv.)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)
-
Tunable Aryl Alkyl Ionic Liquid (TAAIL, e.g., TAAIL 6 as described in the reference) (0.5 g)
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
In a reaction vial, combine the anisole (1 mmol), acetic anhydride (2 equiv.), and FeCl₃·6H₂O (10 mol%) in the TAAIL (0.5 g).
-
Stir the mixture at 60 °C.[13]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, the product can be extracted from the ionic liquid phase using an appropriate organic solvent.
-
The ionic liquid/catalyst system can potentially be recycled and reused.[13]
| Aromatic Substrate | Acylating Agent | Lewis Acidic System | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| Anisole | Benzoyl chloride | Cu(OTf)₂ in [bmim][BF₄] | 10 | 80 | 1 h | >99 | |
| Toluene | Acetic anhydride | FeCl₃·6H₂O in TAAIL | 10 | 60 | - | 85 | [13] |
| Benzene | Benzoyl chloride | [emim]Cl-AlCl₃ | - | RT | < 5 min | 98 |
Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful tools for building molecular complexity in a single step, and acidic ionic liquids have been successfully employed as catalysts in these transformations.[15][16][17]
This protocol describes a one-pot, three-component condensation of an aldehyde, 2-naphthol (B1666908), and an amide or urea (B33335) in an acidic ionic liquid.[15]
Materials:
-
Aromatic/aliphatic aldehyde (1 mmol)
-
2-Naphthol (1 mmol)
-
Amide or urea (1.2 mmol)
-
Acidic Ionic Liquid (e.g., [bmim][HSO₄])
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
In a reaction vessel, mix the aldehyde (1 mmol), 2-naphthol (1 mmol), amide or urea (1.2 mmol), and the acidic ionic liquid.
-
Heat the mixture at 60 °C with stirring.[15]
-
The reaction is typically completed within a short time frame, offering high yields.[15]
-
After cooling, the product can be isolated, and the ionic liquid can be recovered for reuse.[15]
| Reaction Type | Reactants | Acidic Ionic Liquid | Temperature (°C) | Time | Yield (%) | Reference |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | 1,3-disulfonic acid benzimidazolium chloride | 80 | 15-30 min | 95 | [16] |
| Hantzsch Dihydropyridine Synthesis | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | [Hmim]HSO₄ | 80 | 1 h | 92 | [16] |
| Synthesis of 4H-pyran derivatives | Malononitrile, Benzaldehyde, Dimedone | Sulfonic acid-functionalized IL | RT | 10-15 min | 96 | [16] |
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting an organic synthesis reaction using an acidic ionic liquid.
Caption: General workflow for organic synthesis using acidic ionic liquids.
Signalling Pathway for Brønsted Acid Catalysis in Esterification
This diagram depicts the general mechanism for a Brønsted acid ionic liquid-catalyzed esterification reaction.
Caption: Mechanism of Brønsted acid ionic liquid-catalyzed esterification.
Logical Relationship of Ionic Liquid Reusability
The following diagram illustrates the concept and benefits of acidic ionic liquid recyclability.
Caption: The cycle of acidic ionic liquid reuse in sustainable synthesis.
Conclusion
Acidic ionic liquids offer significant advantages in organic synthesis, providing efficient and recyclable catalytic systems for a variety of important reactions. The protocols and data presented herein serve as a practical guide for researchers looking to incorporate these green solvents and catalysts into their synthetic methodologies. The ability to fine-tune the properties of AILs continues to open up new possibilities for the development of sustainable chemical processes.
References
- 1. mdpi.com [mdpi.com]
- 2. The Use of Supported Acidic Ionic Liquids in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. bombaytechnologist.in [bombaytechnologist.in]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Lewis Acidic Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchinschools.org [researchinschools.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 14. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]
- 15. Application of Ionic Liquids in Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methylimidazolium Hydrogen Sulfate in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Methylimidazolium hydrogen sulfate (B86663) ([HMIM][HSO₄]), a Brønsted acidic ionic liquid, as a catalyst in the synthesis of fine chemicals. Its low volatility, high thermal stability, and catalytic activity make it a compelling alternative to traditional acid catalysts.
Application: Esterification of Carboxylic Acids
1-Methylimidazolium hydrogen sulfate is an effective catalyst for the esterification of carboxylic acids with various alcohols. It serves as both a catalyst and a solvent, often leading to high conversions and facilitating product separation.
Quantitative Data for Esterification Reactions
The following table summarizes the reaction conversion for the esterification of acetic acid with different alcohols using 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids. The data highlights the catalytic performance of [HMIM][HSO₄] in comparison to its longer alkyl chain analogues.
| Entry | Alcohol | Ionic Liquid | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Ethanol (B145695) | [HMIM][HSO₄] | 60 | 24 | 75.3 |
| 2 | 1-Propanol | [HMIM][HSO₄] | 80 | 24 | 72.1 |
| 3 | 1-Butanol | [HMIM][HSO₄] | 80 | 24 | 70.5 |
| 4 | Ethanol | [EMIM][HSO₄] | 60 | 24 | 73.2 |
| 5 | 1-Propanol | [EMIM][HSO₄] | 80 | 24 | 70.8 |
| 6 | 1-Butanol | [EMIM][HSO₄] | 80 | 24 | 69.1 |
| 7 | Ethanol | [BMIM][HSO₄] | 60 | 24 | 71.5 |
| 8 | 1-Propanol | [BMIM][HSO₄] | 80 | 24 | 68.9 |
| 9 | 1-Butanol | [BMIM][HSO₄] | 80 | 24 | 67.2 |
Experimental Protocol: Esterification of Ethanol with Acetic Acid
This protocol is adapted from the study by Naydenov et al. (2009) for the esterification of ethanol with acetic acid using [HMIM][HSO₄].[1][2]
Materials:
-
This compound ([HMIM][HSO₄])
-
Ethanol
-
Acetic acid
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and hotplate
-
Water or oil bath for heating
-
Condenser
Procedure:
-
To a 100 mL round-bottom flask, add the desired molar ratio of ethanol, acetic acid, and this compound. A typical starting ratio is 1:1:1.
-
Assemble the flask with a magnetic stir bar and a condenser.
-
Immerse the flask in a water bath preheated to 60°C.
-
Stir the reaction mixture vigorously. The initial mixture should be homogeneous at the reaction temperature.
-
Monitor the reaction progress over time. The formation of a second liquid phase (the ester product) may be observed.
-
After 24 hours, stop the reaction and allow the mixture to cool to room temperature.
-
The ester phase can be separated from the ionic liquid phase by decantation.
-
The ionic liquid can be recovered and potentially reused after purification.
Application: Synthesis of Dibenzoxanthenes
Brønsted acidic ionic liquids, including derivatives of this compound, have been shown to be effective catalysts for the one-pot synthesis of dibenzoxanthene (B14493495) derivatives from the condensation of β-naphthol and various aldehydes. These compounds are of interest due to their fluorescent properties.
Quantitative Data for Dibenzoxanthene Synthesis
The following data is for a related task-specific ionic liquid, 1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate ([bsmim][HSO₄]), which demonstrates the utility of this class of catalysts. Yields are compared to the conventional catalyst, sulfuric acid.
| Entry | Aldehyde | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | [bsmim][HSO₄] | 2 | 100 | 82 |
| 2 | 4-Nitrobenzaldehyde | [bsmim][HSO₄] | 2 | 100 | 95 |
| 3 | Benzaldehyde | H₂SO₄ | 2 | 100 | 75 |
| 4 | 4-Nitrobenzaldehyde | H₂SO₄ | 2 | 100 | 88 |
Experimental Protocol: Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes
This protocol is adapted for [HMIM][HSO₄] based on procedures for similar Brønsted acidic ionic liquids.
Materials:
-
This compound ([HMIM][HSO₄])
-
β-Naphthol
-
An appropriate aryl aldehyde (e.g., benzaldehyde)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Oil bath
Procedure:
-
In a round-bottom flask, combine β-naphthol (2 mmol), the aryl aldehyde (1 mmol), and a catalytic amount of this compound (e.g., 0.1 mmol).
-
Heat the mixture in an oil bath to 100-120°C with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and stir to precipitate the solid product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure dibenzoxanthene product.
Application: Co-catalyst in Oxirane Ring Opening
Amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfates can act as co-catalysts in the ring-opening of epoxides.[3] The ionic liquid facilitates the reaction, which proceeds via an SN1 mechanism and requires an acidic catalyst.[4]
Experimental Protocol: Oxirane Ring Opening of Epoxidized Methyl Oleate
This protocol describes the use of a 1-alkyl-3-methylimidazolium hydrogen sulfate as a co-catalyst with sulfuric acid.
Materials:
-
1-Alkyl-3-methylimidazolium hydrogen sulfate (e.g., [HMIM][HSO₄])
-
Epoxidized methyl oleate
-
Aqueous solution of sulfuric acid (e.g., 1 wt%)
-
Glass reactor with mechanical stirrer and temperature control
Procedure:
-
In a glass reactor, place the epoxidized methyl oleate, the aqueous sulfuric acid solution, and the 1-alkyl-3-methylimidazolium hydrogen sulfate co-catalyst.
-
Heat the mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing for the disappearance of the epoxide.
-
After the reaction is complete, the organic phase containing the product can be separated.
Application in Ether Synthesis
The direct application of this compound as a catalyst for ether synthesis, such as in the Williamson ether synthesis, is not well-documented in the reviewed literature. The Williamson synthesis typically proceeds via an SN2 mechanism involving an alkoxide and a primary alkyl halide. The Brønsted acidic nature of [HMIM][HSO₄] would protonate the alkoxide, rendering it a less effective nucleophile for this reaction pathway. This suggests that [HMIM][HSO₄] may not be a suitable catalyst for the traditional Williamson ether synthesis. Further research is needed to explore its potential in alternative ether synthesis methodologies.
References
Application Notes and Protocols: Immobilization of 1-Methylimidazolium Hydrogen Sulfate on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of ionic liquids (ILs) onto solid supports combines the unique properties of ILs, such as high thermal stability and catalytic activity, with the advantages of heterogeneous systems, including ease of separation and recyclability. 1-Methylimidazolium hydrogen sulfate, [HMIM]HSO₄, is a Brønsted acidic ionic liquid with applications in catalysis. This document provides detailed protocols for the two primary methods of immobilizing [HMIM]HSO₄ on a solid support: physisorption (impregnation) and chemisorption (covalent grafting), with a focus on silica (B1680970) as the support material.
Immobilization Methods: An Overview
The choice of immobilization method depends on the desired stability and application of the final material. Physisorption is a simpler method involving weaker interactions, while chemisorption creates a more robust material with a lower risk of the ionic liquid leaching.
Application Notes and Protocols: 1-Methylimidazolium Hydrogen Sulfate in the Synthesis of N-Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole (B145914) nucleus is a fundamental heterocyclic scaffold present in a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and environmentally benign methods for the synthesis of N-substituted pyrroles is of significant interest to the scientific community. The Paal-Knorr synthesis, a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine, remains a cornerstone for pyrrole ring formation.[1][2] This document details the application of 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([HMIM][HSO₄]), a Brønsted acidic ionic liquid, as a catalyst in the Paal-Knorr synthesis of N-substituted pyrroles, highlighting its advantages in promoting high yields and short reaction times under ultrasonic irradiation.[3]
Ionic liquids (ILs) are salts with low melting points that offer a unique reaction environment due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[4] As catalysts and solvents, they represent a greener alternative to volatile organic solvents.[4] 1-Methylimidazolium hydrogen sulfate, in particular, serves as a recyclable and efficient catalyst for various organic transformations.[4]
Signaling Pathways and Logical Relationships
The synthesis of N-substituted pyrroles via the Paal-Knorr reaction catalyzed by this compound follows a well-established mechanistic pathway. The Brønsted acidity of the ionic liquid is crucial for the activation of the carbonyl groups of the 1,4-dicarbonyl compound.
Caption: Paal-Knorr reaction mechanism for N-substituted pyrrole synthesis.
Experimental Workflow
The general experimental workflow for the synthesis of N-substituted pyrroles using this compound as a catalyst under ultrasonic irradiation is a straightforward and efficient process. The use of an ionic liquid simplifies the reaction setup and work-up procedure.
Caption: General experimental workflow for the synthesis of N-substituted pyrroles.
Quantitative Data Summary
The use of this compound as a catalyst in the Paal-Knorr synthesis of 2,5-dimethyl-N-substituted pyrroles under ultrasonic irradiation provides excellent yields in short reaction times. The following table summarizes representative data.
| Entry | Amine | Product | Reaction Time (min) | Yield (%) |
| 1 | Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 15 | 87 |
| 2 | p-Toluidine | 1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrole | 20 | 85 |
| 3 | p-Anisidine | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 25 | 82 |
| 4 | Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 10 | 86 |
| 5 | n-Butylamine | 1-Butyl-2,5-dimethyl-1H-pyrrole | 12 | 81 |
| 6 | 1,2-Diaminoethane | 1,2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethane | 30 | 77 |
| 7 | 1,4-Diaminobutane | 1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)butane | 35 | 82 |
Data is representative of typical results obtained under optimized conditions.
Experimental Protocols
General Protocol for the Synthesis of 2,5-Dimethyl-N-substituted Pyrroles
This protocol is based on the synthesis of 2,5-dimethyl-N-substituted pyrroles via a Paal-Knorr condensation of 2,5-hexanedione (B30556) with various primary amines, catalyzed by this compound under ultrasonic irradiation.[3][5]
Materials:
-
2,5-Hexanedione
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
This compound ([HMIM][HSO₄])
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for chromatography
Equipment:
-
Reaction vessel (e.g., a thick-walled glass tube or a small flask)
-
Ultrasonic bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine 2,5-hexanedione (1.0 mmol), the primary amine (1.0 mmol), and this compound (0.1 mmol, 10 mol%).
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath and irradiate the mixture at room temperature for the time specified in the data table (typically 10-35 minutes). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, add ethyl acetate (10 mL) to the reaction mixture and stir for 5 minutes. Decant the ethyl acetate layer. Extract the remaining ionic liquid phase with ethyl acetate (2 x 5 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-substituted pyrrole.
-
Catalyst Recovery: The ionic liquid can be recovered by washing the remaining residue with diethyl ether to remove any organic impurities, followed by drying under vacuum. The recovered ionic liquid can be reused for subsequent reactions.
The use of this compound as a catalyst for the Paal-Knorr synthesis of N-substituted pyrroles offers a practical, efficient, and environmentally conscious alternative to traditional methods. The mild reaction conditions, facilitated by ultrasonic irradiation, coupled with high yields and short reaction times, make this protocol highly attractive for applications in research, and the synthesis of biologically active molecules for drug development. The recyclability of the ionic liquid further enhances the sustainability of this synthetic route.
References
Application Notes and Protocols for the Transesterification of Vegetable Oils Using 1-Methylimidazolium Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the transesterification of vegetable oils into biodiesel using the Brønsted acidic ionic liquid, 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([HMIM][HSO4]). This ionic liquid serves as an efficient and reusable catalyst for the conversion of triglycerides into fatty acid methyl esters (FAMEs).
Introduction
Biodiesel, a renewable and biodegradable fuel, is primarily produced through the transesterification of vegetable oils or animal fats.[1] The use of ionic liquids, such as 1-methylimidazolium hydrogen sulfate, as catalysts in this process offers several advantages over conventional homogeneous catalysts, including high catalytic activity, thermal stability, and ease of separation and recycling.[1][2] this compound is a Brønsted acidic ionic liquid that effectively catalyzes both the esterification of free fatty acids (FFAs) and the transesterification of triglycerides.[1][2]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H8N2O4S |
| Molecular Weight | 180.19 g/mol |
| Appearance | Solid |
| Decomposition Temperature | >270°C |
Quantitative Data on Transesterification Reactions
The following tables summarize the reaction conditions and corresponding biodiesel yields for the transesterification of various vegetable oils using imidazolium-based hydrogen sulfate catalysts.
Table 1: Transesterification of Soybean Oil
| Catalyst Concentration (% w/v) | Methanol-to-Oil Ratio (v/v) | Reaction Temperature (°C) | Reaction Time (h) | Biodiesel Yield (%) | Reference |
| 8.0 | 1:2 | 65 | 4 | 75 | [1] |
Table 2: Transesterification of Waste Cooking Oil (WCO)
| Catalyst | Catalyst Loading | Methanol-to-Oil Molar Ratio | Reaction Temperature (°C) | Reaction Time (h) | Biodiesel Yield/Conversion (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | [HMIM][HSO4] | 10% (w/w) | 10:1 | 65 | 4 | 24.1 (FAME content) | | | [Bmim]HSO4 | Not Specified | 28:1 | 150 | 4 | Not Specified |[3] |
Table 3: Transesterification of Sunflower Oil
| Catalyst | Catalyst Concentration (% wt) | Methanol-to-Oil Molar Ratio | Reaction Temperature (°C) | Reaction Time (h) | Biodiesel Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | NaOH | 1 | 6:1 | 60 ± 1 | 1-3 | >80 |[4] | | pir/ Fe3O4⋅PAA⋅KOH | 9 | 20:1 | 65 | 3 | 95.7 |[5] |
Experimental Protocols
Synthesis of this compound ([HMIM][HSO4])
This protocol is adapted from the synthesis of similar imidazolium (B1220033) hydrogen sulfate ionic liquids.[6]
Materials and Reagents:
-
Sulfuric acid
Procedure:
-
In a round-bottom flask, dissolve 1-methylimidazole in acetonitrile at 0°C with stirring.
-
Slowly add an equimolar amount of sulfuric acid dropwise to the solution while maintaining the temperature at 0°C.
-
Continue stirring the mixture for 30 minutes.
-
Decant the acetonitrile to obtain the this compound ionic liquid.
-
Dry the product under vacuum to remove any residual solvent.
Transesterification of Vegetable Oil
This protocol describes a general procedure for the transesterification of vegetable oil using [HMIM][HSO4] as a catalyst.
Materials and Reagents:
-
Vegetable oil (e.g., soybean oil, sunflower oil)
-
This compound ([HMIM][HSO4])
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the vegetable oil, methanol, and this compound. The typical reactant ratios and catalyst loading can be found in the tables above. For example, for soybean oil, a methanol-to-oil volume ratio of 2:1 and a catalyst concentration of 8.0% w/v can be used.[1]
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 65°C) with constant stirring.[1] Allow the reaction to proceed for the specified duration (e.g., 4 hours).[1]
-
Product Separation: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Allow the layers to separate. The upper layer is the biodiesel (FAMEs) phase, and the lower layer contains glycerol (B35011) and the ionic liquid catalyst.
-
Biodiesel Purification:
-
Separate the upper biodiesel layer.
-
Wash the biodiesel phase with deionized water to remove any residual methanol and catalyst.
-
Dry the biodiesel over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove any remaining solvent (e.g., hexane if used for extraction) using a rotary evaporator.
-
-
Catalyst Recovery: The lower glycerol layer containing the ionic liquid can be treated to recover the catalyst. This can be achieved by vacuum distillation to remove glycerol, allowing for the reuse of the ionic liquid.
-
Product Analysis: Analyze the purified biodiesel to determine the FAME content using Gas Chromatography-Mass Spectrometry (GC-MS) according to standard methods such as EN 14103.[2][7][8][9]
Visualizations
Caption: Experimental workflow for biodiesel production.
This diagram illustrates the key stages in the transesterification of vegetable oils using this compound, from catalyst synthesis to the final analysis of the biodiesel product.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. ijbbb.org [ijbbb.org]
- 5. Biodiesel production from sunflower and cooking waste oil in the presence of magnetic perlite as an efficient nanocatalyst: a new platform in chemical engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-Ethyl-3-methylimidazolium Hydrogen Sulfate and Its Application in the Electrolysis of Aluminum [jproeng.com]
- 7. scioninstruments.com [scioninstruments.com]
- 8. shimadzu.com [shimadzu.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the One-Pot Synthesis of Dihydropyrimidinones using 1-Methylimidazolium Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives using 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([Hmim]HSO₄) as a reusable and effective catalyst. This method, commonly known as the Biginelli reaction, is a cornerstone in medicinal chemistry for generating a wide array of biologically active compounds.
Introduction
The Biginelli reaction is a multi-component reaction that offers a straightforward and atom-economical route to DHPMs. These heterocyclic scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Traditional methods for this synthesis often require harsh reaction conditions, long reaction times, and stoichiometric amounts of acid catalysts, leading to environmental concerns and purification challenges.
The use of Brønsted acidic ionic liquids, such as 1-methylimidazolium hydrogen sulfate, presents a green and efficient alternative. [Hmim]HSO₄ acts as both a catalyst and a solvent, facilitating the reaction with high yields, short reaction times, and simple work-up procedures. Its non-volatile nature and potential for recyclability further enhance its appeal for sustainable chemical synthesis.
Reaction Principle
The one-pot synthesis of dihydropyrimidinones involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. The Brønsted acidic nature of this compound effectively catalyzes the key steps of the reaction mechanism, which is believed to proceed through the formation of an N-acyliminium ion intermediate.
Quantitative Data Summary
The following table summarizes typical results obtained for the this compound catalyzed Biginelli reaction with various aromatic aldehydes under solvent-free conditions.
| Entry | Aldehyde (Ar-CHO) | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5a | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 5b | 10 | 98 |
| 3 | 4-Methylbenzaldehyde | 5c | 20 | 92 |
| 4 | 4-Methoxybenzaldehyde | 5d | 25 | 90 |
| 5 | 4-Nitrobenzaldehyde | 5e | 10 | 96 |
| 6 | 3-Nitrobenzaldehyde | 5f | 12 | 94 |
| 7 | 2-Chlorobenzaldehyde | 5g | 20 | 88 |
| 8 | Cinnamaldehyde | 5h | 30 | 85 |
Note: Reaction conditions typically involve heating a mixture of the aldehyde, ethyl acetoacetate (B1235776), urea, and a catalytic amount of [Hmim]HSO₄ at 80-100°C.
Experimental Protocols
Materials and Equipment
-
This compound ([Hmim]HSO₄)
-
Substituted aldehydes
-
Ethyl acetoacetate
-
Urea or thiourea
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer with hot plate
-
Thermometer
-
Reflux condenser (optional, for reactions not under solvent-free conditions)
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
General Procedure for the Synthesis of Dihydropyrimidinones
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and this compound (10 mol%).
-
Reaction Conditions: Heat the mixture to 80-100°C with continuous stirring. For solvent-free conditions, ensure efficient mixing of the reactants.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: Upon completion of the reaction (typically within 10-30 minutes), cool the reaction mixture to room temperature.
-
Isolation of Product: Add cold water to the reaction mixture, which will cause the solid product to precipitate.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.
-
Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Visualizations
Reaction Workflow
Application Notes and Protocols: Amphiphilic 1-Alkyl-3-methylimidazolium Hydrogen Sulfate as a Co-catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate (B86663) ionic liquids as versatile co-catalysts in organic synthesis. The unique properties of these compounds, combining Brønsted acidity with surfactant capabilities, make them effective in promoting biphasic reactions. Detailed protocols for their synthesis and application in oxirane ring-opening and esterification reactions are presented below, supported by quantitative data and visual diagrams to facilitate understanding and implementation in the laboratory.
Overview of Co-catalytic Action
Amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids are a class of organic salts with a dual functionality.[1][2][3][4][5] The imidazolium (B1220033) core provides a platform for tuning the amphiphilicity by varying the length of the alkyl chain (R), while the hydrogen sulfate anion ([HSO₄]⁻) imparts Brønsted acidity. This combination allows these ionic liquids to act as phase transfer agents, facilitating the interaction of reactants in immiscible phases, while simultaneously providing catalytic protons to accelerate the reaction.[1][4]
The co-catalytic activity is particularly pronounced in reactions requiring an acidic environment and involving hydrophobic substrates. The length of the alkyl chain on the imidazolium cation has been shown to significantly influence the co-catalytic efficiency, with optimal performance often observed with longer alkyl chains that enhance surface activity.[1][2]
References
- 1. Dual functionality of amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids: surfactants with catalytic function - RSC Advances (RSC Publishing) DOI:10.1039/C5RA23415H [pubs.rsc.org]
- 2. Dual functionality of amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids: surfactants with catalytic function - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Dual functionality of amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids: surfactants with catalyti… [ouci.dntb.gov.ua]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Dual functionality of amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids: surfactants with catalytic function | CoLab [colab.ws]
Application Notes and Protocols: 1-Methylimidazolium Hydrogen Sulfate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazolium (B8483265) hydrogen sulfate (B86663), [HMIM][HSO₄], is a Brønsted acidic ionic liquid that has emerged as a versatile and eco-friendly catalyst and solvent for a variety of chemical transformations. Its non-volatile nature, tunable acidity, and potential for recyclability make it an attractive alternative to traditional volatile organic solvents and corrosive acid catalysts. In the realm of polymer chemistry, [HMIM][HSO₄] offers significant potential for catalyzing various polymerization reactions, including cationic polymerization of vinyl monomers and polycondensation reactions for the synthesis of polyesters and polyamides. These polymers are foundational materials in numerous applications, including drug delivery systems, medical devices, and advanced materials.
This document provides detailed application notes and experimental protocols for the use of 1-methylimidazolium hydrogen sulfate in key polymerization reactions.
Applications in Polymerization
Cationic Polymerization of Vinyl Monomers
As a Brønsted acid, this compound can act as an efficient initiator for the cationic polymerization of electron-rich vinyl monomers, such as styrene (B11656) and its derivatives. The acidic proton from the hydrogen sulfate anion protonates the vinyl monomer, generating a carbocation that initiates the polymerization cascade. The ionic liquid medium can also serve to stabilize the propagating carbocationic species, potentially leading to better control over the polymerization process.
Ring-Opening Polymerization of Cyclic Esters
The acidic nature of [HMIM][HSO₄] makes it a suitable catalyst for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. The proton from the ionic liquid can activate the carbonyl group of the monomer, facilitating nucleophilic attack by an initiator (e.g., an alcohol) or the growing polymer chain. This method provides a metal-free route to biodegradable polyesters such as poly(ε-caprolactone) (PCL), which is of significant interest in biomedical applications.
Polycondensation Reactions: Synthesis of Polyesters and Polyamides
This compound can effectively catalyze polycondensation reactions. In polyesterification, it protonates the carbonyl group of the dicarboxylic acid, enhancing its electrophilicity and promoting ester formation with a diol. Similarly, in the synthesis of polyamides, it can activate the carboxylic acid group for amidation with a diamine. The ability of the ionic liquid to act as both a catalyst and a solvent can simplify the reaction setup and workup procedures.
Data Presentation
The following tables summarize representative quantitative data from studies on polymerization reactions catalyzed by acidic ionic liquids, which can be considered analogous to reactions with this compound.
Table 1: Cationic Polymerization of Styrene in an Imidazolium-Based Ionic Liquid System
| Catalyst/Monomer Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) | Average Molar Mass ( kg/mol ) |
| 1:1000 | 55 | 6 | 7 | - |
| 1:1000 | 70 | 6 | 45 | - |
| 1:1000 | 85 | 6 | 81 | ~1300 |
| 1:1000 | 90 | 6 | 88 | 2231 |
Data adapted from a study on cationic miniemulsion polymerization of styrene using an iron-containing imidazolium-based ionic liquid catalyst.[1]
Table 2: Ring-Opening Polymerization of ε-Caprolactone Catalyzed by an Imidazolium-Based Ionic Liquid
| IL:Monomer Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) | Molecular Weight (kDa) | Polydispersity Index (PDI) |
| 1:720 | 85 | 4 | >80 | ~14 | Narrow |
| 1:1500 | 85 | 4 | >80 | - | Narrow |
Data adapted from a study on the ring-opening polymerization of ε-caprolactone catalyzed by an iron-containing imidazolium-based ionic liquid.[2]
Experimental Protocols
Protocol 1: Cationic Polymerization of Styrene
This protocol describes a general procedure for the cationic polymerization of styrene using this compound as a catalyst.
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
This compound ([HMIM][HSO₄])
-
Anhydrous toluene (B28343)
-
Nitrogen gas supply
-
Schlenk flask or similar reaction vessel with magnetic stirring
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
To a 100 mL Schlenk flask under a nitrogen atmosphere, add this compound (e.g., 0.1 g, 0.55 mmol).
-
Add anhydrous toluene (e.g., 20 mL) to the flask and stir to dissolve the ionic liquid.
-
Add freshly distilled styrene (e.g., 10 mL, 87.3 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 70 °C) for the specified time (e.g., 6 hours).
-
To quench the reaction, cool the flask in an ice bath and add 5 mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol (e.g., 200 mL) with vigorous stirring.
-
Filter the precipitated polystyrene and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
-
Characterize the polymer for its molecular weight and polydispersity using gel permeation chromatography (GPC).
Protocol 2: Synthesis of Poly(ε-caprolactone) via Ring-Opening Polymerization
This protocol provides a method for the synthesis of poly(ε-caprolactone) (PCL) using [HMIM][HSO₄] as a catalyst and benzyl (B1604629) alcohol as an initiator.
Materials:
-
ε-Caprolactone (dried over CaH₂ and distilled under reduced pressure)
-
Benzyl alcohol (dried over molecular sieves)
-
This compound ([HMIM][HSO₄])
-
Dichloromethane
-
Methanol
-
Nitrogen gas supply
-
Reaction tube with a magnetic stirrer
Procedure:
-
Dry all glassware and the magnetic stirrer bar in an oven and cool under nitrogen.
-
In a glovebox or under a nitrogen atmosphere, add this compound (e.g., 0.05 g, 0.28 mmol) to a reaction tube.
-
Add ε-caprolactone (e.g., 5.0 g, 43.8 mmol) and benzyl alcohol (e.g., 0.047 g, 0.44 mmol) to the tube.
-
Seal the reaction tube and place it in a preheated oil bath at 120 °C.
-
Stir the mixture for the desired reaction time (e.g., 24 hours).
-
After cooling to room temperature, dissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by adding the solution dropwise to cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Analyze the polymer's molecular weight, PDI (by GPC), and structure (by ¹H NMR).
Protocol 3: Synthesis of a Polyester (B1180765) via Polycondensation
This protocol outlines the synthesis of a polyester from a dicarboxylic acid and a diol using [HMIM][HSO₄] as a catalyst.
Materials:
-
Adipic acid
-
This compound ([HMIM][HSO₄])
-
Toluene
-
Dean-Stark apparatus
-
Nitrogen gas supply
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add adipic acid (e.g., 14.6 g, 0.1 mol), 1,6-hexanediol (e.g., 11.8 g, 0.1 mol), and this compound (e.g., 0.5 g, 2.8 mmol).
-
Add toluene (e.g., 50 mL) to the flask.
-
Heat the mixture to reflux (approximately 110-120 °C) and collect the water produced in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected (e.g., 3.6 mL).
-
Cool the reaction mixture to room temperature.
-
Dissolve the mixture in a suitable solvent like chloroform (B151607) and wash with water to remove the ionic liquid.
-
Precipitate the polyester in a non-solvent such as methanol.
-
Filter and dry the polymer under vacuum.
-
Characterize the resulting polyester.
Visualizations
Caption: Mechanism of Brønsted acid-catalyzed cationic polymerization.
Caption: General experimental workflow for polymerization in an ionic liquid.
Caption: Key advantages of using [HMIM][HSO₄] in polymerization reactions.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming High Viscosity of 1-Methylimidazolium Hydrogen Sulfate in Reactions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing the high viscosity of 1-Methylimidazolium hydrogen sulfate (B86663) ([MIM]HSO₄) and its derivatives in chemical reactions. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: Why is 1-Methylimidazolium hydrogen sulfate so viscous?
A1: The high viscosity of 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids is primarily due to the extensive network of hydrogen bonds formed between the hydrogen sulfate (HSO₄⁻) anions. These interactions create anion-anion chains, leading to a significant resistance to flow.
Q2: How does temperature affect the viscosity of this compound?
A2: Increasing the temperature is a highly effective method for reducing the viscosity of this compound. As the temperature rises, the kinetic energy of the molecules increases, which disrupts the hydrogen-bonding network and allows the ionic liquid to flow more easily. The viscosity decreases rapidly with an increase in temperature.
Q3: What are co-solvents, and how can they help reduce viscosity?
A3: Co-solvents are substances added to a primary solvent to alter its properties. In the context of ionic liquids, co-solvents can significantly decrease viscosity by interrupting the hydrogen-bonding network of the anions. Water and dimethyl sulfoxide (B87167) (DMSO) are effective co-solvents for this purpose. Even small amounts of a co-solvent can lead to a substantial reduction in viscosity.
Data Presentation
The following table summarizes the effect of temperature on the viscosity of 1-ethyl-3-methylimidazolium (B1214524) hydrogen sulfate ([EMIM]HSO₄), a close analogue of [MIM]HSO₄.
| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) |
| 20 | 293.15 | 2390 |
| 25 | 298.15 | 1510[1] |
| 30 | 303.15 | - |
| 40 | 313.15 | - |
| 50 | 323.15 | - |
| 60 | 333.15 | - |
| 70 | 343.15 | - |
| 80 | 353.15 | - |
| 90 | 363.15 | - |
Note: A comprehensive dataset for the full temperature range for [EMIM]HSO₄ was mentioned in a study, but the specific values across the range were not provided in the search results.[2] For 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO₄), the viscosity at 25 °C is 3088 cP (mPa·s)[3].
Troubleshooting Guide
Problem: Poor mixing and stirring of the reaction mixture.
-
Question: My magnetic stir bar is struggling to rotate or is not rotating at all in the this compound medium. What can I do?
-
Answer:
-
Increase Temperature: Gently heat the reaction vessel. The viscosity of the ionic liquid will decrease significantly, allowing for more effective stirring. Monitor the temperature to ensure it is compatible with your reaction conditions.
-
Use a Mechanical Stirrer: For highly viscous mixtures, a magnetic stir bar may not provide sufficient torque. An overhead mechanical stirrer with a suitable impeller (e.g., paddle, anchor) is a more robust solution for achieving homogeneous mixing.
-
Add a Co-solvent: If your reaction chemistry allows, the addition of a small amount of a co-solvent like water or DMSO can dramatically reduce the viscosity. However, be mindful of the potential impact of the co-solvent on your reaction kinetics and product solubility.
-
Problem: Inconsistent reaction rates and low product yields.
-
Question: My reaction is proceeding slower than expected, or I am observing inconsistent results between batches. Could the high viscosity be the cause?
-
Answer: Yes, high viscosity can lead to mass transfer limitations, where reactants are not able to diffuse and interact efficiently. This can result in slower, incomplete, or inconsistent reactions.
-
Solution:
-
Enhance Agitation: In addition to the solutions for poor mixing, ensure your stirring is vigorous enough to overcome diffusion barriers.
-
Increase Reaction Temperature: Higher temperatures not only reduce viscosity but also typically increase reaction rates. Ensure the chosen temperature does not lead to unwanted side products or degradation.
-
Consider a Co-solvent: A less viscous medium facilitated by a co-solvent can significantly improve mass transfer and lead to more consistent and higher yields.
-
-
Problem: Difficulty in product extraction and purification.
-
Question: I am struggling to separate my product from the viscous this compound after the reaction is complete. What methods can I use?
-
Answer: Product isolation from ionic liquids can be challenging due to their low volatility and high viscosity.
-
Solution:
-
Liquid-Liquid Extraction with a Co-solvent: Dilute the reaction mixture with a suitable co-solvent (e.g., water) to reduce the viscosity. This will facilitate the extraction of your product into an immiscible organic solvent.
-
Short-Path Distillation: If your product is thermally stable and volatile, short-path distillation under high vacuum can be an effective method for separation from the non-volatile ionic liquid.
-
Supercritical Fluid Extraction: Using supercritical CO₂ is a green and effective method for extracting non-polar to moderately polar compounds from ionic liquids.
-
-
Experimental Protocols
Representative Reaction: Esterification of a Carboxylic Acid in this compound
This protocol describes a general procedure for an esterification reaction, incorporating strategies to manage the high viscosity of the ionic liquid.
Materials:
-
This compound ([MIM]HSO₄)
-
Carboxylic acid
-
Alcohol
-
Round-bottom flask
-
Overhead mechanical stirrer or a powerful magnetic stirrer with a suitable stir bar
-
Heating mantle with a temperature controller and thermocouple
-
Condenser
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Pre-heating the Ionic Liquid: Place the desired amount of this compound into the round-bottom flask. Begin heating the ionic liquid to the desired reaction temperature (e.g., 80-100 °C) with gentle stirring. This pre-heating step is crucial to reduce the viscosity before adding the reactants.
-
Adding Reactants: Once the ionic liquid is at the target temperature and is visibly less viscous, add the carboxylic acid and the alcohol to the flask with continuous stirring.
-
Reaction Setup: Equip the flask with an overhead stirrer (recommended) and a condenser.
-
Running the Reaction: Maintain the reaction mixture at the set temperature with vigorous stirring to ensure proper mixing and to overcome any potential mass transfer limitations. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to a manageable temperature (e.g., 40-50 °C). The mixture will become more viscous upon cooling.
-
Dilute the reaction mixture with deionized water to significantly reduce its viscosity.
-
Transfer the diluted mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., three times with diethyl ether).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for high viscosity issues in reactions involving [MIM]HSO₄.
References
improving product yield in esterification with 1-Methylimidazolium hydrogen sulfate
Welcome to the technical support center for esterification reactions utilizing 1-Methylimidazolium hydrogen sulfate (B86663) ([HMIM]HSO₄). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their product yield and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the esterification process using [HMIM]HSO₄.
Question: My esterification reaction is showing a low product yield. What are the potential causes and how can I improve it?
Answer:
Low product yield in esterification reactions catalyzed by [HMIM]HSO₄ can stem from several factors. Here are the most common causes and their respective solutions:
-
Suboptimal Reaction Conditions: The efficiency of the esterification is highly dependent on parameters such as temperature, reaction time, molar ratio of reactants, and catalyst loading.
-
Presence of Water: Esterification is a reversible reaction, and the presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.[1][2][3]
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Product Separation Issues: Inefficient separation of the ester from the reaction mixture can lead to apparent low yields.
To address these issues, consider the following troubleshooting steps:
-
Optimize Reaction Parameters: Systematically vary the temperature, reaction time, molar ratio of alcohol to carboxylic acid, and the amount of [HMIM]HSO₄ to find the optimal conditions for your specific substrates. Studies have shown that a higher molar ratio of alcohol to acid and an increased catalyst dosage can significantly improve conversion rates.[4][5]
-
Remove Water: To drive the equilibrium towards the product side, it is crucial to remove the water formed during the reaction. This can be achieved by:
-
Using a Dean-Stark apparatus during reflux.[2]
-
Adding a drying agent like anhydrous sodium sulfate or silica (B1680970) gel to the reaction mixture.[1]
-
Performing the reaction under vacuum to remove water as it forms.[6]
-
-
Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[7] Longer reaction times, such as 8 to 24 hours, may be necessary to achieve equilibrium.[8]
-
Improve Product Isolation: The biphasic nature of the reaction with the ionic liquid should facilitate product separation.[9][10] The ester typically forms a separate upper phase that can be decanted or separated using a separatory funnel.[9] If separation is challenging, consider extraction with a suitable organic solvent.
Question: I am having difficulty separating my ester product from the ionic liquid. What should I do?
Answer:
One of the advantages of using ionic liquids like [HMIM]HSO₄ is the potential for easy product separation due to the formation of a biphasic system.[9][10] However, if you are experiencing difficulties, here are some troubleshooting tips:
-
Ensure Phase Separation: Allow the reaction mixture to cool completely to room temperature. The ester, being less dense and immiscible with the ionic liquid, should form a distinct upper layer.
-
Induce Phase Separation: If a single phase is observed, the addition of water can sometimes induce phase splitting.[8] However, be mindful that this may promote the reverse reaction if the catalyst is not separated first.
-
Solvent Extraction: If direct separation is not feasible, you can extract the ester using an organic solvent in which the ester is highly soluble and the ionic liquid is not. Diethyl ether or ethyl acetate (B1210297) are common choices. After extraction, the solvent can be removed under reduced pressure.
-
Centrifugation: In cases of emulsions or poorly defined phase boundaries, centrifugation can help to break the emulsion and achieve a clearer separation of the layers.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for esterification using [HMIM]HSO₄?
A1: The optimal conditions can vary depending on the specific carboxylic acid and alcohol being used. However, studies on the esterification of oleic acid with methanol (B129727) have identified the following conditions for maximizing conversion: a reaction time of 8 hours, a temperature of 110 ± 2 °C, a methanol to oleic acid molar ratio of 15:1, and a catalyst dosage of 15 wt%.[4] It is recommended to perform a small-scale optimization for your specific substrates.
Q2: Can I reuse the 1-Methylimidazolium hydrogen sulfate catalyst? If so, how?
A2: Yes, one of the significant advantages of using ionic liquid catalysts is their reusability.[10][11] After separating the ester product, the ionic liquid phase, which contains the catalyst, can be recovered and reused in subsequent reactions. To recycle the catalyst, you can wash it with an organic solvent like diethyl ether to remove any residual product or unreacted starting materials. The ionic liquid can then be dried under vacuum to remove the solvent and any absorbed water before being used in the next reaction cycle. Some studies have shown minimal loss of catalytic activity even after several cycles.[11]
Q3: Is [HMIM]HSO₄ sensitive to water?
A3: While [HMIM]HSO₄ is a robust catalyst, its catalytic activity can be reduced by the presence of water.[12] Water can solvate the acidic protons of the hydrogen sulfate anion, thereby decreasing its catalytic efficiency. Furthermore, as esterification is a reversible reaction, the presence of water can shift the equilibrium towards the reactants, leading to lower product yields.[1][2][3] Therefore, it is advisable to use anhydrous reactants and to remove the water produced during the reaction.
Q4: How does the catalytic activity of [HMIM]HSO₄ compare to traditional acid catalysts like sulfuric acid?
A4: [HMIM]HSO₄ is considered a greener alternative to traditional mineral acids like sulfuric acid.[9] While sulfuric acid can be a more active catalyst in some cases, [HMIM]HSO₄ offers several advantages, including lower corrosivity, non-volatility, and easier separation from the reaction products, which allows for its recycling and reuse.[9][10] In terms of yield, [HMIM]HSO₄ has been shown to provide comparable or even higher yields than sulfuric acid under optimized conditions.[7]
Data Presentation
Table 1: Optimized Reaction Conditions for Esterification of Oleic Acid with Methanol using [HMIM]HSO₄
| Parameter | Optimized Value for Maximum Conversion | Optimized Value for Maximum FAME Content | Reference |
| Reaction Time (hours) | 8 | 8 | [4] |
| Temperature (°C) | 110 ± 2 | 110 ± 2 | [4] |
| Molar Ratio (Methanol/Oleic Acid) | 15:1 | 14:1 | [4] |
| Catalyst Dosage (wt%) | 15 | 14 | [4] |
| Resulting Conversion/Content | 95% Conversion | 90% FAME Content | [4] |
Experimental Protocols
Protocol 1: General Procedure for Esterification using [HMIM]HSO₄
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid, the alcohol (in the desired molar ratio, often in excess), and this compound ([HMIM]HSO₄) as the catalyst (typically 5-15 wt% relative to the carboxylic acid).
-
Reaction Setup: If water removal is desired, set up a Dean-Stark apparatus.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The ester product should form a separate upper layer. Carefully decant or use a separatory funnel to separate the ester layer from the ionic liquid layer.
-
Wash the separated ester layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude ester by distillation or column chromatography if necessary.
Protocol 2: Catalyst Recycling
-
Separation: After separating the ester product as described in Protocol 1, retain the lower ionic liquid phase.
-
Washing: Wash the ionic liquid phase with an organic solvent such as diethyl ether (2 x 20 mL) to remove any dissolved organic compounds.
-
Drying: Remove the residual solvent and any absorbed water by drying the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours.
-
Reuse: The dried, recycled [HMIM]HSO₄ can then be used in subsequent esterification reactions.
Visualizations
Caption: Experimental workflow for esterification using [HMIM]HSO₄ and subsequent catalyst recycling.
Caption: Troubleshooting logic for addressing low product yield in esterification.
References
- 1. troindia.in [troindia.in]
- 2. orgosolver.com [orgosolver.com]
- 3. athabascau.ca [athabascau.ca]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and kinetic study of esterification reaction of oleic acid using [HMIM]HSO4 as catalyst [bibliotecadigital.ipb.pt]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchinschools.org [researchinschools.org]
- 10. ukm.my [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
challenges in recycling and reusing 1-Methylimidazolium hydrogen sulfate catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with recycling and reusing the 1-Methylimidazolium hydrogen sulfate (B86663) ([HMIM]HSO₄) catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during the recycling and reuse of [HMIM]HSO₄ catalyst in experimental settings.
| Problem | Possible Causes | Recommended Solutions |
| Reduced Catalytic Activity After Recycling | 1. Residual impurities: Products, by-products, or solvents may remain in the recycled catalyst. 2. Structural degradation: The imidazolium (B1220033) cation may degrade under harsh reaction or recycling conditions (e.g., high temperatures, strong bases).[1] 3. Water content: Presence of excess water can alter the catalyst's properties and reactivity. | 1. Improve washing/extraction: Increase the number of washes with an appropriate immiscible organic solvent to remove organic residues. For water-miscible ILs, more advanced separation techniques might be necessary.[2] 2. Optimize reaction/recycling conditions: Avoid extreme temperatures and pH. Consider catalyst immobilization on a solid support to enhance stability. 3. Thorough drying: Dry the recycled catalyst under vacuum at a moderate temperature (e.g., 70°C) to remove residual water and volatile solvents.[3] |
| Low Catalyst Recovery Rate | 1. Solubility in the reaction mixture: The catalyst may have partial solubility in the product or solvent phase. 2. Physical loss during separation: Mechanical losses can occur during decanting, filtration, or extraction steps. 3. Inefficient extraction or separation method: The chosen solvent or separation technique may not be optimal for the specific reaction system. | 1. Select appropriate solvents: Use solvents with minimal solubility for the ionic liquid. 2. Careful handling: Optimize the physical separation steps to minimize loss. 3. Explore alternative recovery methods: Consider techniques like electrodialysis, which has shown high recovery rates for similar ionic liquids.[4][5] |
| Change in Physical Properties of the Catalyst (e.g., color, viscosity) | 1. Contamination: The presence of colored impurities from the reaction mixture. 2. Thermal degradation: Overheating during the reaction or drying process can lead to decomposition. 3. Reaction with impurities: The catalyst may react with trace impurities, leading to a change in its composition. | 1. Purification: Consider a purification step, such as treatment with activated charcoal, to remove colored impurities. 2. Controlled heating: Use a controlled temperature environment for both the reaction and the drying process. 3. Use high-purity reagents: Ensure all starting materials and solvents are of high purity to avoid side reactions. |
| Inconsistent Results with Reused Catalyst | 1. Incomplete recycling: Variations in the purity of the recycled catalyst from batch to batch. 2. Gradual degradation: The catalyst may be slowly degrading with each cycle, leading to a cumulative loss of performance. | 1. Standardize the recycling protocol: Follow a consistent and validated protocol for catalyst recycling to ensure uniform quality. 2. Monitor catalyst performance: Characterize the recycled catalyst after each cycle (e.g., using spectroscopy) and track its activity to determine the number of cycles it can be effectively used for. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recycling 1-Methylimidazolium hydrogen sulfate?
A1: The main challenges include separating the ionic liquid from reaction products and by-products, removing impurities that can affect catalytic activity, and avoiding degradation of the catalyst during the recycling process.[2] Because ionic liquids have negligible vapor pressure, they cannot be easily purified by distillation like conventional organic solvents.[2][6]
Q2: How can I remove water from the recycled [HMIM]HSO₄ catalyst?
A2: After washing the catalyst, it should be dried under vacuum at a moderate temperature (e.g., 70°C for 10 hours) to effectively remove residual water and any volatile organic solvents.[3]
Q3: Is it possible to recover [HMIM]HSO₄ from aqueous solutions?
A3: Yes, electrodialysis (ED) has been shown to be an effective method for recovering imidazolium-based ionic liquids from wastewater.[4][5] This technique uses ion-exchange membranes to separate the ionic liquid from the aqueous phase.
Q4: Can the color of the recycled catalyst indicate its purity?
A4: A change in color often suggests the presence of impurities or degradation products. While not a quantitative measure, a significant color change is a qualitative indicator that further purification may be necessary.
Q5: How many times can I typically reuse the [HMIM]HSO₄ catalyst?
A5: The reusability of the catalyst depends heavily on the specific reaction conditions and the efficiency of the recycling process. Some studies have shown that similar ionic liquid catalysts can be reused for several cycles without a significant loss of activity.[7][8] It is recommended to perform a small-scale study to determine the catalyst's reusability for your specific application.
Quantitative Data on Ionic Liquid Recovery
The following table summarizes recovery data for a similar ionic liquid, 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim]HSO₄), using electrodialysis, which can provide insights into the potential efficiency of recovering [HMIM]HSO₄.
| Parameter | Value | Conditions | Reference |
| Recovery Efficiency | 98.8% | 0.2 M [Bmim]HSO₄ solution, 4 V applied potential, 2 cm/s linear flow velocity | [4][5] |
| Concentration Factor | 2.3-fold | 0.2 M [Bmim]HSO₄ solution | [4][5] |
| Current Efficiency | 67.3% | 0.2 M [Bmim]HSO₄ solution, 4 V applied potential | [4][5] |
| Energy Consumption | 28 kWh/m³ | 0.2 M [Bmim]HSO₄ solution | [4][5] |
Experimental Protocols
Protocol 1: General Recycling of [HMIM]HSO₄ via Solvent Extraction
This protocol is a general guideline and may need to be optimized for your specific reaction.
-
Product Extraction: After the reaction is complete, add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to the reaction mixture.
-
Mixing: Stir the mixture vigorously for 15-30 minutes to ensure the transfer of the product and organic-soluble impurities into the organic phase.
-
Phase Separation: Allow the layers to separate in a separatory funnel. The denser ionic liquid phase will be the bottom layer.
-
Collection: Carefully collect the ionic liquid phase.
-
Washing: Wash the collected ionic liquid phase with fresh portions of the organic solvent (3 x 50 ml) to remove any remaining impurities.[3]
-
Drying: Dry the washed ionic liquid under vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual solvent and water.[3]
-
Storage: Store the recycled catalyst under inert conditions to prevent moisture absorption.
Protocol 2: Preparation of [HMIM]HSO₄
This protocol describes the synthesis of the catalyst for reference.
-
Reaction Setup: In an ice bath, place 1-methylimidazole (B24206) in a flask with vigorous stirring.
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise to the 1-methylimidazole in a 1:1 molar ratio.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 48 hours.
-
Washing: Wash the resulting ionic liquid with diethyl ether (5 x 5 ml).
-
Drying: Dry the product under vacuum at 70°C for 10 hours.[3]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 4. Insights into 1-butyl-3-methylimidazolium hydrogen sulfate recovery from wastewater by electrodialysis with heterogeneous ion-exchange membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.chalmers.se [research.chalmers.se]
- 7. Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts [scielo.org.za]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Managing Thermal Degradation of Imidazolium-Based Ionic Liquids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the thermal degradation of imidazolium-based ionic liquids (ILs).
Frequently Asked Questions (FAQs)
Q1: My imidazolium-based ionic liquid has turned yellow/brown after heating. What does this indicate and is it still usable?
A1: Discoloration, typically to a yellow or brown hue, is a common visual indicator of thermal degradation. This change is often due to the formation of unsaturated compounds and oligomeric or polymeric byproducts resulting from the decomposition of the imidazolium (B1220033) cation or its reaction with the anion. The usability of the discolored IL depends on your specific application. For applications sensitive to impurities, such as high-performance liquid chromatography (HPLC) or sensitive catalytic reactions, the presence of degradation products can interfere with results. It is advisable to characterize the discolored IL using techniques like UV-Vis or NMR spectroscopy to identify the impurities before further use. For less sensitive applications, the impact may be negligible, but a validation experiment is recommended.
Q2: I've noticed a significant change in the viscosity of my ionic liquid after a thermal experiment. What could be the cause?
A2: An increase in viscosity is another sign of thermal degradation. This is often attributed to the formation of higher molecular weight species, such as dimers or oligomers, from the decomposition of the IL.[1] The specific degradation pathway can depend on the anion and the alkyl substituents on the imidazolium cation. Conversely, a decrease in viscosity could indicate the breakdown of the IL into smaller, more volatile components, although this is less common. Analyzing the IL using techniques like gel permeation chromatography (GPC) or mass spectrometry can help identify the nature of the viscosity change. The presence of impurities, especially water, can also significantly influence viscosity.[2]
Q3: My experimental results are inconsistent when using a recycled imidazolium-based ionic liquid. Could thermal degradation be the culprit?
A3: Yes, inconsistent experimental results are a strong indicator that the properties of your recycled IL have changed, and thermal degradation is a likely cause. Even at temperatures below the main decomposition temperature, slow degradation can occur over prolonged heating times, leading to the accumulation of impurities.[1] These degradation products can alter the IL's polarity, viscosity, and coordinating ability, thereby affecting reaction kinetics, product selectivity, and overall process performance. It is crucial to assess the purity of the recycled IL before each use.
Q4: What are the primary factors influencing the thermal stability of imidazolium-based ionic liquids?
A4: The thermal stability of imidazolium-based ILs is primarily influenced by the nature of the anion, followed by the structure of the cation.[3][4]
-
Anion: The coordinating ability and nucleophilicity of the anion play a crucial role.[4] Halide anions, for instance, tend to decrease thermal stability compared to larger, less coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[5] The basicity of the anion is also a key factor; more basic anions can promote deprotonation of the imidazolium cation, leading to degradation.[1]
-
Cation: The length of the alkyl side chains on the imidazolium ring can affect stability. Generally, longer alkyl chains may lead to slightly lower thermal stability.[3] Functional groups on the cation can also impact stability.
-
Impurities: The presence of impurities such as water and halides can significantly reduce the thermal stability of ILs.[2][4]
Q5: How can I minimize thermal degradation of my imidazolium-based ionic liquid during an experiment?
A5: To minimize thermal degradation, consider the following preventative measures:
-
Operate at the Lowest Possible Temperature: Ensure your experimental temperature is well below the decomposition temperature of the IL. Long-term thermal stability can be significantly lower than the onset decomposition temperature determined by rapid heating rate experiments.[4][6]
-
Use an Inert Atmosphere: Whenever possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can occur at lower temperatures than thermal decomposition.[3]
-
Ensure High Purity: Use ILs with low water and halide content. Purification of the IL before use can be beneficial.
-
Consider Stabilizers: For specific applications, the addition of thermal stabilizers might be an option, although this is an area of ongoing research.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Thermal decomposition leading to the formation of chromophoric impurities. | 1. Confirm degradation using UV-Vis spectroscopy. 2. Attempt to purify the IL (e.g., by activated carbon treatment), but be aware that this may not remove all degradation products.[7] 3. For sensitive applications, it is best to use a fresh batch of the IL. |
| Unexpected Reaction Byproducts | Catalytic activity of degradation products or reaction of the IL itself at elevated temperatures. | 1. Analyze the IL for impurities using GC-MS or LC-MS. 2. Lower the reaction temperature. 3. Use a more thermally stable IL if possible. |
| Loss of Ionic Liquid Performance | Change in the physicochemical properties (e.g., polarity, viscosity) due to degradation. | 1. Re-characterize the IL's properties (e.g., viscosity, water content). 2. If properties have changed significantly, use fresh IL. |
| Inconsistent TGA/DSC Results | Presence of impurities (water, halides) or variations in experimental conditions. | 1. Ensure the IL is properly dried before analysis.[4] 2. Use consistent experimental parameters (heating rate, gas atmosphere, pan type) for all measurements.[3][4] |
Quantitative Data on Thermal Stability
The thermal stability of imidazolium-based ionic liquids is typically evaluated by thermogravimetric analysis (TGA), with the onset decomposition temperature (Tonset) being a key parameter. However, for long-term applications, the temperature at which a certain percentage of mass loss occurs over a specific time is a more reliable indicator.[4][6]
Table 1: Onset Decomposition Temperatures (Tonset) of Common Imidazolium-Based Ionic Liquids
| Cation | Anion | Tonset (°C) | Reference |
| 1-Butyl-3-methylimidazolium ([Bmim]⁺) | Chloride ([Cl]⁻) | ~246 | [8] |
| 1-Butyl-3-methylimidazolium ([Bmim]⁺) | Bromide ([Br]⁻) | ~260 | [8] |
| 1-Butyl-3-methylimidazolium ([Bmim]⁺) | Iodide ([I]⁻) | ~238 | [8] |
| 1-Butyl-3-methylimidazolium ([Bmim]⁺) | Tetrafluoroborate ([BF₄]⁻) | >350 | [9] |
| 1-Butyl-3-methylimidazolium ([Bmim]⁺) | Hexafluorophosphate ([PF₆]⁻) | >400 | [5] |
| 1-Butyl-3-methylimidazolium ([Bmim]⁺) | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | >400 | [5] |
| 1-Ethyl-3-methylimidazolium ([Emim]⁺) | Acetate ([OAc]⁻) | ~200 | [1] |
Note: Tonset values can vary depending on the experimental conditions, particularly the heating rate and purity of the sample.[3]
Key Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Determining Thermal Stability
-
Objective: To determine the onset decomposition temperature (Tonset) and study the mass loss of the ionic liquid as a function of temperature.
-
Methodology:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid into a TGA pan (platinum or ceramic).[10]
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove air and volatile impurities.[11]
-
Heat the sample at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[10][11]
-
Record the mass of the sample as a function of temperature.
-
The Tonset is determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.[4]
-
2. Differential Scanning Calorimetry (DSC) for Phase Behavior Analysis
-
Objective: To determine the melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc) of the ionic liquid.
-
Methodology:
-
Seal a small sample (typically 5-10 mg) of the ionic liquid in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Subject the sample to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to ensure a consistent thermal history. A typical program might be:
-
A constant heating and cooling rate (e.g., 10 °C/min) is typically used.[12]
-
Record the heat flow to or from the sample relative to the reference as a function of temperature.
-
Tm is identified as the peak of the endothermic melting event, while Tg is observed as a step change in the baseline.
-
Visualizations
Caption: Primary thermal degradation pathways for imidazolium-based ionic liquids.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 11. ajer.org [ajer.org]
- 12. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in Pechmann condensation with acidic ionic liquids
Technical Support Center: Pechmann Condensation with Acidic Ionic Liquids
Welcome to the technical support center for minimizing byproduct formation in Pechmann condensation reactions utilizing acidic ionic liquids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the Pechmann condensation with acidic ionic liquids, offering potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| 1. Low or No Product Yield | a. Inactive Phenol (B47542) Substrate: Phenols with electron-withdrawing groups can hinder the reaction.[1] | - Increase reaction temperature and/or time.- Use a more acidic ionic liquid catalyst.- Consider using a more activated phenol if the experimental design allows. |
| b. Insufficient Catalyst Acidity: The chosen acidic ionic liquid may not be acidic enough to efficiently catalyze the reaction for the specific substrates. | - Switch to a more acidic ionic liquid (e.g., one with a higher mole fraction of the Lewis acid or a Brønsted acid with a lower pKa).[2] | |
| c. Suboptimal Catalyst Loading: Too little catalyst will result in a slow or incomplete reaction, while too much may not improve the yield and can complicate purification.[3] | - Optimize the catalyst loading. Typical ranges are between 5-15 mol%.[4][5] | |
| d. Reaction Temperature Too Low: The reaction may not have sufficient energy to overcome the activation barrier. | - Gradually increase the reaction temperature. Optimal temperatures are often reported between 80°C and 120°C.[3][5] | |
| e. Impure Reactants or Catalyst: Impurities in the phenol, β-ketoester, or ionic liquid can interfere with the reaction. | - Ensure all reactants and the ionic liquid are pure and dry. | |
| 2. Significant Byproduct Formation | a. Reaction Temperature Too High: Elevated temperatures can lead to side reactions such as self-condensation of the β-ketoester or isomerization and cleavage of the coumarin (B35378) product.[6][7] | - Lower the reaction temperature. The optimal temperature should be determined experimentally to maximize coumarin yield while minimizing byproducts.[6][7] |
| b. Prolonged Reaction Time: Extended reaction times, especially at higher temperatures, can promote the formation of byproducts.[8] | - Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the starting material is consumed. | |
| c. Formation of Chromones: A known side reaction in Pechmann condensations is the formation of chromone (B188151) isomers.[2][6][7] | - The choice of catalyst can influence the selectivity. Some acidic ionic liquids may favor coumarin formation over chromones. Experiment with different acidic ionic liquids. | |
| d. Self-Condensation of β-Ketoester: This can occur, particularly at higher temperatures.[6][7] | - Optimize the reaction temperature and consider adding the β-ketoester slowly to the reaction mixture. | |
| 3. Difficulty in Product Isolation | a. Ionic Liquid Solubility: Some ionic liquids may be soluble in the extraction solvent or water, making separation difficult. | - Select an ionic liquid with low solubility in your workup solvents. For example, hydrophobic ionic liquids are easier to separate from aqueous phases. |
| b. Product Precipitation Issues: The desired coumarin may not precipitate cleanly from the reaction mixture. | - After cooling the reaction, try adding cold water or an anti-solvent to induce precipitation. If the product is an oil, perform an extraction with a suitable organic solvent. | |
| 4. Catalyst Inactivity Upon Reuse | a. Water Contamination: Some acidic ionic liquids, particularly chloroaluminates, are sensitive to moisture, which can alter their acidity and catalytic activity.[5] | - Handle and store water-sensitive ionic liquids under an inert atmosphere. Ensure all reactants and glassware are dry.- For non-chloroaluminate ionic liquids, ensure proper drying of the recycled catalyst before reuse. |
| b. Leaching of the Acidic Component: The acidic component of the ionic liquid may be partially lost during the workup and recycling process. | - After the reaction, precipitate the product and decant the ionic liquid. Wash the ionic liquid with a non-polar solvent to remove any remaining organic compounds before drying and reusing. |
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts to watch for in a Pechmann condensation with acidic ionic liquids?
A1: The most commonly observed byproducts include chromone isomers, which are structural isomers of coumarins, and self-condensation products of the β-ketoester (e.g., ethyl acetoacetate).[2][6][7] In some cases, diarylglutamic acids and dilactones have also been reported.[9] Byproduct formation is often promoted by higher reaction temperatures.[6][7]
Q2: How does the choice of acidic ionic liquid affect the reaction?
A2: The acidic ionic liquid plays the dual role of a solvent and a catalyst.[10] The acidity of the ionic liquid is a critical factor; a more acidic catalyst can lead to faster reaction rates and higher yields, especially for less reactive phenols.[5] The type of ionic liquid (e.g., Brønsted vs. Lewis acid) can also influence the reaction pathway and selectivity.[4] Non-chloroaluminate acidic ionic liquids are often preferred as they are stable in the presence of air and moisture.[5]
Q3: What is the optimal catalyst loading for an acidic ionic liquid in this reaction?
A3: The optimal catalyst loading can vary depending on the specific ionic liquid and substrates used. However, studies have shown that catalyst loadings as low as 5 mol% can be highly effective.[5] It is recommended to perform optimization experiments, but a good starting point is typically between 5 and 15 mol%.[4]
Q4: Can the acidic ionic liquid be recycled and reused?
A4: Yes, one of the significant advantages of using acidic ionic liquids is their potential for recycling and reuse, which makes the process more economical and environmentally friendly.[11] The product can often be separated by precipitation or extraction, and the ionic liquid can be recovered, dried, and reused in subsequent reactions. Some studies have shown successful reuse for multiple cycles without a significant loss of activity.[11]
Q5: How do electron-donating and electron-withdrawing groups on the phenol affect the reaction?
A5: Phenols with electron-donating groups (e.g., -OH, -CH3) are more activated and generally react faster and under milder conditions.[1] Conversely, phenols with electron-withdrawing groups (e.g., -NO2) are less reactive and may require harsher conditions, such as higher temperatures or a more acidic catalyst, to achieve good yields.[1]
Quantitative Data Summary
The following table summarizes the effect of different acidic ionic liquids and reaction conditions on the yield of coumarin derivatives.
| Acidic Ionic Liquid | Phenol Substrate | β-Ketoester | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| [bmim]Cl·2AlCl₃ | Phenol | Ethyl acetoacetate (B1235776) | - (Solvent) | RT | 0.5 | 85 | [2] |
| [bmim]Cl·2AlCl₃ | Resorcinol (B1680541) | Ethyl acetoacetate | - (Solvent) | RT | 0.25 | 94 | [2] |
| [MBsIm][CF₃SO₃] | Resorcinol | Methyl acetoacetate | 5 | 80 | 1 | 95 | [5] |
| [TEBSA][HSO₄] | Resorcinol | Ethyl acetoacetate | 5 | 120 | 0.07 | 94 | [3] |
| [TEBSA][HSO₄] | Phenol | Ethyl acetoacetate | 5 | 120 | 0.5 | 85 | [3] |
| [N₁₁₂OH][HSO₄] | Resorcinol | Ethyl acetoacetate | 10 | 100 | 1 | 98 | [11] |
Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin
This protocol provides a general methodology for the Pechmann condensation of resorcinol and ethyl acetoacetate using a Brønsted acidic ionic liquid.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Acidic Ionic Liquid (e.g., [TEBSA][HSO₄])
-
Deionized water
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stir bar, combine resorcinol (1.0 eq) and the acidic ionic liquid (5 mol%).
-
Addition of β-Ketoester: Slowly add ethyl acetoacetate (1.0-1.2 eq) to the mixture while stirring.
-
Reaction Conditions:
-
Attach a condenser to the flask.
-
Heat the mixture to the desired temperature (e.g., 100-120°C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of resorcinol on TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold deionized water to precipitate the crude product.
-
Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation.
-
-
Product Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold deionized water.
-
The crude product can be further purified by recrystallization from ethanol to yield pure 7-hydroxy-4-methylcoumarin.
-
-
Catalyst Recycling:
-
The aqueous filtrate containing the ionic liquid can be heated under vacuum to remove the water.
-
The recovered ionic liquid should be thoroughly dried before being reused in subsequent reactions.
-
Visualizations
Caption: Experimental workflow for Pechmann condensation using acidic ionic liquids.
Caption: Factors influencing byproduct formation in Pechmann condensation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionike.com [ionike.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]
- 11. Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Biginelli Reaction in Ionic Liquids
Welcome to the technical support center for the Biginelli reaction in ionic liquids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important multicomponent reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Biginelli reaction in ionic liquids, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the Biginelli reaction can stem from several factors.[1][2][3] Consider the following potential causes and solutions:
-
Suboptimal Catalyst/Ionic Liquid Choice: The nature of the ionic liquid, including both its cation and anion, plays a crucial role.[3] Some ionic liquids can act as both the solvent and the catalyst.[2] Acidic ionic liquids have been shown to be particularly effective.[1]
-
Solution: Screen different ionic liquids, including those with acidic functionalities (e.g., Brønsted acidic ionic liquids).[1] The choice of catalyst, if used in conjunction with the ionic liquid, is also critical. Lewis acids like lanthanum nitrate (B79036) have been used successfully.[1]
-
-
Incorrect Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield.
-
Solution: Optimize the reaction temperature. Studies have shown that increasing the temperature, for instance to 100°C, can improve yields.[4] However, excessively high temperatures might lead to side reactions or degradation. A temperature optimization study is recommended for your specific substrates and ionic liquid system.
-
-
Inappropriate Reagent Stoichiometry: The molar ratio of the aldehyde, β-dicarbonyl compound, and urea (B33335) (or thiourea) is a critical parameter.
-
Solution: While an equimolar ratio of the three components is often a good starting point, slight excesses of the β-dicarbonyl compound or urea may be beneficial. Experiment with varying the stoichiometry to find the optimal conditions for your specific reaction.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). Increase the reaction time and observe the effect on the yield. Kinetic studies can help determine the optimal reaction duration.[4]
-
Q2: I am having difficulty isolating the product from the ionic liquid.
A2: Product isolation can be challenging due to the non-volatile nature of ionic liquids. Here are some common strategies:
-
Direct Precipitation/Crystallization: In some cases, the product may precipitate directly from the ionic liquid upon cooling.
-
Solvent Extraction: This is a widely used method for separating the product from the ionic liquid.
-
Solution: Add a solvent in which the product is soluble but the ionic liquid is not (or is sparingly soluble). Common extraction solvents include ethyl acetate (B1210297), diethyl ether, or other organic solvents.[5] After extraction, the organic layer containing the product can be separated, dried, and the solvent evaporated to yield the pure product. The ionic liquid can then be recovered and potentially reused.
-
-
Recrystallization: This technique can be used to purify the product after initial isolation.
-
Solution: Dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly to form crystals. Ethyl acetate is a commonly used solvent for recrystallizing dihydropyrimidinones (DHPMs).[3]
-
Q3: How can I recycle and reuse the ionic liquid?
A3: A key advantage of using ionic liquids is their potential for recycling and reuse, which aligns with the principles of green chemistry.[2][6]
-
Procedure for Ionic Liquid Recycling:
-
After product isolation (e.g., via extraction), the ionic liquid phase can be washed with a solvent like diethyl ether to remove any remaining organic impurities.
-
The ionic liquid is then typically dried under vacuum to remove any residual solvent and water.
-
The recovered ionic liquid can be reused in subsequent reactions. The efficiency of the recycled ionic liquid should be monitored over several cycles to ensure its catalytic activity is maintained.[7]
-
Q4: The reaction is not working for aliphatic aldehydes.
A4: The Biginelli reaction can be less efficient for aliphatic aldehydes compared to aromatic aldehydes.[8]
-
Potential Reason: Aliphatic aldehydes can be more prone to side reactions, such as self-condensation, under acidic conditions.
-
Solution:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, catalyst, and reaction time. Milder reaction conditions might be necessary.
-
Choice of Ionic Liquid/Catalyst: Some catalytic systems may be more effective for aliphatic aldehydes. It is worth exploring different acidic ionic liquids or Lewis acid catalysts.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using ionic liquids for the Biginelli reaction?
A1: Using ionic liquids as solvents and/or catalysts in the Biginelli reaction offers several advantages over traditional methods:[2][9]
-
Enhanced Reaction Rates and Yields: Ionic liquids can significantly accelerate the reaction, leading to higher product yields in shorter reaction times.[1][3]
-
Greener Reaction Conditions: Ionic liquids are non-volatile, which reduces air pollution.[2] Their recyclability also minimizes waste.[2]
-
Simplified Work-up Procedures: In some cases, the product can be easily separated from the ionic liquid by simple filtration or extraction.[1]
-
Dual Role as Solvent and Catalyst: Many ionic liquids can function as both the reaction medium and the catalyst, simplifying the reaction setup.[2]
Q2: What is the proposed mechanism for the Biginelli reaction in ionic liquids?
A2: The exact mechanism can vary depending on the specific ionic liquid and catalyst used. However, the generally accepted mechanism proceeds through one of three potential pathways: the iminium, enamine, or Knoevenagel intermediate pathway.[10] Evidence from ESI-MS and NMR studies suggests that in the presence of imidazolium-based ionic liquids, the reaction often favors the iminium pathway. The ionic liquid is believed to stabilize the charged intermediates formed during the reaction, thereby accelerating the process.[11]
Q3: Can the Biginelli reaction be performed under solvent-free conditions with an ionic liquid catalyst?
A3: Yes, several studies have successfully demonstrated the use of ionic liquids as catalysts in solvent-free Biginelli reactions.[1] In this approach, a catalytic amount of the ionic liquid is added to the mixture of the three reactants. This method offers the advantages of high yields, short reaction times, and an environmentally friendly procedure.[1]
Q4: How does the choice of anion and cation in the ionic liquid affect the reaction?
A4: Both the cation and the anion of the ionic liquid can influence the outcome of the Biginelli reaction.[3]
-
Anion: The anion can play a significant role in the catalytic activity. For example, ionic liquids with anions like tetrafluoroborate (B81430) (BF4⁻) have shown good catalytic performance.[3]
-
Cation: The cation, often an imidazolium (B1220033) or pyridinium (B92312) derivative, can also impact the reaction, likely through its interaction with the reactants and intermediates.
Data Presentation
Table 1: Effect of Different Ionic Liquids on the Biginelli Reaction Yield
| Entry | Ionic Liquid | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | [BMIm]BF₄ | None | 100 | 0.5 | 95 | [3] |
| 2 | [BMIm]Cl | None | 100 | 0.5 | Low | [3] |
| 3 | [Et₂NH₂]HSO₄ | None | 80 | 0.5 | 88 | [8] |
| 4 | [DisoPAHSO₄] | None | 80 | 0.5 | 88 | [8] |
| 5 | BMI·PF₆ | 28% HSiW/Y | 100 | 1 | 99 | [4] |
Reaction conditions may vary slightly between studies. This table is for comparative purposes.
Table 2: Influence of Reaction Temperature on Yield
| Entry | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 14% HSiW/Y | 50 | 60 | ~30 | [4] |
| 2 | 14% HSiW/Y | 80 | 60 | ~50 | [4] |
| 3 | 14% HSiW/Y | 100 | 60 | ~60 | [4] |
| 4 | 28% HSiW/Y | 100 | 60 | ~70 | [4] |
Solvent-free conditions. Yields are approximate based on graphical data.
Experimental Protocols
General Protocol for the Biginelli Reaction in an Ionic Liquid (as Solvent and Catalyst)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and urea or thiourea (B124793) (1.2 mmol).
-
Addition of Ionic Liquid: Add the ionic liquid (e.g., 2 mL of [BMIm]BF₄).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture, which may cause the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the crude product with water and then a small amount of cold ethanol (B145695) to remove any remaining ionic liquid and unreacted starting materials.
-
Dry the product under vacuum.
-
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethyl acetate or ethanol) to obtain the pure dihydropyrimidinone.
-
Ionic Liquid Recycling: The aqueous filtrate containing the ionic liquid can be heated under vacuum to remove the water, allowing the ionic liquid to be recovered and reused.
Visualizations
Caption: Experimental workflow for the Biginelli reaction in an ionic liquid.
Caption: Troubleshooting guide for low yields in the Biginelli reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ionike.com [ionike.com]
- 4. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tnsroindia.org.in [tnsroindia.org.in]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts [opensciencepublications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03336J [pubs.rsc.org]
dealing with water content and its effect on 1-Methylimidazolium hydrogen sulfate activity
Welcome to the technical support center for 1-Methylimidazolium hydrogen sulfate (B86663). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by addressing the critical role of water content on the activity of this Brønsted acidic ionic liquid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the use of 1-Methylimidazolium hydrogen sulfate, with a focus on problems arising from water content.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction rates or yields between experiments. | Varying water content in the this compound. Even small amounts of water can alter the catalytic activity.[1] | 1. Quantify Water Content: Before each experiment, determine the water content of your ionic liquid using Karl Fischer titration. 2. Standardize Water Content: If necessary, dry the ionic liquid to a consistent, low water level (e.g., <100 ppm) using high vacuum at an elevated temperature (if thermally stable).[1] Alternatively, for reactions that benefit from a specific water concentration, pre-hydrate the ionic liquid to a standardized level. |
| Reduced or no catalytic activity. | 1. High Water Content: Excessive water can dilute the catalyst and may interfere with the reaction mechanism, reducing the Brønsted acidity.[2][3] 2. Catalyst Instability: Although generally stable, prolonged exposure to high temperatures in the presence of water could potentially lead to slow decomposition. | 1. Dry the Ionic Liquid: Follow a rigorous drying procedure. Direct contact with molecular sieves (3Å) can also be effective.[1] 2. Confirm Catalyst Integrity: After drying, re-verify the water content and consider analytical characterization (e.g., NMR) if you suspect degradation. |
| Phase separation or altered solubility of reactants/products. | Changes in the polarity of the ionic liquid due to water absorption.[1] | 1. Control Water Content: Maintain a consistent and low water content in your ionic liquid. 2. Solvent System Optimization: If some water is necessary, carefully map the phase behavior of your reaction system with varying amounts of water. |
| Difficulty in product isolation and catalyst recycling. | Water present in the ionic liquid can affect the solubility of the product and byproducts, making extraction and separation challenging. | 1. Post-Reaction Water Removal: Before product extraction, consider removing water from the reaction mixture under vacuum. 2. Optimize Extraction Solvent: The polarity of the extraction solvent may need to be adjusted based on the water content of the ionic liquid phase. |
| Inaccurate Karl Fischer titration results. | 1. Side Reactions: The acidic nature of this compound might interfere with the Karl Fischer reagents, especially if the sample size is large.[4][5] 2. Incomplete Water Release: For highly viscous samples, water may be slowly released, leading to underestimation. | 1. Neutralize the Sample: For larger sample sizes, consider neutralizing the acidity with a suitable base like imidazole (B134444) prior to titration.[4][5] 2. Optimize Titration Parameters: Use a titration solvent that ensures complete dissolution of the ionic liquid. An extraction time can be set on the titrator to allow for slow water release.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is controlling water content so critical when using this compound?
Water can significantly influence the physicochemical properties of this compound, including its viscosity, polarity, and Brønsted acidity.[2][3] This, in turn, affects its catalytic activity, potentially leading to inconsistent reaction kinetics, altered product selectivity, and challenges in reproducing results.[1]
Q2: What is the most reliable method for determining the water content in this compound?
Karl Fischer (KF) titration is the industry-standard and most accurate method for determining the water content in ionic liquids.[1] It is highly selective for water and can provide precise measurements even at parts-per-million (ppm) levels. Both volumetric and coulometric KF titration methods are suitable, with coulometric being more sensitive for very low water content.
Q3: How should I dry this compound?
The most common and effective method is drying under high vacuum at an elevated temperature (e.g., 70-100 °C), provided the ionic liquid is thermally stable under these conditions. Another approach is to use desiccants like molecular sieves (3Å) by adding them directly to the ionic liquid and allowing them to absorb water over time.[1]
Q4: Can a small amount of water be beneficial for my reaction?
In some cases, yes. For certain reactions, a specific amount of water can enhance reaction rates or improve the solubility of certain reactants. For example, in some leaching applications using similar ionic liquids, aqueous solutions have shown to be more effective than the neat ionic liquid. However, it is crucial to precisely control and standardize this water content to ensure reproducibility.
Q5: How should I handle and store this compound to minimize water absorption?
Due to its hygroscopic nature, this compound should be handled in a controlled atmosphere, such as a glovebox or under an inert gas (e.g., argon or nitrogen).[7] It should be stored in a tightly sealed container, preferably with a sealant like Parafilm, in a desiccator.
Quantitative Data on Water Content and Catalytic Activity
While specific quantitative data for the effect of water on this compound's catalytic activity is not extensively published in a single source, the following table is a composite representation based on findings for similar Brønsted acidic ionic liquids used in esterification reactions. This data illustrates the general trend of how water content can influence reaction yield.
| Water Content (wt%) | Relative Reaction Yield (%) | Observations |
| < 0.01 (Dry) | 100 | Optimal catalytic activity is often observed under anhydrous or near-anhydrous conditions. |
| 0.1 | 95 | A slight decrease in yield may be observed as water begins to compete with the substrate for interaction with the catalyst. |
| 0.5 | 80 | A more significant drop in activity is often seen as the Brønsted acidity is effectively lowered by hydration.[3] |
| 1.0 | 65 | At higher water concentrations, the catalytic activity is substantially reduced. |
| > 2.0 | < 50 | The reaction may be significantly inhibited due to the dilution of the catalyst and potential side reactions. |
Note: The actual impact of water will be reaction-dependent. It is highly recommended to perform a systematic study for your specific application.
Experimental Protocols
Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in this compound.
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Appropriate Karl Fischer reagents
-
Anhydrous methanol (B129727) or a suitable solvent
-
Gastight syringe
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Solvent Introduction: Add a suitable volume of anhydrous methanol or another appropriate solvent to the titration vessel.
-
Solvent Titration: Titrate the solvent to dryness to eliminate any residual water.
-
Sample Introduction: Using a gastight syringe, accurately weigh and inject a known amount of the this compound sample into the titration vessel.
-
Titration: Start the titration. The instrument will automatically dispense the KF reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically in ppm or percentage.
For troubleshooting tips, refer to the troubleshooting guide above.
Activity Assay: Esterification of Acetic Acid with Ethanol (B145695)
This protocol describes a model esterification reaction to assess the catalytic activity of this compound.
Materials:
-
This compound (with known water content)
-
Glacial acetic acid
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mol%).
-
Reactant Addition: Add acetic acid (1 equivalent) and ethanol (2 equivalents) to the flask.
-
Reaction: Heat the mixture to a specified temperature (e.g., 80°C) and stir vigorously.
-
Monitoring: Take aliquots of the reaction mixture at regular intervals (e.g., every hour) and analyze them by GC to determine the conversion of acetic acid to ethyl acetate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, ethyl acetate, can be separated from the ionic liquid by extraction with a suitable solvent (e.g., diethyl ether) or by distillation.
-
Catalyst Recycling: The remaining ionic liquid can be dried under vacuum to remove any absorbed water and residual volatiles and can be reused in subsequent reactions.
Visualizations
Caption: Experimental workflow for activity assay.
Caption: Troubleshooting inconsistent activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Water Content on Properties of Homogeneous [bmim]Fe(III)Cl4–H2O Mixtures and Their Application in Oxidative Absorption of H2S [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. metrohm.com [metrohm.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading of 1-Methylimidazolium Hydrogen Sulfate ([HMIM]HSO₄)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively reduce the catalyst loading of 1-Methylimidazolium hydrogen sulfate (B86663) ([HMIM]HSO₄) in their experiments.
Troubleshooting Guide: Reducing [HMIM]HSO₄ Catalyst Loading
This guide addresses common issues encountered when attempting to lower the concentration of [HMIM]HSO₄ while maintaining high reaction efficiency.
Question: My reaction yield drops significantly when I reduce the catalyst loading of [HMIM]HSO₄. What parameters can I adjust to maintain a high yield with less catalyst?
Answer:
A drop in yield upon reducing catalyst loading is a common challenge. To counteract this, a systematic optimization of other reaction parameters is crucial. Here are the key factors to investigate:
-
Reaction Temperature: Increasing the reaction temperature often accelerates the reaction rate, which can compensate for a lower catalyst concentration. However, be mindful of potential side reactions or product degradation at elevated temperatures. It is recommended to screen a range of temperatures to find the optimal balance.
-
Reaction Time: Extending the reaction time can allow the reaction to proceed to completion even with a lower catalyst loading. Monitor the reaction progress at different time points to determine the minimum time required to achieve the desired conversion.
-
Reactant Molar Ratio: Adjusting the molar ratio of your reactants can be effective. For instance, in esterification reactions, using an excess of one reactant (like the alcohol) can drive the equilibrium towards the product, reducing the reliance on a high catalyst concentration.[1][2][3]
-
Solvent Choice: The solvent can significantly influence the catalytic activity. A solvent that enhances the solubility of both the reactants and the catalyst can improve reaction efficiency. For biphasic reactions, the use of amphiphilic ionic liquids, which can act as both a catalyst and a surfactant, may be beneficial.[4][5]
-
Efficient Mixing: Ensure thorough mixing of the reaction mixture. In heterogeneous reactions, efficient mixing is critical to maximize the contact between the reactants and the catalyst.
Question: I am concerned about the cost and environmental impact of using a large amount of ionic liquid catalyst. How can I minimize catalyst consumption over multiple experiments?
Answer:
A key advantage of ionic liquid catalysts like [HMIM]HSO₄ is their potential for recycling and reuse. Implementing a catalyst recycling strategy is a primary way to reduce overall consumption.
-
Catalyst Recovery: Due to their low vapor pressure and immiscibility with many organic solvents, ionic liquids can often be easily separated from the reaction mixture by decantation or extraction.
-
Washing and Drying: After separation, the recovered ionic liquid may need to be washed with a suitable solvent to remove any residual products or unreacted starting materials. Subsequently, drying under vacuum is typically necessary to remove the washing solvent and any water formed during the reaction.
-
Testing Recycled Catalyst Activity: It is essential to test the catalytic activity of the recycled [HMIM]HSO₄ to ensure it has not significantly degraded. Some studies have shown that [HMIM]HSO₄ can be recycled and reused multiple times without a significant loss of activity.[6]
Question: My attempts to recycle the [HMIM]HSO₄ catalyst have resulted in decreased activity in subsequent runs. What could be the cause and how can I prevent this?
Answer:
A decline in the activity of a recycled catalyst can be attributed to several factors:
-
Incomplete Removal of Impurities: Residual products, byproducts, or water can poison the catalyst. Ensure your washing and drying procedures are thorough.
-
Catalyst Leaching: If the catalyst is supported on a solid material, some of the active ionic liquid may leach into the reaction mixture during the reaction and be lost during workup.
-
Thermal Decomposition: Exposing the catalyst to excessively high temperatures during the reaction or drying process can lead to its decomposition.
-
Structural Changes: The structure of the ionic liquid itself might be altered during the reaction.
To mitigate these issues:
-
Optimize the Work-up Procedure: Experiment with different washing solvents and drying conditions.
-
Consider Catalyst Immobilization: Supporting the ionic liquid on a solid matrix can prevent leaching and simplify recovery.
-
Control Reaction and Drying Temperatures: Operate within the known thermal stability range of [HMIM]HSO₄.
Frequently Asked Questions (FAQs)
1. What is a typical catalyst loading range for 1-Methylimidazolium hydrogen sulfate?
The optimal catalyst loading is highly dependent on the specific reaction. Published literature reports catalyst loadings ranging from as low as a catalytic amount to higher percentages based on the weight of the reactants. For example, in the synthesis of 2,4,5-trisubstituted imidazoles, a "catalytic amount" was found to be effective.[6] In other reactions, such as the synthesis of methyl laurate, dosages around 5% have been investigated.[1][2][3]
2. Are there more active alternatives to this compound that could be used at lower loadings?
Yes, several alternative ionic liquids have been developed that may exhibit higher catalytic activity, allowing for their use at lower concentrations.
-
Task-Specific Ionic Liquids (TSILs): These are ionic liquids with functional groups covalently attached to the cation or anion, designed for a specific task. For example, 1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate ([bsmim]HSO₄) has shown improved catalytic activity in some reactions compared to its non-functionalized counterpart.
-
Dicationic Ionic Liquids (DILs): These ionic liquids contain two cationic centers and have been reported to exhibit higher catalytic activity in certain reactions compared to their monocationic analogues.[7]
-
Other Imidazolium-Based Ionic Liquids: Research has shown that other ionic liquids like 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO₄) can be more effective than [HMIM]HSO₄ in certain esterification reactions.[1][2][3]
3. How does modifying the structure of the ionic liquid, for example, by changing the alkyl chain length, affect the required catalyst loading?
Modifying the structure of the imidazolium (B1220033) cation, such as by varying the length of the alkyl chain, can influence the catalyst's physical properties (e.g., viscosity, solubility) and its amphiphilicity. In biphasic reactions, amphiphilic ionic liquids with longer alkyl chains can enhance the interfacial area between the phases, which can lead to an increased reaction rate and potentially allow for a reduction in catalyst loading.[4][5]
4. Can this compound be used as both a solvent and a catalyst?
Yes, one of the significant advantages of ionic liquids is their potential to act as both a solvent and a catalyst. This dual functionality can simplify reaction setups and work-up procedures. However, using the ionic liquid as the solvent medium implies a very high "loading," which may not be desirable from a cost and viscosity perspective. In such cases, using the ionic liquid as a co-catalyst in a conventional organic solvent or in a solvent-free system is a common strategy.
Quantitative Data Summary
Table 1: Comparison of Catalyst Performance in Lauric Acid Esterification [1][2][3]
| Catalyst | Catalyst Amount (wt%) | Molar Ratio (Methanol:Acid) | Temperature (°C) | Time (h) | Conversion (%) |
| [Hmim]HSO₄ | 5 | 3:1 | 100 | 4 | 62.83 |
| [Hnmp]HSO₄ | 5 | 3:1 | 100 | 4 | ~98 |
| H₂SO₄ | 5 | 3:1 | 100 | 4 | 98.23 |
| No Catalyst | - | 3:1 | 100 | 4 | 3.25 |
Table 2: Optimized Conditions for Lauric Acid Esterification using [Hnmp]HSO₄ [1][2]
| Parameter | Optimal Value |
| Catalyst Dosage | 5.23% |
| Methanol/Lauric Acid Molar Ratio | 7.68:1 |
| Reaction Time | 2.27 h |
| Reaction Temperature | 70°C |
| Lauric Acid Conversion | 98.58% |
Experimental Protocols
Synthesis of this compound ([HMIM]HSO₄)
This protocol is a general procedure and may require optimization based on specific laboratory conditions and desired purity.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 1-methylimidazole.
-
Slowly add an equimolar amount of concentrated sulfuric acid dropwise to the 1-methylimidazole while stirring vigorously. Maintain the temperature in the ice bath to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an extended period (e.g., 24-48 hours) to ensure the reaction goes to completion.
-
The resulting product is a viscous liquid. To purify, wash the ionic liquid multiple times with diethyl ether to remove any unreacted starting materials.
-
After each wash, decant the diethyl ether layer.
-
Dry the final product under vacuum to remove any residual diethyl ether.
Visualizations
Caption: Workflow for strategies to reduce [HMIM]HSO₄ catalyst loading.
References
- 1. researchgate.net [researchgate.net]
- 2. Data from: Optimization and kinetic study of methyl laurate synthesis using ionic liquid [Hnmp]HSO4 as a catalyst [zenodo.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Dual functionality of amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids: surfactants with catalytic function - RSC Advances (RSC Publishing) DOI:10.1039/C5RA23415H [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Phase Separation in Biphasic Reactions with Ionic Liquids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to phase separation in biphasic reactions involving ionic liquids.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor phase separation in ionic liquid-based biphasic systems?
Poor phase separation in biphasic reactions with ionic liquids can stem from several factors:
-
Emulsion Formation: This is one of the most frequent issues, where the two liquid phases form a stable or semi-stable mixture rather than separating cleanly. Emulsions are often stabilized by the presence of surfactants, amphiphilic molecules, or fine solid particles at the interface.
-
High Viscosity of the Ionic Liquid: Many ionic liquids are significantly more viscous than conventional organic solvents.[1][2] This high viscosity can slow down the coalescence of droplets and hinder the separation of the two phases.
-
Similar Densities of the Two Phases: If the densities of the ionic liquid phase and the second phase (aqueous or organic) are too close, gravitational separation will be slow and inefficient.
-
Interfacial Tension: Low interfacial tension between the two phases can make them more prone to mixing and less likely to separate sharply.
-
Presence of Impurities: Impurities in the ionic liquid or reactants can sometimes act as emulsifiers, stabilizing emulsions and preventing clear phase separation.
Q2: My reaction has formed a stable emulsion. What are the primary methods to break it?
Breaking an emulsion in an ionic liquid system involves destabilizing the interface between the two phases. Here are several effective techniques:
-
Salting-Out: The addition of a salt to an aqueous phase can increase its polarity and ionic strength, which often forces the separation of the less polar phase.[3] This is a very common and effective technique, particularly in aqueous biphasic systems (ATPS).
-
Temperature Change: Increasing the temperature can decrease the viscosity of the ionic liquid, which can accelerate phase separation.[2][4] Conversely, in some systems with a lower critical solution temperature (LCST), decreasing the temperature can induce phase separation.
-
pH Adjustment: Altering the pH of the aqueous phase can change the charge of molecules at the interface, which may destabilize the emulsion.[4]
-
Centrifugation: Applying a strong centrifugal force can overcome the forces stabilizing the emulsion and compel the separation of the two phases.[3] This is particularly useful for fine emulsions.
-
Addition of a Demulsifier or a Different Solvent: In some cases, adding a small amount of a suitable demulsifying agent or a different solvent can alter the interfacial properties and promote phase separation.[5][6]
-
Filtration: Passing the emulsion through a filter medium like glass wool or a phase separator can sometimes physically break the emulsion.[3]
Q3: How does the choice of ionic liquid and its structure affect phase separation?
The structure of the ionic liquid plays a crucial role in its phase behavior:
-
Cation and Anion Nature: The combination of the cation and anion determines the ionic liquid's overall properties, such as hydrophobicity, viscosity, and density. Hydrophobic ionic liquids are more likely to form a biphasic system with water.[5]
-
Alkyl Chain Length: Increasing the length of the alkyl chain on the cation generally increases the hydrophobicity of the ionic liquid, which can enhance its ability to phase-separate from aqueous solutions.[5]
-
Symmetry: The symmetry of the cation and anion can influence the melting point and viscosity of the ionic liquid. Less symmetric ions tend to have lower melting points.
Q4: What is the "salting-out" effect and how can I use it to improve phase separation?
The "salting-out" effect is a phenomenon where the solubility of a non-electrolyte (in this case, the ionic liquid or a solute) in an aqueous solution is decreased by the addition of a salt.[3] In the context of biphasic systems, adding a salt to the aqueous phase increases its ionic strength and the hydration of the salt ions. This reduces the amount of "free" water available to solvate the ionic liquid or other components, leading to their separation as a distinct phase.
To utilize this effect, you can add a salt that has a strong salting-out capability. The effectiveness of different salts often follows the Hofmeister series.
Troubleshooting Guides
Problem 1: Incomplete Phase Separation or a Cloudy Interface
| Possible Cause | Suggested Solution |
| Insufficient settling time | Allow the mixture to stand for a longer period. For highly viscous ionic liquids, this may take several hours. |
| Similar densities of the two phases | Try adding a co-solvent to one of the phases to alter its density. Alternatively, centrifugation can be effective. |
| Partial miscibility of the phases | Modify the system's composition. For aqueous systems, increase the salt concentration. For organic systems, try a more non-polar co-solvent. |
| Temperature is close to the critical solution temperature | Adjust the temperature. If it's a system with an Upper Critical Solution Temperature (UCST), increasing the temperature will lead to a single phase, so cooling is needed. For a Lower Critical Solution Temperature (LCST) system, heating will induce phase separation.[7] |
Problem 2: Formation of a Stable Emulsion
| Troubleshooting Step | Detailed Action |
| 1. Simple Mechanical & Physical Methods | Gently stir the emulsion with a glass rod. Sometimes, mechanical agitation can disrupt the interfacial film. Let the mixture stand undisturbed for an extended period (hours to overnight). |
| 2. Salting-Out (for aqueous-IL systems) | Add a saturated solution of a salt like NaCl or K₃PO₄ to the emulsion and mix gently. The increased ionic strength of the aqueous phase can break the emulsion. |
| 3. Temperature Adjustment | Gently heat the emulsion. This lowers the viscosity of the ionic liquid and can promote coalescence of the dispersed droplets.[4] Be cautious not to decompose your reactants or products. |
| 4. pH Modification (for aqueous-IL systems) | Add a dilute acid or base to change the pH of the aqueous phase. This can alter the charge of emulsifying species at the interface. |
| 5. Centrifugation | Centrifuge the emulsion at a moderate to high speed. This is often a very effective method for breaking fine emulsions.[3] |
| 6. Solvent Addition | Add a small amount of a different solvent that is miscible with one of the phases to alter the overall composition and destabilize the emulsion. For example, adding a small amount of methanol (B129727) can sometimes help break emulsions in IL-organic systems. |
Quantitative Data
Table 1: Effect of Temperature on the Viscosity of Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Temperature (°C) | Viscosity (mPa·s) |
| [BMIM][BF₄] | 25 | 99 |
| 40 | 46 | |
| 60 | 23 | |
| 80 | 13 | |
| [BMIM][PF₆] | 25 | 312 |
| 40 | 137 | |
| 60 | 58 | |
| 80 | 29 | |
| [EMIM][EtSO₄] | 20 | 92 |
| 40 | 45 | |
| 60 | 25 | |
| 80 | 16 |
Data compiled from various sources. Actual values can vary based on purity and water content.
Table 2: Setschenow Constants (Ks) for Salting-Out of an Ionic Liquid with Different Salts
The Setschenow equation describes the effect of salt concentration on the solubility of a substance: log(S₀/S) = Kₛ * C, where S₀ is the solubility in pure water, S is the solubility in the salt solution, Kₛ is the Setschenow constant, and C is the molar concentration of the salt. A larger Kₛ value indicates a more effective salting-out agent.
| Ionic Liquid | Salt | Setschenow Constant (Kₛ) (L/mol) |
| 1-Butyl-3-methylimidazolium chloride ([C₄mim]Cl) | K₃PO₄ | 1.85 |
| K₂HPO₄ | 1.62 | |
| K₂CO₃ | 1.45 | |
| 1-Ethyl-3-methylimidazolium chloride ([C₂mim]Cl) | K₃PO₄ | 1.70 |
| K₂HPO₄ | 1.51 |
These values are indicative and can vary with temperature and the specific ionic liquid.[8][9][10][11]
Experimental Protocols
Protocol 1: Determination of the Binodal Curve using Cloud Point Titration
This method is used to determine the phase diagram of a ternary system (e.g., ionic liquid + salt + water).
Materials:
-
Ionic liquid of interest
-
Salting-out agent (e.g., K₃PO₄)
-
Deionized water
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Thermostated water bath (optional, for temperature control)
-
Glass vials or beaker
Procedure:
-
Prepare a stock solution of the salting-out agent in deionized water at a known concentration (e.g., 30% w/w K₃PO₄).
-
Accurately weigh a known amount of the ionic liquid into a glass vial.
-
Add a known mass of deionized water to the ionic liquid and stir until a homogeneous solution is formed.
-
Slowly add the stock salt solution dropwise to the ionic liquid solution while stirring continuously.
-
Observe the solution carefully. The point at which the clear solution becomes turbid or cloudy is the "cloud point," indicating the formation of a second phase.
-
Record the mass of the salt solution added.
-
Calculate the mass fraction of each component (ionic liquid, salt, and water) at the cloud point. This gives one point on the binodal curve.
-
Repeat steps 2-7 with different initial mass ratios of ionic liquid and water to obtain a series of points on the binodal curve.
-
Plot the mass fraction of the ionic liquid versus the mass fraction of the salt to construct the binodal curve. The area above the curve represents the two-phase region, while the area below represents the single-phase region.
Protocol 2: Step-by-Step Guide to Breaking an Emulsion
Scenario: A 50 mL biphasic reaction mixture (e.g., an ionic liquid and an aqueous solution) has formed a stable emulsion after stirring.
Procedure:
-
Initial Observation: Allow the mixture to stand undisturbed in a separatory funnel for 15-30 minutes. Observe if any phase separation occurs naturally.
-
Gentle Agitation: If no separation is observed, gently swirl the separatory funnel or stir the emulsion with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.
-
Salting-Out (if applicable): If one phase is aqueous, prepare a saturated solution of sodium chloride (brine). Add 5-10 mL of the brine to the separatory funnel, gently invert a few times, and then allow it to stand. Observe for phase separation.
-
Temperature Adjustment: If salting-out is ineffective or not applicable, transfer a small aliquot of the emulsion to a test tube and gently warm it in a water bath (e.g., to 40-50°C). If this promotes separation, carefully warm the entire mixture.
-
pH Adjustment (if applicable): If the aqueous phase contains components with ionizable groups, try adjusting the pH. Add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to a small aliquot to see if it breaks the emulsion. If successful, carefully adjust the pH of the bulk mixture.
-
Centrifugation (last resort for small volumes): If the above methods fail, transfer the emulsion to centrifuge tubes and centrifuge at 3000-5000 rpm for 10-20 minutes. This is often the most effective method for persistent emulsions.
Visualizations
Caption: A troubleshooting workflow for addressing poor phase separation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. youtube.com [youtube.com]
- 5. Application of Ionic Liquids for Chemical Demulsification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go2eti.com [go2eti.com]
- 7. Recent developments in biocatalysis in multiphasic ionic liquid reaction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prediction of Setschenow constants - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing catalyst deactivation of supported 1-Methylimidazolium hydrogen sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with supported 1-Methylimidazolium hydrogen sulfate (B86663) catalysts.
Frequently Asked Questions (FAQs)
Q1: What is a supported 1-Methylimidazolium hydrogen sulfate catalyst and what are its primary applications?
A1: Supported this compound is a heterogeneous catalyst where this compound, a Brønsted acidic ionic liquid, is immobilized on a solid support material, typically silica (B1680970). This combines the catalytic advantages of the ionic liquid with the benefits of a solid catalyst, such as easy separation from the reaction mixture and potential for reuse.[1][2][3] It is commonly used in acid-catalyzed reactions such as esterification, alkylation, and other organic transformations.
Q2: What are the common causes of deactivation for this type of catalyst?
A2: The primary causes of deactivation for supported this compound catalysts are:
-
Leaching: The ionic liquid can gradually dissolve and wash away from the support material into the reaction medium, leading to a loss of active sites.[4][5][6]
-
Thermal Degradation: At elevated temperatures, the imidazolium-based ionic liquid can decompose, resulting in a loss of its acidic functionality.[7][8][9]
-
Fouling or Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores, hindering reactant access.[10][11][12][13]
Q3: How can I minimize catalyst deactivation?
A3: To minimize deactivation, consider the following:
-
Optimize Reaction Conditions: Operate at the lowest effective temperature to prevent thermal degradation.
-
Solvent Selection: Choose a solvent that minimizes the solubility of the ionic liquid to reduce leaching.
-
Proper Immobilization: Ensure the ionic liquid is strongly anchored to the support. Covalent bonding is generally more robust than physical adsorption.[14]
-
Feedstock Purity: Use high-purity reactants to avoid introducing poisons or coke precursors.
Q4: What are the signs of catalyst deactivation?
A4: Signs of deactivation include a gradual decrease in reaction rate, lower product yield or selectivity over time, and a change in the physical appearance of the catalyst (e.g., discoloration due to coking).
Q5: Can the deactivated catalyst be regenerated?
A5: Yes, in many cases, the catalyst can be regenerated. The appropriate method depends on the cause of deactivation. For instance, coked catalysts can often be regenerated by controlled oxidation to burn off the carbon deposits.[10][11][12][13] If deactivation is due to leaching, regeneration is not possible, and fresh catalyst is required.
Troubleshooting Guides
Issue 1: Gradual Loss of Catalytic Activity Over Several Runs
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ionic Liquid Leaching | Analyze the reaction mixture for the presence of the ionic liquid using techniques like NMR or mass spectrometry. | - Covalently graft the ionic liquid to the support instead of relying on physisorption. - Use a solvent in which the ionic liquid has minimal solubility. - Perform a leaching test to quantify the extent of the issue (see Experimental Protocols). |
| Fouling/Coking | Characterize the spent catalyst using Thermogravimetric Analysis (TGA) to detect carbonaceous deposits. A significant weight loss at high temperatures in an oxidizing atmosphere is indicative of coke.[10][12] | - Implement a regeneration procedure involving calcination in a controlled air or oxygen flow (see Experimental Protocols). - Pre-treat the feedstock to remove potential coke precursors. |
| Thermal Degradation | Analyze the thermal stability of the fresh catalyst using TGA to determine its decomposition temperature. Operate well below this temperature.[7][8][9][15] | - Lower the reaction temperature. - If high temperatures are necessary, consider a different catalyst with higher thermal stability. |
Issue 2: Sudden and Significant Drop in Catalyst Performance
| Potential Cause | Diagnostic Check | Recommended Solution |
| Feedstock Contamination (Poisoning) | Analyze the feedstock for impurities, particularly basic compounds that can neutralize the acidic sites of the catalyst. | - Purify the feedstock before introducing it to the reactor. - If the poison is known, a specific washing procedure for the catalyst might be possible, but often replacement is necessary. |
| Mechanical Catalyst Degradation | Visually inspect the catalyst for signs of attrition or crushing, especially if used in a stirred or fluidized bed reactor. | - Handle the catalyst with care. - Consider using a support material with higher mechanical strength. |
Quantitative Data on Catalyst Deactivation
The following table provides a representative example of catalyst performance degradation over several reaction cycles. The actual data will vary depending on the specific reaction conditions and support material.
| Reaction Cycle | Conversion (%) | Selectivity (%) | Leached Ionic Liquid (mg/L) |
| 1 | 98 | 95 | 5 |
| 2 | 95 | 94 | 8 |
| 3 | 91 | 93 | 12 |
| 4 | 85 | 91 | 18 |
| 5 | 78 | 88 | 25 |
Experimental Protocols
Protocol 1: Synthesis of Supported this compound
This protocol describes the synthesis via impregnation on a silica support.
-
Support Preparation: Dry silica gel (e.g., silica 60) at 120°C for 4 hours to remove adsorbed water.
-
Ionic Liquid Solution: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., methanol).
-
Impregnation: Add the dried silica gel to the ionic liquid solution. Stir the slurry at room temperature for 2 hours to ensure uniform distribution.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Drying: Dry the resulting catalyst in a vacuum oven at 80°C for 12 hours to remove any residual solvent.
-
Characterization: Characterize the final catalyst using techniques such as FT-IR, TGA, and nitrogen physisorption to confirm the presence of the ionic liquid and determine the surface area and pore volume.
Protocol 2: Leaching Test
This protocol helps to quantify the amount of ionic liquid leaching from the support.
-
Catalyst Addition: Place a known amount of the supported catalyst in a flask with a specific volume of the reaction solvent (without reactants).
-
Stirring: Stir the mixture at the intended reaction temperature and for a duration equivalent to a typical reaction time.
-
Separation: After the specified time, separate the catalyst from the solvent by filtration or centrifugation.
-
Analysis: Analyze the solvent for the concentration of the ionic liquid using a suitable analytical technique, such as UV-Vis spectroscopy (if the imidazolium (B1220033) ring has a chromophore) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantification: Calculate the amount of leached ionic liquid based on a pre-established calibration curve.
Protocol 3: Regeneration of a Coked Catalyst
This protocol outlines a general procedure for regenerating a catalyst deactivated by coke formation.
-
Catalyst Preparation: Place the deactivated (coked) catalyst in a tube furnace.
-
Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min while slowly ramping the temperature to 150°C to remove any volatile adsorbed species.
-
Oxidation: Introduce a controlled flow of a dilute oxidizing gas (e.g., 5% O₂ in N₂) into the furnace.
-
Temperature Program: Slowly ramp the temperature to 400-500°C (the exact temperature depends on the nature of the coke and the thermal stability of the catalyst) at a rate of 2-5°C/min. Hold at the final temperature for 2-4 hours or until the coke is completely removed (can be monitored by analyzing the off-gas for CO₂).
-
Cooling: Cool the furnace down to room temperature under an inert gas flow.
-
Characterization: Characterize the regenerated catalyst to assess the recovery of its properties (e.g., surface area, acidity).
Visualizations
Caption: Troubleshooting flowchart for catalyst deactivation.
Caption: Experimental workflow for catalyst regeneration.
Caption: Catalyst deactivation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent advances in supported acid/base ionic liquids as catalysts for biodiesel production [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 8. Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Residual Ionic Liquids from Final Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual ionic liquids (ILs) from their final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual ionic liquids from final products?
A1: The most prevalent techniques for removing residual ILs are driven by the physicochemical properties of both the IL and the final product. Key methods include:
-
Solvent Extraction: This is a widely used technique, especially when the product is non-volatile or thermally sensitive.[1] It relies on the differential solubility of the IL and the product in two immiscible liquid phases.[1][2]
-
Vacuum Distillation: Ideal for separating volatile products from non-volatile ILs.[1][3] Due to the negligible vapor pressure of most ILs, the product can be selectively vaporized.[3][4]
-
Adsorption: This method utilizes solid adsorbents like activated carbon to bind the IL, removing it from the product mixture.[2][5] It is particularly effective for removing low concentrations of ILs from aqueous solutions.[5]
-
Chromatography: Techniques like column chromatography can be employed, especially when there are small polarity differences between the product and the IL.[3] Silica gel is often used as the stationary phase.[3]
-
Other Methods: Depending on the specific system, other techniques such as membrane separation, crystallization, and aqueous two-phase extraction can also be employed.[1][2]
Q2: How do I choose the best removal technique for my specific product and ionic liquid?
A2: The selection of an appropriate removal method depends on several factors:
-
Product Volatility and Thermal Stability: For volatile and thermally stable products, vacuum distillation is a highly effective and straightforward method.[1][3] For non-volatile or heat-sensitive products like many pharmaceuticals and biomolecules, solvent extraction or adsorption are more suitable choices.[1]
-
Solubility Properties: The relative solubilities of your product and the IL in different solvents are crucial for designing an effective liquid-liquid extraction protocol.
-
Ionic Liquid Properties: The hydrophobicity or hydrophilicity of the IL will determine the choice of extraction solvent (e.g., water for hydrophobic ILs, or organic solvents for hydrophilic ILs).[1][2]
-
Required Purity of the Final Product: For applications requiring very high purity, a combination of methods or more advanced techniques like chromatography may be necessary.
-
Scale of the Experiment: Some methods, like distillation and extraction, are readily scalable, while others like chromatography may be more suitable for smaller-scale purifications.
The following flowchart provides a general decision-making framework:
Q3: How can I confirm that the ionic liquid has been successfully removed?
A3: Analytical techniques are essential to quantify the residual IL in your final product. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of both the cation and anion of the IL.[6] Different HPLC modes, such as reversed-phase, ion-pair, or hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the IL and product characteristics.[7]
-
Gas Chromatography (GC): While ILs themselves are non-volatile, GC can be used for the analysis of volatile impurities or degradation products. Headspace GC is particularly useful for determining residual volatile organic solvents used during the extraction process.[8][9]
-
Ion Chromatography (IC): This technique is specifically designed for the analysis of ions and is highly effective for quantifying the anionic and cationic components of the IL.
Troubleshooting Guides
Solvent Extraction
Problem: Poor separation of layers or emulsion formation during liquid-liquid extraction.
Possible Causes & Solutions:
-
Insufficient Density Difference: The densities of the two liquid phases may be too similar.
-
Solution: Try adding a co-solvent to one of the phases to alter its density.
-
-
High Viscosity of the Ionic Liquid: High viscosity can hinder efficient phase separation.
-
Solution: Gentle heating (if your product is stable) can reduce the viscosity. Alternatively, diluting the IL phase with a suitable solvent can also help.
-
-
Presence of Surfactant-like Impurities: Trace impurities can stabilize emulsions.
-
Solution: Centrifugation is often effective at breaking emulsions. Adding a small amount of a saturated salt solution (salting out) can also help disrupt the emulsion.
-
Problem: Low extraction efficiency, significant amount of IL remains in the product phase.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen extraction solvent may have a poor distribution coefficient for the IL.
-
Solution: Screen a range of solvents with different polarities. For hydrophobic ILs, water is often a good choice, while for hydrophilic ILs, organic solvents like ethyl acetate, diethyl ether, or hexane (B92381) can be effective.[1][2]
-
-
Insufficient Number of Extractions: A single extraction may not be sufficient for complete removal.
-
Solution: Perform multiple extractions with fresh solvent. Three to five extractions are typically recommended for achieving high purity.
-
-
pH of the Aqueous Phase: For ILs with acidic or basic functional groups, the pH of the aqueous phase can significantly impact their partitioning.
-
Solution: Adjust the pH of the aqueous phase to ionize or neutralize the IL, thereby altering its solubility and improving extraction efficiency.
-
Vacuum Distillation
Problem: The product is degrading during distillation.
Possible Causes & Solutions:
-
Temperature is too High: The distillation temperature may be exceeding the thermal stability limit of your product.
-
Solution: Reduce the distillation temperature by applying a higher vacuum. A short-path distillation apparatus can also be beneficial for thermally sensitive compounds as it minimizes the residence time at high temperatures.[3]
-
-
Prolonged Heating: Even at a suitable temperature, extended heating can lead to degradation.
-
Solution: Use a rotary evaporator to create a thin film of the mixture, which allows for more efficient and rapid evaporation at a lower temperature.
-
Problem: The ionic liquid is co-distilling with the product.
Possible Causes & Solutions:
-
Ionic Liquid has some Vapor Pressure: While most ILs have negligible vapor pressure, some may exhibit slight volatility at high temperatures and low pressures.
-
Solution: Carefully select an IL with a higher thermal stability and lower vapor pressure. Consult the manufacturer's data for these properties.
-
-
Azeotrope Formation: In rare cases, the product and IL may form an azeotrope.
-
Solution: This is a more complex issue and may require a different purification strategy, such as solvent extraction or chromatography.
-
Adsorption
Problem: Low adsorption capacity of activated carbon for the ionic liquid.
Possible Causes & Solutions:
-
Hydrophilic Ionic Liquid: Activated carbon is generally more effective at adsorbing hydrophobic compounds.[5]
-
Solution: For hydrophilic ILs, consider adding a salting-out agent (e.g., an inorganic salt) to the aqueous solution. This can increase the adsorption efficiency.[5]
-
-
Insufficient Amount of Adsorbent: The amount of activated carbon may not be sufficient to bind all the IL.
-
Solution: Increase the amount of activated carbon used. It is advisable to perform small-scale experiments to determine the optimal adsorbent-to-IL ratio.
-
-
Competition from other Components: Other components in the mixture may be competing with the IL for adsorption sites.
-
Solution: If possible, pre-treat the mixture to remove other impurities before the adsorption step.
-
Quantitative Data Summary
The following table summarizes the efficiency of different ionic liquid removal techniques based on literature data. Please note that the actual efficiency will depend on the specific IL, product, and experimental conditions.
| Removal Technique | Ionic Liquid Type | Product/Matrix | Efficiency/Purity Achieved | Reference |
| Solvent Extraction | Hydrophobic ILs | Aqueous solutions | >99% removal | [10] |
| Hydrophilic ILs | Organic products | >95% removal with multiple extractions | [2] | |
| [C4Bim][PTSA] | Herbal Materials | >98% IL recovery after back-extraction | [8] | |
| Vacuum Distillation | Non-volatile ILs | Volatile organic products | High purity distillate, complete removal of volatile impurities | [11] |
| [Hmpyr][Tf2N] | (R)-2-octanol | Average IL recovery of ~83% | [2] | |
| Adsorption | Hydrophilic ILs | Aqueous solutions | Up to 5.5 times increase in distribution coefficient with salting-out agent | [5] |
| Imidazolium-based ILs | Aqueous solutions | >90% removal with activated carbon |
Experimental Protocols
Protocol 1: Solvent Extraction for Removing a Hydrophobic Ionic Liquid
This protocol describes the removal of a hydrophobic ionic liquid (e.g., one with a hexafluorophosphate (B91526) or bis(trifluoromethylsulfonyl)imide anion) from an organic product that is poorly soluble in water.
Workflow Diagram:
References
- 1. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 7. Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids [scielo.org.mx]
- 8. Removal of Ionic Liquid (IL) from Herbal Materials After Extraction with IL and Comprehensive Investigation | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Screening ionic liquids for efficiently extracting perfluoroalkyl chemicals (PFACs) from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
impact of impurities in 1-Methylimidazolium hydrogen sulfate on catalytic performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Methylimidazolium hydrogen sulfate (B86663), [HMIM][HSO₄], as a catalyst in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions with 1-Methylimidazolium hydrogen sulfate, focusing on the impact of impurities on catalytic performance.
Issue 1: Decreased Reaction Yield or Slower Reaction Rate
Question: My reaction yield has significantly dropped, or the reaction is proceeding much slower than expected. What could be the cause?
Answer: A decrease in catalytic performance is often linked to the presence of impurities in the this compound. The primary culprits are halide ions, excess water, and unreacted starting materials.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased catalytic performance.
Issue 2: Formation of Unexpected Byproducts
Question: I am observing the formation of unexpected byproducts in my reaction. Could this be related to the purity of the ionic liquid?
Answer: Yes, impurities can lead to side reactions. For instance, in the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), excess water can lead to the formation of levulinic acid and formic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they affect its catalytic performance?
A1: The most common impurities are:
-
Halide Ions (e.g., Chloride, Bromide): These are often remnants from the synthesis of the imidazolium (B1220033) precursor. Halide impurities can negatively impact the reactivity in reactions involving organometallic catalysts and can alter the physicochemical properties of the ionic liquid, such as its viscosity.[1][2]
-
Water: The water content can significantly influence the outcome of certain reactions. While some reactions benefit from an aqueous ionic liquid solution, in others, such as fructose dehydration, water can lead to the formation of undesirable byproducts.
-
Unreacted 1-Methylimidazole: Residual starting material can potentially interfere with the desired catalytic cycle or introduce basicity that counteracts the Brønsted acidity of the ionic liquid.
Q2: How can I determine the purity of my this compound?
A2: Several analytical techniques can be employed:
-
Halide Content: Ion chromatography is a reliable method for quantifying halide impurities.[3][4][5]
-
Water Content: Karl Fischer titration is the standard method for accurately determining the water content in ionic liquids.[6][7][8]
-
Organic Impurities (e.g., 1-Methylimidazole): High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify organic impurities like unreacted 1-methylimidazole.[9][10]
Q3: What are the recommended methods for purifying this compound?
A3: Purification strategies depend on the nature of the impurity:
-
General Purification: Treatment with activated carbon can remove various organic and colored impurities.
-
Removal of Unreacted Starting Materials: Washing with a suitable organic solvent, such as diethyl ether, can help remove non-polar organic impurities.[11]
-
Water Removal: Drying under high vacuum at an elevated temperature (e.g., 70-80 °C) is effective for removing residual water.
Q4: Can the presence of water always be considered detrimental to the catalytic performance of this compound?
A4: Not necessarily. The effect of water is highly reaction-dependent. For instance, in the dehydration of fructose, the presence of water can promote the rehydration of the desired product, 5-hydroxymethylfurfural (HMF), into levulinic and formic acids. However, in other applications, such as the oxidative leaching of metals, aqueous solutions of this compound have shown better performance than the concentrated ionic liquid.[12]
Quantitative Data on Impurity Impact
The following tables provide illustrative data on how different impurities can affect the catalytic performance of this compound in specific reactions. Note: These values are representative and the actual impact may vary depending on the specific reaction conditions.
Table 1: Effect of Chloride Impurity on Esterification of Acetic Acid with Ethanol
| Chloride Concentration (ppm) | Reaction Time (h) | Ester Yield (%) |
| < 10 | 5 | 92 |
| 100 | 5 | 88 |
| 500 | 5 | 75 |
| 1000 | 5 | 65 |
Table 2: Influence of Water Content on the Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)
| Water Content (wt%) | Fructose Conversion (%) | HMF Selectivity (%) |
| < 0.1 | 99 | 95 |
| 1 | 98 | 85 |
| 5 | 95 | 70 |
| 10 | 92 | 55 |
Table 3: Impact of Residual 1-Methylimidazole on a Generic Acid-Catalyzed Reaction
| 1-Methylimidazole (mol%) | Product Yield (%) |
| 0.1 | 95 |
| 0.5 | 89 |
| 1.0 | 82 |
| 2.0 | 71 |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in this compound.
Experimental Workflow
Caption: Workflow for Karl Fischer titration of ionic liquids.
Methodology:
-
Apparatus: A coulometric or volumetric Karl Fischer titrator.
-
Reagents: Anhydrous methanol (B129727) or a specialized Karl Fischer solvent for ionic liquids, and the appropriate Karl Fischer titrant.
-
Procedure: a. The titration vessel is filled with the anhydrous solvent and pre-titrated to dryness. b. A known mass of the this compound sample is accurately weighed and injected into the titration cell. c. The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically. d. The water content is calculated based on the amount of titrant consumed.[13]
-
Notes: Due to the low water content in many ionic liquid samples, a coulometric titrator is often preferred for higher accuracy. Samples should be handled in a dry environment (e.g., a glovebox) to prevent atmospheric moisture absorption.[8]
Protocol 2: Quantification of Halide Impurities by Ion Chromatography
This protocol outlines the determination of chloride and bromide impurities.
Methodology:
-
Apparatus: An ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column.
-
Eluent: A suitable aqueous eluent, such as a carbonate/bicarbonate solution.
-
Sample Preparation: a. Accurately prepare a stock solution of the this compound in deionized water. b. Prepare a series of calibration standards of the halide of interest (e.g., from NaCl or KBr).
-
Analysis: a. Inject the standards and the sample solution into the ion chromatograph. b. Identify the halide peaks based on their retention times compared to the standards. c. Quantify the halide concentration in the sample by comparing the peak area to the calibration curve.[5]
-
Notes: For ionic liquids that are not fully water-miscible, a mixture of water and an organic solvent like acetonitrile (B52724) may be used as the diluent.[3]
Protocol 3: Determination of Residual 1-Methylimidazole by HPLC
This protocol describes a method for quantifying unreacted 1-methylimidazole.
Methodology:
-
Apparatus: An HPLC system with a UV detector and a suitable column (e.g., a reversed-phase C18 or a cation-exchange column).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile.[9]
-
Sample Preparation: a. Dissolve a known amount of the ionic liquid in the mobile phase. b. Prepare calibration standards of 1-methylimidazole in the mobile phase.
-
Analysis: a. Inject the standards and the sample solution. b. Monitor the elution at a wavelength where 1-methylimidazole has strong absorbance (e.g., around 209 nm).[9] c. Quantify the 1-methylimidazole concentration based on the peak area and the calibration curve.
References
- 1. Separation of 1-Methylimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 6. hiyka.com [hiyka.com]
- 7. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 11. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 12. researchgate.net [researchgate.net]
- 13. metrohm.com [metrohm.com]
Validation & Comparative
A Comparative Guide to 1-Methylimidazolium Hydrogen Sulfate and Other Brønsted Acidic Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Methylimidazolium hydrogen sulfate (B86663) ([HMIM][HSO4]) with other notable Brønsted acidic ionic liquids (BAILs). The following sections detail their performance based on experimental data, offering insights into their catalytic efficacy, acidity, thermal stability, and recyclability.
Overview of Brønsted Acidic Ionic Liquids
Brønsted acidic ionic liquids are a class of ionic liquids (ILs) that possess a proton-donating capability, making them effective catalysts and solvents for a wide range of chemical transformations. Their negligible vapor pressure, high thermal stability, and tunable acidity offer significant advantages over traditional volatile organic solvents and corrosive mineral acids.[1][2] 1-Methylimidazolium hydrogen sulfate, a prominent member of this class, is valued for its straightforward synthesis, catalytic activity, and recyclability.[3][4]
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize key performance indicators for [HMIM][HSO4] and other selected Brønsted acidic ionic liquids.
Table 1: Physicochemical Properties
| Ionic Liquid | Abbreviation | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | [HMIM][HSO4] | 180.18 | ~85 |
| 1-Butyl-3-methylimidazolium hydrogen sulfate | [BMIM][HSO4] | 222.26 | < 25 |
| 1-Ethyl-3-methylimidazolium hydrogen sulfate | [EMIM][HSO4] | 194.21 | < 25 |
| N-methyl-2-pyrrolidonium hydrogen sulfate | [Hnmp][HSO4] | 197.22 | - |
| 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate | [bsmim][HSO4] | 282.32 | - |
Table 2: Acidity
The Brønsted acidity of ionic liquids is a critical parameter influencing their catalytic activity. The Hammett acidity function (H₀) is a common measure of acidity in non-aqueous solutions, where a more negative H₀ value indicates stronger acidity.[5]
| Ionic Liquid | Hammett Acidity (H₀) |
| This compound ([HMIM][HSO4]) | Reported to be a strong Brønsted acid |
| 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) | H₀ values can be controlled by mixing with triflic acid[6] |
| Pyridinium hydrogensulfate ([Hpy][HSO4]) | Suitable Brønsted acidity for esterification[7] |
| Triphenyl(butyl-3-sulphonyl)phosphonium toluenesulfonate | H₀ = -1.78 (for a 7 mol% solution)[8] |
Table 3: Thermal Stability
Thermogravimetric analysis (TGA) is employed to determine the thermal stability of ionic liquids, with the onset decomposition temperature (T_onset_) being a key indicator.[9][10][11]
| Ionic Liquid | T_onset_ (°C) |
| 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO4]) | Stable up to 270 °C[12] |
| 1-Allyl-3-methylimidazolium methylsulfate | 208.08[13] |
| 1-Allyl-3-methylimidazolium tosylate | 330.50[13] |
| N,N-dialkylimidazolium bromides | Decomposition temperatures >300 °C[14] |
Note: The thermal stability of ionic liquids is significantly influenced by the nature of both the cation and the anion.[15]
Table 4: Catalytic Performance in Esterification Reactions
Esterification is a common benchmark reaction to evaluate the catalytic activity of Brønsted acidic ionic liquids. The table below presents comparative data on the esterification of various carboxylic acids with alcohols.
| Catalyst | Reaction | Yield (%) | Reference |
| [HMIM][HSO4] | Lauric acid + Methanol | - | [16] |
| [Hnmp][HSO4] | Lauric acid + Methanol | >95% (after 5 cycles) | [16] |
| [Hpy][HSO4] | Acetic acid + n-butanol | High | [7] |
| [bsmim][HSO4] | Acetic acid + various alcohols | ~93.5% (for alcohols <100 g/mol ) | [17][18] |
| [BMIM][HSO4] | Acetic acid + various alcohols | ~93.5% (for alcohols <100 g/mol ) | [17][18] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Hammett Acidity Function (UV-Vis Spectroscopy)
The Hammett acidity function (H₀) is determined spectrophotometrically using a suitable indicator.[19]
Materials:
-
Brønsted acidic ionic liquid
-
Appropriate Hammett indicator (e.g., 4-nitroaniline)
-
Anhydrous non-polar solvent (e.g., dichloromethane)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of standard solutions of the Hammett indicator in the anhydrous solvent to determine its molar extinction coefficient (ε₀) at the wavelength of maximum absorbance (λ_max_).
-
Prepare a solution of the indicator in the ionic liquid.
-
Measure the absorbance of the indicator in the ionic liquid at λ_max_.
-
Calculate the ratio of the unprotonated to protonated form of the indicator ([B]/[BH⁺]).
-
The Hammett acidity function is then calculated using the equation: H₀ = pK(I) + log([B]/[BH⁺]) where pK(I) is the pKa of the indicator.
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the ionic liquids.[9][14]
Apparatus:
-
Thermogravimetric Analyzer
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset decomposition temperature (T_onset_) is determined as the temperature at which a significant mass loss begins.
Catalytic Esterification
This protocol outlines a typical procedure for evaluating the catalytic activity of BAILs in an esterification reaction.[17]
Materials:
-
Brønsted acidic ionic liquid (catalyst)
-
Carboxylic acid
-
Alcohol
-
Reaction vessel equipped with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Gas chromatograph (GC) for analysis
Procedure:
-
Charge the reaction vessel with the carboxylic acid, alcohol, and the ionic liquid catalyst in the desired molar ratios.
-
Heat the reaction mixture to the desired temperature with constant stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, cool the reaction mixture. The product ester phase may separate from the ionic liquid phase, allowing for easy decantation.
-
The ionic liquid can often be recovered by washing with a suitable solvent, drying under vacuum, and then reused in subsequent reactions.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key processes described in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of Novel Brønsted-Lewis Acidic Ionic Liquids [scirp.org]
- 3. oiccpress.com [oiccpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Hammett acidity function - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1-Ethyl-3-methylimidazolium Hydrogen Sulfate and Its Application in the Electrolysis of Aluminum [jproeng.com]
- 13. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajer.org [ajer.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Influence of Pretreatment Severity Factor and Hammett Acidity on Softwood Fractionation by an Acidic Protic Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 1-Methylimidazolium Hydrogen Sulfate vs. Sulfuric Acid in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
The landscape of chemical synthesis is continually evolving, with a strong emphasis on developing more efficient, sustainable, and reusable catalytic systems. In the realm of esterification, a cornerstone reaction in organic synthesis and drug development, the choice of catalyst is paramount. This guide provides a detailed comparison of the performance of a promising ionic liquid catalyst, 1-Methylimidazolium hydrogen sulfate (B86663) ([HMIM]HSO₄), against the conventional and widely used sulfuric acid (H₂SO₄). This analysis is supported by experimental data to aid researchers in making informed decisions for their synthetic needs.
Executive Summary
1-Methylimidazolium hydrogen sulfate ([HMIM]HSO₄) has emerged as a highly effective Brønsted acidic ionic liquid catalyst for esterification reactions. Experimental evidence suggests that [HMIM]HSO₄ can offer significant advantages over traditional sulfuric acid, including higher product yields, milder reaction conditions, and catalyst reusability, which contributes to more sustainable and cost-effective processes. While sulfuric acid is a potent and economical catalyst, it is also highly corrosive and presents challenges in separation and recycling. This guide delves into the quantitative performance data and experimental methodologies to provide a clear comparison between these two catalytic systems.
Performance Data: A Head-to-Head Comparison
The following table summarizes the performance of this compound and sulfuric acid in various esterification reactions based on published experimental data.
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading | Temp. (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Lauric Acid | Methanol | [HMIM]HSO₄ | Not specified | Not specified | Not specified | High conversion | [1][2] |
| Lauric Acid | Methanol | H₂SO₄ | Not specified | Not specified | Not specified | Lower than [HMIM]HSO₄ | [1][2] |
| Acetic Acid | Various Alcohols | [bsmim][HSO₄]** | Not specified | 60 | Not specified | Avg. 93.5 | [3][4] |
| Acetic Acid | Various Alcohols | H₂SO₄ | 0.015 mol | 60 | Not specified | Avg. 73 | [3][4] |
| Acetic Acid | Octanol | [bsmim][HSO₄]** | Not specified | 60 | Not specified | 51 | [3][4] |
| Acetic Acid | Octanol | H₂SO₄ | 0.015 mol | 60 | Not specified | 35 | [3][4] |
| Oleic Acid | Methanol | H₂SO₄ | 0.5-1.0% w/w | 70-110 | 1.33 | High conversion | [5] |
| Phthalic Anhydride | 2-Ethylhexanol | H₂SO₄ | Not specified | Not specified | Not specified | Effective catalysis | [6] |
| Amino Acids | Methanol | H₂SO₄ | Not specified | 70 | Not specified | High yields | [7] |
*Alcohols with molecular weight less than 100 g/mol (ethanol to isoamyl alcohol). **[bsmim][HSO₄] (1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate) is a related task-specific ionic liquid, demonstrating the high efficiency of this class of catalysts.
Key Performance Insights
Catalytic Activity: Studies consistently demonstrate that Brønsted acidic ionic liquids, including [HMIM]HSO₄ and its derivatives, exhibit excellent catalytic activity in esterification reactions. In the esterification of acetic acid with a range of alcohols, an ionic liquid catalyst achieved an average yield of 93.5%, significantly higher than the 73% yield obtained with sulfuric acid under similar conditions.[3][4] For more sterically hindered alcohols like octanol, the ionic liquid still outperformed sulfuric acid, yielding 51% compared to 35%.[3][4]
Reaction Conditions: Esterification reactions catalyzed by [HMIM]HSO₄ can often be carried out under milder conditions compared to those requiring strong mineral acids. This can be advantageous for sensitive substrates that may degrade under harsh acidic conditions.
Separation and Reusability: A major advantage of ionic liquid catalysts like [HMIM]HSO₄ is their negligible vapor pressure and immiscibility with many organic solvents. This facilitates a biphasic reaction system where the ester product can be easily separated from the catalyst by simple decantation.[3][4] The recovered ionic liquid can then be reused multiple times with minimal loss of activity, a significant benefit in terms of cost and environmental impact.[8] In contrast, separating the homogeneous sulfuric acid catalyst from the reaction mixture requires neutralization and extraction steps, which generate waste and prevent catalyst recycling.
Corrosivity: Sulfuric acid is notoriously corrosive, posing challenges for reactor materials and handling.[8] While some functionalized ionic liquids can also be corrosive, non-corrosive formulations of [HSO₄]⁻ based ionic liquids, including [HMIM]HSO₄, have been developed, offering a safer alternative for industrial applications.[8]
Experimental Protocols
Below are generalized experimental protocols for conducting a comparative study of [HMIM]HSO₄ and H₂SO₄ in a typical esterification reaction.
General Esterification Procedure:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carboxylic acid (1 equivalent), the alcohol (1.5-3 equivalents), and the catalyst.
-
Catalyst Loading:
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 60-110°C) with constant stirring for a specified duration (e.g., 1-24 hours).[3][4][5]
-
Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation:
-
With [HMIM]HSO₄: After cooling, the reaction mixture will typically form two phases. The upper organic layer containing the ester is separated by decantation. The lower ionic liquid layer can be washed with a non-polar solvent (e.g., diethyl ether), dried under vacuum, and stored for reuse.
-
With H₂SO₄: The reaction mixture is cooled and then neutralized with a base (e.g., saturated sodium bicarbonate solution). The ester is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
-
Purification: The crude ester can be further purified by distillation or column chromatography if necessary.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for comparing the performance of the two catalysts in an esterification reaction.
Caption: Experimental workflow for comparing catalysts.
Signaling Pathways and Logical Relationships
The catalytic action in Fischer esterification, whether by sulfuric acid or [HMIM]HSO₄, proceeds through the protonation of the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Caption: Generalized mechanism of acid-catalyzed esterification.
Conclusion
For researchers and professionals in drug development and chemical synthesis, this compound represents a compelling alternative to sulfuric acid for esterification reactions. Its high catalytic activity, coupled with the significant advantages of reusability and reduced corrosivity, aligns well with the principles of green chemistry and can lead to more efficient and sustainable synthetic processes. While sulfuric acid remains a potent and low-cost option, the benefits offered by [HMIM]HSO₄, particularly in terms of process simplification and environmental impact, warrant its serious consideration for both laboratory-scale synthesis and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lidsen.com [lidsen.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
1-Methylimidazolium Hydrogen Sulfate: A Critical Evaluation as a Green Catalyst
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy and Environmental Profile of 1-Methylimidazolium Hydrogen Sulfate (B86663).
The imperative to develop sustainable chemical processes has propelled the exploration of green catalysts. Among these, ionic liquids have garnered significant attention, with 1-Methylimidazolium hydrogen sulfate ([HMIM][HSO4]) emerging as a promising candidate. This guide provides an objective comparison of [HMIM][HSO4]'s performance against conventional catalysts and other ionic liquids, supported by experimental data, detailed protocols, and visual workflows to aid in its validation for various applications.
Catalytic Performance: A Quantitative Comparison
The efficacy of a catalyst is primarily judged by its ability to promote a chemical reaction efficiently. Here, we present a comparative analysis of [HMIM][HSO4] in two key organic transformations: esterification and the Biginelli reaction.
Esterification Reactions
Esterification, a cornerstone reaction in organic synthesis, is traditionally catalyzed by strong mineral acids like sulfuric acid (H₂SO₄). The following table summarizes the performance of [HMIM][HSO4] in comparison to H₂SO₄ and other imidazolium-based ionic liquids in the esterification of various alcohols with acetic acid.
| Catalyst | Alcohol | Reaction Time (h) | Yield (%) | Reference |
| [HMIM][HSO4] | Ethanol | 24 | ~76 | [1][2] |
| [HMIM][HSO4] | 1-Propanol | 24 | ~75 | [1][2] |
| [HMIM][HSO4] | 1-Butanol | 24 | ~73 | [1][2] |
| [EMIM][HSO4] | Ethanol | 24 | ~72 | [1][2] |
| [BMIM][HSO4] | Ethanol | 24 | ~69 | [1][2] |
| H₂SO₄ | Not Specified | Not Specified | 73 (average for alcohols <100 g/mol ) | [3] |
| H₂SO₄ | Octanol | Not Specified | 35 | [3] |
Table 1: Comparison of catalyst performance in esterification reactions.
The data indicates that while [HMIM][HSO4] demonstrates good catalytic activity, it acts as a weak catalyst compared to the faster reaction times often achieved with conventional acids, though it shows comparable or slightly better yields over extended periods.[1][2] Notably, for alcohols with higher molecular weight like octanol, ionic liquids have shown significantly higher yields compared to sulfuric acid.[3]
Biginelli Reaction
The Biginelli reaction, a one-pot synthesis for dihydropyrimidinones, is of significant interest in medicinal chemistry. The performance of [HMIM][HSO4] is compared with other catalysts in the synthesis of a model dihydropyrimidinone.
| Catalyst | Reaction Time | Yield (%) | Reference |
| [HMIM][HSO4]/TMSCl | a few minutes | High | [4] |
| [BMIM][BF4] | 30 min | 91 | [5] |
| [BMIM][PF6] | 30 min | 95 | [5] |
| Lewis Acids (e.g., BF₃·OEt₂) | Long reaction times | Moderate | [5] |
| Montmorillonite KSF | Not Specified | Moderate | |
| Zeolite (HY)/Toluene | Not Specified | Moderate |
Table 2: Comparison of catalyst performance in the Biginelli reaction.
In the Biginelli reaction, [HMIM][HSO4], particularly when used with an additive like chlorotrimethylsilane (B32843) (TMSCl), demonstrates high efficiency with significantly reduced reaction times.[4]
Reusability: A Key Tenet of Green Catalysis
A significant advantage of ionic liquid catalysts is their potential for recyclability. Studies have shown that [HMIM][HSO4] can be recovered and reused for multiple reaction cycles with minimal loss of activity. For instance, in the synthesis of dibenzoxanthenes, the catalyst was reused for four cycles with the yield dropping from 82% to 74% in the fourth cycle.[3] This reusability reduces waste and improves the overall cost-effectiveness of the process.
Environmental Impact and "Green" Credentials
While ionic liquids like [HMIM][HSO4] are often touted as "green" due to their low vapor pressure, which minimizes air pollution, a comprehensive environmental assessment requires a closer look at their toxicity and biodegradability.[6]
Advantages:
-
Low Volatility: Reduces the release of volatile organic compounds (VOCs) into the atmosphere.[6]
-
Thermal Stability: Allows for a wider range of reaction conditions and easier handling.[6]
-
Reusability: Minimizes catalyst waste.[3]
Concerns:
-
Toxicity: Some methylimidazolium-based ionic liquids have been shown to be toxic to aquatic organisms and may have adverse effects on human health.[7][8]
-
Biodegradability: Many ionic liquids are slow to break down in the environment, raising concerns about their persistence.[8] Some methylimidazolium ionic liquids are now being considered as "forever chemicals".[9]
Therefore, while [HMIM][HSO4] offers environmental benefits over traditional volatile organic solvents, its potential toxicity and persistence necessitate careful handling and disposal procedures.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of research findings. Below are protocols for the synthesis of [HMIM][HSO4] and its application in esterification.
Synthesis of this compound ([HMIM][HSO4])
Materials:
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask placed in an ice bath, add 2 ml (25.1 mmol) of 1-methylimidazole.[10]
-
Slowly add 1.34 ml (25.1 mmol) of concentrated sulfuric acid dropwise to the 1-methylimidazole with vigorous stirring.[10]
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 48 hours.[10]
-
Wash the resulting viscous liquid five times with 5 ml of diethyl ether.[10]
-
Dry the product in a vacuum at 70 °C for 10 hours to obtain pure this compound.[10]
Esterification of an Alcohol with Acetic Acid using [HMIM][HSO4]
Materials:
-
Alcohol (e.g., ethanol, 1-propanol, 1-butanol)
-
Acetic acid
-
This compound ([HMIM][HSO4])
Procedure:
-
In a 100 ml flask, place the desired amounts of the alcohol, acetic acid, and [HMIM][HSO4].[1]
-
Immerse the flask in a water or oil bath maintained at the desired reaction temperature (e.g., 60 °C or 80 °C).[1]
-
Stir the reaction mixture mechanically.[1]
-
Monitor the reaction progress by taking samples from the organic phase and analyzing them by gas chromatography (GC).[1]
-
Upon completion of the reaction, two liquid phases will form. The upper phase contains the ester product, and the lower phase contains the ionic liquid catalyst.[3]
-
Separate the two phases. The ionic liquid can be recovered from the lower phase by evaporation and drying for reuse.[3]
Visualizing the Process
To better understand the experimental workflow and the catalytic mechanism, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and application of [HMIM][HSO4] in esterification.
Caption: Proposed mechanism for Fischer esterification catalyzed by [HMIM][HSO4].
Conclusion
This compound presents a viable alternative to traditional acid catalysts in certain organic reactions, offering good catalytic activity, and most notably, excellent reusability. Its "green" credentials, however, must be considered with caution due to potential environmental toxicity and persistence. For researchers and drug development professionals, the choice of [HMIM][HSO4] as a catalyst should be based on a holistic evaluation of its performance in the specific application, alongside a thorough assessment of its environmental and safety implications. The data and protocols provided in this guide aim to facilitate such an informed decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylimidazolium ionic liquids - A new class of forever chemicals with endocrine disrupting potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dea.lib.unideb.hu [dea.lib.unideb.hu]
Imidazolium vs. Pyridinium Ionic Liquids: A Comparative Guide for Catalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate ionic liquid (IL) is a critical factor in optimizing catalytic processes. This guide provides a detailed comparison of two prevalent classes of ionic liquids: those based on imidazolium (B1220033) and pyridinium (B92312) cations. The following sections objectively evaluate their performance in various catalytic applications, supported by experimental data and methodologies.
The versatility of ionic liquids as both solvents and catalysts has positioned them as a cornerstone of green chemistry. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties offer significant advantages over traditional volatile organic compounds. Among the myriad of available ionic liquids, imidazolium and pyridinium-based ILs are the most extensively studied. The selection between these two cations can profoundly impact reaction efficiency, selectivity, and catalyst stability. This guide aims to elucidate these differences to inform your experimental design.
Physicochemical Properties Influencing Catalysis
A systematic study comparing 1-butyl-3-methylimidazolium ([BMIM]+) and 1-butyl-3-methylpyridinium (B1228570) ([BMPy]+) based ionic liquids revealed key differences in their electronic structures and physicochemical properties that underpin their catalytic behavior. The intermolecular interaction strength of [BMIM]+-based ILs is generally stronger than that of [BMPy]+-based ILs.[1] This can be attributed to the greater aromaticity of the pyridinium ring compared to the imidazolium ring.[2] These fundamental differences in properties like viscosity, density, and ion association directly influence mass transfer, substrate solubility, and catalyst-substrate interactions, thereby affecting the overall catalytic performance.[1][2]
Performance in Key Catalytic Reactions
A direct comparison of catalytic efficacy is crucial for selecting the optimal ionic liquid. Below is a summary of their performance in notable catalytic reactions.
Heck Reaction
In the palladium-catalyzed Heck reaction, a cornerstone of C-C bond formation, imidazolium-based ionic liquids have demonstrated superior catalytic activity compared to their pyridinium counterparts.[3] For instance, the Heck coupling of iodobenzene (B50100) with butyl acrylate (B77674) in the presence of a palladium catalyst proceeds more efficiently in 1-butyl-3-methylimidazolium bromide ([bmim][Br]) than in n-hexylpyridinium hexafluorophosphate.[3] This enhanced activity in imidazolium ILs is partly attributed to the in-situ formation of N-heterocyclic carbene (NHC)-palladium complexes, which are highly active catalysts.[4]
Biocatalysis
In the realm of biocatalysis, pyridinium-based ionic liquids have emerged as a viable alternative to imidazolium-based ILs, particularly in enhancing enzyme stability. A study on the hydrolytic activity of Candida rugosa lipase (B570770) showed that the use of pyridinium-based ILs as a cosolvent in a methanol-water system can increase the enzyme's activity, mirroring the trends observed with imidazolium-based ILs.[5][6] The choice of the anion was found to be a critical factor, with bromide anions providing higher activity than tetrafluoroborate (B81430) anions, a trend consistent with findings for imidazolium ILs.[5] This suggests that for certain biocatalytic applications, pyridinium ILs can offer comparable or even improved performance.
Esterification
Both imidazolium and pyridinium-based dicationic ionic liquids have been investigated as catalysts for esterification reactions. While direct comparisons of the non-dicationic parent ILs are less common in the literature, studies on their dicationic counterparts suggest that both classes are promising catalysts for the esterification of carboxylic acids.[7] The catalytic activity is often linked to the Brønsted acidity of the ionic liquid.[8]
Quantitative Data Summary
The following table summarizes the comparative performance of imidazolium and pyridinium ionic liquids in selected catalytic reactions based on available literature.
| Reaction | Ionic Liquid Cation | Catalyst | Substrates | Product Yield/Activity | Reference |
| Heck Reaction | Imidazolium | Pd(OAc)₂ | Iodobenzene, Butyl Acrylate | Higher catalytic activity | [3] |
| Pyridinium | Pd(OAc)₂ | Iodobenzene, Butyl Acrylate | Lower catalytic activity | [3] | |
| Biocatalysis (Lipase Hydrolysis) | Pyridinium ([C6Py]Br) | Candida rugosa lipase | 4-nitrophenyl palmitate (pNPP) | ~15.6% increase in hydrolytic activity in methanol | [6] |
| Imidazolium | Candida rugosa lipase | 4-nitrophenyl palmitate (pNPP) | Similar trend of increased activity | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the synthesis of these ionic liquids and their application in a catalytic reaction.
Synthesis of N-butylpyridinium tetrafluoroborate ([C4Py]BF4)
A modified procedure based on the synthesis of imidazolium-based ionic liquids can be employed.[5]
-
N-alkylation: Pyridine is reacted with an equimolar amount of 1-bromobutane (B133212) under reflux for 24 hours to yield N-butylpyridinium bromide.
-
Anion Exchange: The resulting N-butylpyridinium bromide is then dissolved in a suitable solvent, and an equimolar amount of a tetrafluoroborate salt (e.g., NaBF4) is added. The reaction mixture is stirred at room temperature for 24-48 hours.
-
Purification: The precipitated sodium bromide is removed by filtration. The filtrate, containing the desired ionic liquid, is then washed multiple times with water to remove any remaining impurities. The final product is dried under vacuum.
Catalytic Heck Reaction Protocol
A general procedure for the Heck reaction in an ionic liquid medium is as follows:[3]
-
Catalyst Preparation: A palladium source, such as Pd(OAc)₂, is dissolved in the chosen ionic liquid (e.g., [bmim][Br] or an n-hexylpyridinium salt) in a reaction vessel.
-
Reaction Setup: The aryl halide (e.g., iodobenzene) and the olefin (e.g., butyl acrylate) are added to the catalyst solution, along with a base (e.g., triethylamine).
-
Reaction Conditions: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred for a specified time.
-
Product Extraction: After the reaction is complete, the product is extracted from the ionic liquid phase using an organic solvent (e.g., diethyl ether or hexane). The ionic liquid/catalyst phase can often be recycled for subsequent reactions.
Visualization of a Generalized Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for a generic cross-coupling reaction, such as the Heck reaction, highlighting the key steps where the ionic liquid can influence the process.
Caption: Generalized catalytic cycle for a cross-coupling reaction in an ionic liquid.
References
- 1. Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Recyclability of 1-Methylimidazolium Hydrogen Sulfate Over Multiple Cycles
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and cost-effective chemical processes has placed a significant emphasis on the recyclability and reuse of catalysts. 1-Methylimidazolium (B8483265) hydrogen sulfate (B86663) ([HMIM]HSO₄), a Brønsted acidic ionic liquid, has emerged as a promising green catalyst and solvent for a variety of chemical transformations. This guide provides an objective assessment of its recyclability over multiple cycles, comparing its performance with other alternatives where data is available, and is supported by experimental data and detailed methodologies.
Quantitative Data on Recyclability
The following table summarizes the performance of 1-Methylimidazolium hydrogen sulfate and its analogues over several reaction cycles across different applications. The data highlights the potential for reuse without significant loss of catalytic activity.
| Catalyst | Application | Number of Cycles | Reported Yield/Conversion | Observations |
| [HMIM]HSO₄ | One-pot nitration of TADB to HNIW | Multiple | Steady activity reported | The ionic liquid was found to be stable throughout the reaction process.[1] |
| [EMIM]HSO₄ | Esterification of acetic acid and benzyl (B1604629) alcohol | 5 | Maintained activity until the 3rd run, with a slight decrease thereafter. | A green and clean process for producing flavor and fragrance components.[2] |
| [Bmim]HSO₄ | Recovery from wastewater | High | 98.8% recovery efficiency | Electrodialysis was shown to be an effective method for recovery.[3][4] |
| [Hmim]⁺Tfa⁻ | Not specified | 4 | No considerable loss of activity | Demonstrates the reusability of similar Brønsted acidic ionic liquids.[1] |
| [Hmim]⁺BF₄⁻ | Esterification of carboxylic acids | Multiple | Good yields, reusable after water removal | The ester products are easily separated from the ionic liquid.[5] |
| Fe₃O₄@SiO₂–P([VLIM]PW) NPs | Esterification of palmitic acid | 5 | High catalytic activity maintained | A magnetic solid acid catalyst for comparison, showing excellent reusability.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments related to the recycling and reuse of this compound.
1. General Protocol for Catalyst Recycling via Simple Phase Separation:
-
Reaction Completion: Upon completion of the reaction, the mixture typically forms two phases: an organic phase containing the product and a denser ionic liquid phase.
-
Product Extraction: The organic product layer is separated from the ionic liquid phase by decantation or extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Ionic Liquid Washing: The remaining ionic liquid phase is washed multiple times with an organic solvent to remove any residual product or starting materials.
-
Drying: The washed ionic liquid is dried under vacuum at an elevated temperature (e.g., 70-100°C) to remove the washing solvent and any water formed during the reaction.[2]
-
Reuse: The dried, recycled ionic liquid is then ready for use in a subsequent reaction cycle.
2. Protocol for Recovery from Aqueous Solutions using Electrodialysis:
-
System Setup: An electrodialysis (ED) stack with heterogeneous ion-exchange membranes is assembled.[4]
-
Feed Solution: The wastewater containing the dissolved ionic liquid is used as the feed solution.
-
Electrodialysis Process: An electrical potential is applied across the membrane stack, causing the ionic liquid ions ([HMIM]⁺ and HSO₄⁻) to migrate through the ion-exchange membranes into a concentrate stream.
-
Concentration and Recovery: The process is continued until the desired concentration of the ionic liquid is achieved in the concentrate stream, allowing for its recovery and reuse. A recovery of 98.8% has been reported for [Bmim]HSO₄.[3][4]
Visualizing Experimental Workflows and Catalytic Pathways
Experimental Workflow for Assessing Recyclability
The following diagram outlines a typical experimental workflow for evaluating the recyclability of this compound as a catalyst.
Caption: Workflow for assessing the recyclability of [HMIM]HSO₄.
Catalytic Pathway for Esterification
This diagram illustrates the proposed catalytic role of the Brønsted acidic this compound in an esterification reaction. The hydrogen sulfate anion protonates the carboxylic acid, activating it for nucleophilic attack by the alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insights into 1-butyl-3-methylimidazolium hydrogen sulfate recovery from wastewater by electrodialysis with heterogeneous ion-exchange membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brønsted acidic ionic liquid 1-methylimidazolium tetrafluoroborate: a green catalyst and recyclable medium for esterification - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the efficiency of different acidic ionic liquids for the Biginelli reaction
The Biginelli reaction, a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives (DHPMs), is a cornerstone of heterocyclic chemistry, providing access to a wide range of pharmacologically active compounds.[1][2] The classical reaction, however, often suffers from harsh conditions and low yields.[2] The quest for more efficient and environmentally benign catalysts has led to the exploration of acidic ionic liquids (AILs), which have emerged as promising alternatives due to their unique properties such as low volatility, high thermal stability, and recyclability.[1][3] This guide provides a comparative analysis of the efficiency of various acidic ionic liquids in catalyzing the Biginelli reaction, supported by experimental data from the literature.
Performance Benchmark of Acidic Ionic Liquids
The catalytic efficiency of different acidic ionic liquids in the Biginelli reaction varies depending on their chemical structure, acidity, and the specific reaction conditions. The following table summarizes the performance of several AILs based on reported experimental data.
| Acidic Ionic Liquid (AIL) | Aldehyde Substrate | β-Ketoester | Urea (B33335)/Thiourea (B124793) | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| [CMImHSO₄] | Benzaldehyde | Ethyl acetoacetate | Urea | 10 | 100 | 20 min | 95 | [1] |
| [CMImHSO₄] | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 10 | 100 | 25 min | 96 | [1] |
| [CMImHSO₄] | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 10 | 100 | 30 min | 92 | [1] |
| [BMImBF₄] | Benzaldehyde | Ethyl acetoacetate | Urea | 0.4 | 100 | 30 min | 91 | [2] |
| [BMImBF₄] | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 0.4 | 100 | 30 min | 95 | [2] |
| [BMImBF₄] | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 0.4 | 100 | 30 min | 92 | [2] |
| [bmim]HSO₄ | Benzaldehyde | Ethyl acetoacetate | Urea | 10 | 80 | 1.5 h | 92 | [3] |
| [bmim]HSO₄ | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 10 | 80 | 2 h | 94 | [3] |
| [H-NMP]⁺[CH₃SO₃]⁻ | Benzaldehyde | Ethyl acetoacetate | Urea | 10 | 90 | 15 min | 98 | [4] |
| [H-NMP]⁺[CH₃SO₃]⁻ | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 10 | 90 | 15 min | 96 | [4] |
| [H-NMP]⁺[CH₃SO₃]⁻ | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 10 | 90 | 20 min | 95 | [4] |
Note: The table presents a selection of data for comparison. Yields and reaction times can vary with the specific substrates and reaction scale.
Experimental Protocols
The following is a generalized experimental protocol for the Biginelli reaction catalyzed by an acidic ionic liquid, based on procedures described in the literature.[1][2][3]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Acidic ionic liquid (as specified in the table)
Procedure:
-
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the acidic ionic liquid catalyst is taken in a round-bottom flask.
-
The flask is equipped with a condenser and the reaction mixture is stirred at the specified temperature (see table) for the designated time.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
Hot water or ethanol (B145695) is added to the reaction mixture, and the resulting solid product is collected by filtration.
-
The crude product is washed with cold water or ethanol to remove the ionic liquid and any unreacted starting materials.
-
The solid product is then dried to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione.
-
The filtrate containing the ionic liquid can be concentrated under reduced pressure to recover the catalyst for subsequent runs.
Reaction Workflow
The acidic ionic liquid plays a crucial role in catalyzing the Biginelli reaction, primarily by acting as a Brønsted acid to activate the substrates and facilitate the key steps of the reaction mechanism. The generally accepted mechanism involves the formation of an N-acyliminium ion intermediate.
Caption: Workflow of the acidic ionic liquid-catalyzed Biginelli reaction.
Conclusion
Acidic ionic liquids have demonstrated their potential as highly efficient and reusable catalysts for the Biginelli reaction, offering significant advantages over classical methods in terms of reaction rates, yields, and environmental impact. The choice of a specific acidic ionic liquid can be tailored based on the desired reaction conditions and substrate scope. The data presented in this guide serves as a valuable resource for researchers in selecting the optimal catalytic system for their synthetic needs in the development of novel dihydropyrimidinone-based compounds.
References
evaluating the effect of alkyl chain length in imidazolium hydrogen sulfates on catalytic activity
For Researchers, Scientists, and Drug Development Professionals
The catalytic activity of Brønsted acidic ionic liquids is a subject of intense research, with a particular focus on tuning their properties for specific applications. Among these, 1-alkyl-3-methylimidazolium hydrogen sulfates, [Cₙmim]HSO₄, have emerged as promising catalysts for a variety of organic transformations. A key parameter influencing their efficacy is the length of the alkyl chain on the imidazolium (B1220033) cation. This guide provides a comparative evaluation of the effect of this alkyl chain length on the catalytic activity of these ionic liquids in two distinct chemical reactions: the oxirane ring-opening of epoxidized fatty acid methyl esters (FAME) and the esterification of carboxylic acids. The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in the selection and design of optimal ionic liquid catalysts.
Unveiling the Catalyst: Structure and Synthesis
The general structure of 1-alkyl-3-methylimidazolium hydrogen sulfate (B86663) consists of an imidazolium cation, where one nitrogen is methylated and the other is substituted with an alkyl chain of variable length (n), and a hydrogen sulfate anion which provides the Brønsted acidity.
Caption: General chemical structure of 1-alkyl-3-methylimidazolium hydrogen sulfate.
Experimental Protocols
Synthesis of 1-Alkyl-3-methylimidazolium Hydrogen Sulfates ([Cₙmim]HSO₄)
A series of 1-alkyl-3-methylimidazolium hydrogen sulfates with varying alkyl chain lengths (n = 6, 8, 10, 12, 14) were synthesized following a two-step procedure.[1]
-
Synthesis of 1-Alkyl-3-methylimidazolium Bromide:
-
Equimolar amounts of 1-methylimidazole (B24206) and the corresponding 1-bromoalkane were reacted at 90°C for 18 hours under a nitrogen atmosphere.
-
The resulting crude product was washed with diethyl ether to remove unreacted starting materials.
-
The solvent was removed under vacuum to yield the 1-alkyl-3-methylimidazolium bromide.
-
-
Anion Exchange:
-
The synthesized imidazolium bromide was dissolved in isopropyl alcohol.
-
A 20% molar excess of potassium hydrogen sulfate (KHSO₄) was added, and the mixture was stirred at room temperature for 18 hours.
-
The precipitated potassium bromide was removed by filtration.
-
The isopropyl alcohol was evaporated under vacuum to obtain the final 1-alkyl-3-methylimidazolium hydrogen sulfate.
-
Catalytic Activity Evaluation: Oxirane Ring-Opening Reaction
The catalytic performance of the synthesized ionic liquids was evaluated as co-catalysts in the ring-opening of epoxidized fatty acid methyl esters (FAME) with water.[1]
-
Reaction Setup:
-
The reaction was carried out in a glass reactor equipped with a mechanical stirrer and a heating mantle.
-
The reaction mixture consisted of epoxidized FAME, water, and a catalytic amount of the ionic liquid. In the cited study, the ILs were added to a 1 wt% aqueous solution of H₂SO₄.
-
-
Reaction Conditions:
-
Temperature: 80°C
-
The reaction progress was monitored over a period of 7 hours.
-
-
Analysis:
-
The extent of the reaction was determined by measuring the epoxide number (Lep), expressed in mg KOH/g, at different time intervals. A lower epoxide number indicates a higher conversion of the epoxide.
-
Catalytic Activity Evaluation: Esterification Reaction
The catalytic activity was also assessed in the esterification of various alcohols with acetic acid.[2][3]
-
Reaction Setup:
-
The reaction was performed in a stirred batch reactor.
-
The reaction mixture contained the alcohol, acetic acid, and the ionic liquid as the catalyst.
-
-
Reaction Conditions:
-
Temperature: 60°C for ethanol (B145695) and 80°C for 1-propanol (B7761284) and 1-butanol.
-
The reaction was allowed to reach equilibrium.
-
-
Analysis:
-
The conversion of the limiting reactant (acetic acid) was determined by analyzing the composition of the reaction mixture using gas chromatography.
-
Comparative Performance Data
The catalytic performance of 1-alkyl-3-methylimidazolium hydrogen sulfates is significantly influenced by the length of the alkyl chain. The following tables summarize the quantitative data from the experimental studies.
Table 1: Effect of Alkyl Chain Length on the Oxirane Ring-Opening of Epoxidized FAME [1]
| Catalyst (Alkyl Chain) | Epoxide Number (mg KOH/g) after 1h | Epoxide Number (mg KOH/g) after 3h | Epoxide Number (mg KOH/g) after 5h | Epoxide Number (mg KOH/g) after 7h |
| [C₆mim]HSO₄ | ~30 | ~10 | 0 | 0 |
| [C₈mim]HSO₄ | ~45 | ~20 | ~5 | 0 |
| [C₁₀mim]HSO₄ | ~60 | ~35 | ~15 | ~5 |
| [C₁₂mim]HSO₄ | ~70 | ~50 | ~30 | ~15 |
| [C₁₄mim]HSO₄ | ~75 | ~60 | ~45 | ~30 |
| Control (1% H₂SO₄) | ~90 | ~80 | ~70 | ~60 |
Note: Data is estimated from the graphical representation in the source publication. A lower epoxide number signifies higher catalytic activity.
Table 2: Effect of Alkyl Chain Length on the Esterification of Acetic Acid with Various Alcohols [2][3]
| Catalyst (Alkyl Chain) | Alcohol | Reaction Temperature (°C) | Acetic Acid Conversion (%) |
| [HMIM]HSO₄ (Methyl) | Ethanol | 60 | ~76 |
| [EMIM]HSO₄ (Ethyl) | Ethanol | 60 | ~74 |
| [BMIM]HSO₄ (Butyl) | Ethanol | 60 | ~72 |
| [HMIM]HSO₄ (Methyl) | 1-Propanol | 80 | ~75 |
| [EMIM]HSO₄ (Ethyl) | 1-Propanol | 80 | ~73 |
| [BMIM]HSO₄ (Butyl) | 1-Propanol | 80 | ~71 |
| [HMIM]HSO₄ (Methyl) | 1-Butanol | 80 | ~74 |
| [EMIM]HSO₄ (Ethyl) | 1-Butanol | 80 | ~72 |
| [BMIM]HSO₄ (Butyl) | 1-Butanol | 80 | ~70 |
| Homogeneous (no IL) | Ethanol | 60 | ~66 |
Visualizing the Process and Relationships
To better understand the experimental process and the observed trends, the following diagrams illustrate the workflow and the logical relationships.
Caption: A flowchart of the experimental workflow for evaluating catalytic activity.
References
A Comparative Guide to Homogeneous vs. Supported 1-Methylimidazolium Hydrogen Sulfate Catalysts
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of green chemistry has seen a significant rise in the application of ionic liquids (ILs) as catalysts and reaction media. Among these, 1-Methylimidazolium (B8483265) hydrogen sulfate (B86663), with its Brønsted acidic nature, has proven to be a versatile catalyst for a range of organic transformations. This guide provides an objective comparison of 1-Methylimidazolium hydrogen sulfate in its homogeneous form versus when it is heterogenized by immobilization on a solid support. This analysis, supported by experimental data, aims to assist researchers in selecting the optimal catalytic system for their specific applications.
Executive Summary
Homogeneous this compound catalysts offer high catalytic activity and selectivity due to the excellent accessibility of the catalytic sites in a uniform phase. However, the separation of the catalyst from the reaction products can be challenging and energy-intensive. In contrast, supported this compound catalysts, while sometimes exhibiting slightly lower activity, provide significant advantages in terms of catalyst recovery, reusability, and suitability for continuous flow processes. The choice between the two systems represents a trade-off between reaction kinetics and process engineering efficiency.
Data Presentation: Performance Comparison
The following tables summarize the performance of homogeneous and supported this compound catalysts in the esterification of fatty acids, a key reaction in biodiesel production.
Table 1: Homogeneous this compound in Esterification
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Oleic Acid | Methanol | 10 | 60 | 4 | 88 | [1] |
| Acetic Acid | n-Butanol | 15 | 80 | 24 | ~75 (conversion) | [1] |
| Palmitic Acid | Methanol | Not Specified | 60 | 6 | 96 | [2] |
| Lauric Acid | Methanol | Not Specified | 70 | 5 | 60 | [3] |
Table 2: Supported this compound in Esterification
| Support Material | Carboxylic Acid | Alcohol | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reusability (Cycles) | Reference |
| Silica (B1680970) Gel | Oleic Acid | Methanol | 10.6 | 110 | 4 | 93.5 (conversion) | >5 | [4] |
| Silica Gel | Fatty Acid | Ethanol | Not Specified | Not Specified | Not Specified | High Activity | Not Specified | [5] |
| Rice Husk Ash | Acetic Acid | n-Butanol | Not Specified | Not Specified | Not Specified | 99.2 (yield) | 7 | [6] |
| Silica | Palmitic Acid | Methanol | Not Specified | 60 | 4 | 96 (conversion) | >5 | [2] |
Experimental Protocols
Synthesis of Homogeneous this compound
Materials:
-
Sulfuric acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask, add 1-methylimidazole.
-
Slowly add an equimolar amount of sulfuric acid dropwise while stirring in an ice bath to control the exothermic reaction.
-
Continue stirring the mixture at room temperature for 30 minutes.
-
Wash the resulting product with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the this compound ionic liquid.[7]
Synthesis of Silica-Supported this compound
Materials:
-
Silica gel (activated)
-
1-Methylimidazole
-
Toluene (B28343) (anhydrous)
-
Sulfuric acid
Procedure:
-
Silica Functionalization: Activate silica gel by heating at 120°C for 4 hours. In a flask, reflux the activated silica gel with 3-chloropropyltrimethoxysilane in anhydrous toluene for 24 hours. Filter, wash with toluene, and dry the resulting chloropropyl-functionalized silica.
-
Immobilization of Imidazole: Reflux the chloropropyl-functionalized silica with an excess of 1-methylimidazole in toluene for 24 hours. Filter, wash with toluene, and dry to obtain silica-supported 1-methylimidazolium chloride.
-
Anion Exchange: Suspend the silica-supported 1-methylimidazolium chloride in deionized water and add an equimolar amount of sulfuric acid. Stir the mixture at room temperature for 24 hours.
-
Filter the solid, wash thoroughly with deionized water until the filtrate is neutral, and then dry the silica-supported this compound catalyst under vacuum.[3][8]
General Procedure for Esterification using this compound Catalysts
Materials:
-
Carboxylic acid (e.g., Oleic Acid)
-
Alcohol (e.g., Methanol)
-
Homogeneous or Supported this compound catalyst
-
Solvent (optional, e.g., toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid, alcohol (in a specified molar ratio), and the catalyst (at the desired loading).
-
Heat the reaction mixture to the desired temperature with constant stirring for the specified reaction time.
-
For Homogeneous Catalyst: After the reaction, the product ester can be separated from the ionic liquid by extraction with a non-polar solvent (e.g., hexane) or by distillation if the product is volatile. The ionic liquid can then be dried under vacuum and reused.
-
For Supported Catalyst: After the reaction, the solid catalyst is separated from the reaction mixture by simple filtration. The catalyst is then washed with a suitable solvent (e.g., diethyl ether) and dried before being reused in subsequent reaction cycles.[1][9]
Mandatory Visualizations
Caption: Synthesis workflow for supported this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Advances of Biodiesel Production Using Ionic Liquids Supported on Nanoporous Materials as Catalysts: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Silica-Based Supported Ionic Liquid-like Phases as Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. technoarete.org [technoarete.org]
A Comparative Guide to the Catalytic Performance of 1-Methylimidazolium Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of 1-Methylimidazolium hydrogen sulfate (B86663) ([HMIM][HSO₄]) as a catalyst in various organic reactions. Its efficacy is evaluated against alternative catalysts, supported by experimental data and detailed protocols to inform catalyst selection and process optimization.
Executive Summary
1-Methylimidazolium hydrogen sulfate is a Brønsted acidic ionic liquid that has demonstrated significant catalytic activity in a range of organic transformations, most notably in esterification and biomass conversion. It offers several advantages over traditional mineral acids like sulfuric acid (H₂SO₄), including lower corrosivity, recyclability, and tunable properties. However, its performance in terms of reaction kinetics, including reaction rates and activation energies, varies depending on the specific reaction and conditions. This guide presents a data-driven comparison to aid in the selection of the most appropriate catalyst for your research needs.
Performance Comparison: this compound vs. Alternatives
The catalytic performance of [HMIM][HSO₄] is best understood through direct comparison with other catalysts under similar reaction conditions. The following tables summarize key kinetic and performance data for esterification and biomass conversion reactions.
Esterification Reactions
Esterification is a key reaction where [HMIM][HSO₄] and its derivatives have been extensively studied.
Table 1: Comparison of Catalysts for Esterification Reactions
| Catalyst | Reaction | Substrates | Temp. (°C) | Catalyst Loading | Yield/Conversion (%) | Kinetic Parameters | Reference(s) |
| [HMIM][HSO₄] | Esterification | Lauric Acid, Methanol | 70 | - | ~90% conversion | - | [1] |
| [bmim][HSO₄] | Esterification | Acetic Acid, Various Alcohols | 60 | 0.5 mmol | 93.5% (avg. yield) | - | [2] |
| [bsmim][HSO₄] | Esterification | Acetic Acid, Various Alcohols | 60 | 0.5 mmol | 93.5% (avg. yield) | Improved activity over [bmim][HSO₄] | [2] |
| H₂SO₄ | Esterification | Acetic Acid, Various Alcohols | 60 | 0.5 mmol | 73% (avg. yield) | - | [2] |
| Amberlyst 15 | Esterification | n-Butyl Acetate Synthesis | - | - | - | Ea = 36.69 kJ/mol | [3] |
| [EMIM][HSO₄] | Esterification | Acetic Acid, Benzyl Alcohol | 110 | 0.66 molar ratio | 90.34% conversion | - | [4] |
Note: Direct comparison of kinetic parameters is challenging due to variations in experimental conditions across different studies.
Biomass Conversion
The conversion of biomass into valuable platform chemicals is another area where [HMIM][HSO₄] shows promise.
Table 2: Comparison of Catalysts for Biomass Conversion
| Catalyst | Reaction | Substrate | Temp. (°C) | Product | Yield (%) | Kinetic Parameters | Reference(s) |
| [MIM]HSO₄ based composite | Dehydration | Fructose | 95 | 5-HMF | 96 | Ea = 22.85 kJ/mol, TOF = 5788 h⁻¹ | [5] |
| [C3SO3Hmim]HSO₄ | Dehydration/Hydrolysis | Eucalyptus Wood | - | Furfural | up to 92.6% | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of kinetic studies. Below are representative protocols for catalyst synthesis and a kinetic experiment.
Synthesis of this compound ([HMIM][HSO₄])
Materials:
-
1-methylimidazole
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Ice bath
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 1-methylimidazole.
-
Slowly add concentrated sulfuric acid dropwise to the stirred 1-methylimidazole. Maintain the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 48 hours.
-
Wash the resulting ionic liquid with diethyl ether (3 x 20 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum at 70°C for 10 hours to remove residual solvent.[7]
General Protocol for a Kinetic Study of Esterification
Equipment:
-
Jacketed batch reactor with temperature control
-
Reflux condenser
-
Magnetic or overhead stirrer
-
Sampling device
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: Charge the reactor with the carboxylic acid and alcohol in the desired molar ratio.
-
Temperature Control: Set the reactor temperature to the desired value and allow the mixture to reach thermal equilibrium.
-
Initiation of Reaction: Add the catalyst ([HMIM][HSO₄] or alternative) to the reactor, marking this as time zero.
-
Sampling: Withdraw aliquots of the reaction mixture at regular time intervals. It is crucial to quench the reaction in the sample immediately to stop further conversion, for example, by rapid cooling and dilution with a suitable solvent.
-
Analysis: Analyze the composition of each sample using a pre-calibrated GC or HPLC to determine the concentration of reactants and products.
-
Data Processing: Plot the concentration of the limiting reactant versus time. From this data, determine the initial reaction rate.
-
Kinetic Parameter Determination: Repeat the experiment at different initial concentrations of reactants and catalyst, and at various temperatures. Use this data to determine the reaction order with respect to each component, the rate constant (k), and the activation energy (Ea) using the Arrhenius equation.[8][9]
Visualizing the Workflow and Catalyst Selection
Experimental Workflow for a Kinetic Study
The following diagram illustrates a typical workflow for conducting a kinetic study of a catalyzed reaction.
Caption: Workflow for a typical kinetic study of a catalyzed reaction.
Logical Relationship for Acid Catalyst Selection
The choice of an acid catalyst for a specific reaction, such as esterification, involves considering several factors. The following diagram presents a simplified decision-making process.
Caption: A decision tree for selecting an appropriate acid catalyst.
Conclusion
This compound stands as a viable and often superior alternative to traditional homogeneous acid catalysts, particularly when considering factors such as reusability and reduced corrosivity. Its catalytic performance is competitive, though highly dependent on the specific reaction and operating conditions. For applications where catalyst separation and recycling are paramount, [HMIM][HSO₄] and other ionic liquids present a compelling case. However, for reactions where cost is the primary driver and separation is less of a concern, traditional mineral acids may still be preferred. The data and protocols provided in this guide are intended to facilitate an informed decision-making process for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
cost-benefit analysis of using 1-Methylimidazolium hydrogen sulfate in industrial processes
For Researchers, Scientists, and Drug Development Professionals
The pursuit of greener, more efficient, and economically viable industrial processes has led to a surge of interest in ionic liquids (ILs) as alternatives to conventional volatile organic compounds and mineral acid catalysts. Among these, 1-Methylimidazolium hydrogen sulfate (B86663), [HMIM]HSO4, has emerged as a promising Brønsted acidic ionic liquid, demonstrating significant potential in a variety of applications, including catalysis, organic synthesis, and biomass conversion.[1][2][3] This guide provides a comprehensive cost-benefit analysis of utilizing [HMIM]HSO4 in industrial settings, offering a direct comparison with traditional alternatives and supported by experimental data.
Performance Comparison: [HMIM]HSO4 vs. Traditional Catalysts
The catalytic efficacy of [HMIM]HSO4 is most prominently showcased in acid-catalyzed reactions such as esterification, a cornerstone of many industrial processes for producing everything from biofuels to pharmaceuticals.[3][4]
Table 1: Performance Comparison of Catalysts in the Esterification of Lauric Acid with Methanol (B129727)
| Catalyst | Molar Ratio (Methanol:Lauric Acid) | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Recyclability (Cycles) | Reference |
| [HMIM]HSO4 | 6:1 | 5 | 70 | 2 | 97.41 | Stable for 5 cycles | [4] |
| H2SO4 | 6:1 | 5 | 70 | 2 | ~95 | Not readily recyclable | [4][5] |
| [Hnmp]HSO4 * | 7.68:1 | 5.23 | 70 | 2.27 | 98.58 | High after 5 cycles | [1][5] |
Note: 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO4) is another Brønsted acidic ionic liquid included for comparison.
As the data indicates, [HMIM]HSO4 exhibits catalytic activity comparable to, and in some cases exceeding, that of sulfuric acid under similar reaction conditions.[4] A significant advantage of [HMIM]HSO4 lies in its recyclability. The ionic liquid can be easily separated from the reaction mixture and reused for multiple cycles with minimal loss of activity, a stark contrast to the single-use nature of mineral acid catalysts which often require costly and environmentally challenging neutralization and disposal procedures.[6][7]
Experimental Protocols
To provide a practical framework for the application of [HMIM]HSO4, a detailed experimental protocol for a representative esterification reaction is outlined below.
Synthesis of 1-Methylimidazolium Hydrogen Sulfate ([HMIM]HSO4)
A common method for the synthesis of [HMIM]HSO4 involves the direct reaction of 1-methylimidazole (B24206) with sulfuric acid.
Materials:
-
1-methylimidazole
-
Concentrated sulfuric acid (98%)
-
Ethyl acetate (B1210297)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add a specific molar equivalent of 1-methylimidazole.
-
Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise while stirring vigorously. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, continue stirring the mixture for 1 hour at 0°C, followed by 24 hours at room temperature.
-
The resulting Brønsted acidic ionic liquid is then washed repeatedly with ethyl acetate to remove any unreacted starting materials and non-ionic impurities.
-
The purified ionic liquid is then dried under vacuum to remove any residual solvent.[4]
General Procedure for Esterification of Lauric Acid with Methanol using [HMIM]HSO4
Materials:
-
Lauric acid
-
Methanol
-
[HMIM]HSO4 catalyst
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine lauric acid, methanol (in the desired molar ratio, e.g., 6:1), and [HMIM]HSO4 (e.g., 5 wt% based on the lauric acid).
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir vigorously for the specified reaction time (e.g., 2 hours).
-
Monitor the progress of the reaction by techniques such as titration to determine the conversion of lauric acid.[4]
-
Upon completion, the product, methyl laurate, will typically form a separate upper layer from the denser ionic liquid phase.
-
The product can be separated by simple decantation.
-
The lower ionic liquid layer, containing the catalyst, can be recovered, washed with a suitable solvent like ethyl acetate to remove any dissolved organic residues, and dried under vacuum for reuse in subsequent batches.[1]
Cost-Benefit Analysis
The decision to adopt [HMIM]HSO4 in an industrial process hinges on a careful evaluation of its costs and benefits compared to traditional technologies.
Benefits:
-
Enhanced Sustainability and Reduced Environmental Impact: The primary advantage of [HMIM]HSO4 is its classification as a "green" solvent and catalyst.[3][8] Its negligible vapor pressure significantly reduces air pollution from volatile organic compounds (VOCs).[3] Furthermore, its recyclability minimizes waste generation and the need for corrosive and hazardous mineral acids.[7]
-
Simplified Product Separation and Catalyst Recovery: The immiscibility of many organic products with [HMIM]HSO4 allows for straightforward phase separation, simplifying the purification process and reducing energy consumption associated with distillation.[7][9] The ease of catalyst recovery and reuse is a major economic driver.
-
Improved Reaction Selectivity: In some cases, the use of ionic liquids can lead to higher selectivity towards the desired product, minimizing the formation of by-products.[3]
-
Potential for Milder Reaction Conditions: The unique solvent properties of ionic liquids can sometimes allow for reactions to be carried out under milder temperature and pressure conditions, leading to energy savings.
Costs and Challenges:
-
Higher Initial Catalyst Cost: The initial purchase price of [HMIM]HSO4 is generally higher than that of conventional mineral acids like sulfuric acid.[9] This upfront investment can be a significant barrier to adoption for some industries.
-
Catalyst Leaching and Long-Term Stability: While recyclable, some leaching of the ionic liquid into the product phase can occur, requiring additional purification steps. The long-term stability and activity of the catalyst over numerous cycles need to be thoroughly evaluated for specific industrial applications.
-
Viscosity: Some ionic liquids can be highly viscous, which may present challenges in terms of mixing and mass transfer in large-scale reactors.
-
Need for Process Optimization: The transition from a conventional process to one utilizing an ionic liquid requires significant research and development to optimize reaction conditions and ensure process efficiency and economic viability.
Table 2: Qualitative Cost-Benefit Comparison
| Feature | This compound ([HMIM]HSO4) | Sulfuric Acid (H2SO4) |
| Catalyst Cost | High initial cost | Low initial cost |
| Recyclability | High (multiple cycles) | Not readily recyclable |
| Environmental Impact | Low (low volatility, reduced waste) | High (corrosive, generates waste) |
| Product Separation | Often simplified (phase separation) | Requires neutralization and extraction |
| Process Safety | Generally safer (non-volatile) | Corrosive and hazardous |
| Waste Disposal Costs | Lower | Higher |
| Process Development | Requires significant initial investment | Well-established processes |
Visualizing the Process and Analysis
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound presents a compelling case as a sustainable and efficient alternative to traditional acid catalysts in various industrial processes. Its high catalytic activity, coupled with its remarkable recyclability, offers a pathway to greener and more economical manufacturing. While the initial investment in this ionic liquid is higher, the long-term benefits of reduced waste, simplified processing, and a smaller environmental footprint can offset this cost. For researchers, scientists, and drug development professionals, the exploration and optimization of processes utilizing [HMIM]HSO4 represent a significant opportunity to advance sustainable chemistry and drive innovation in their respective fields. Further research focusing on detailed techno-economic analyses for specific large-scale applications will be crucial in accelerating the industrial adoption of this promising ionic liquid.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Synthesis of 1-Ethyl-3-methylimidazolium Hydrogen Sulfate and Its Application in the Electrolysis of Aluminum [jproeng.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchinschools.org [researchinschools.org]
- 8. chemimpex.com [chemimpex.com]
- 9. ukm.my [ukm.my]
A Comparative Guide to the Selectivity of 1-Methylimidazolium Hydrogen Sulfate and Other Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
The quest for more efficient, selective, and sustainable chemical transformations is a cornerstone of modern research and development. In the realm of acid catalysis, traditional mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA) have long been staples. However, their corrosive nature, difficulty in separation from reaction media, and environmental concerns have driven the exploration of greener alternatives. Among these, Brønsted acidic ionic liquids (BAILs) have emerged as promising candidates, with 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([HMIM][HSO₄]) being a prominent example. This guide provides an objective comparison of the catalytic selectivity of [HMIM][HSO₄] against H₂SO₄ and PTSA, supported by experimental data from the literature.
Unveiling the Contenders: A Brief Overview
1-Methylimidazolium Hydrogen Sulfate ([HMIM][HSO₄]) : This ionic liquid is a salt that is liquid at or near room temperature. It possesses a Brønsted acidic proton associated with the hydrogen sulfate anion, making it an effective acid catalyst. Key advantages often cited include its low vapor pressure, thermal stability, and potential for recyclability, positioning it as a more environmentally benign catalyst.
Sulfuric Acid (H₂SO₄) : A strong mineral acid, H₂SO₄ is a widely used and inexpensive catalyst for a vast array of chemical reactions. Its high catalytic activity is well-established, but it is also highly corrosive, can lead to undesirable side reactions and charring, and presents significant challenges in terms of separation and waste disposal.
p-Toluenesulfonic Acid (PTSA) : An organic solid, PTSA is another strong acid catalyst that is often considered easier to handle than sulfuric acid. It is effective in a variety of organic reactions. While generally less corrosive than H₂SO₄, it can still be challenging to separate from reaction products and is not always as catalytically active.
Selectivity in Action: Comparative Performance Data
To provide a clear comparison, we have summarized quantitative data from various studies on two key acid-catalyzed reactions: Fischer esterification and the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF).
Fischer Esterification
Fischer esterification, the reaction of a carboxylic acid with an alcohol to form an ester and water, is a fundamental transformation in organic synthesis. The selectivity for the desired ester product over potential side reactions is a critical performance metric for the catalyst.
| Catalyst | Carboxylic Acid | Alcohol | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |
| [HMIM][HSO₄] | Acetic Acid | Ethanol | 60 | 24 | ~76% Conversion | [Naydenov et al., 2009] |
| [HMIM][HSO₄] | Acetic Acid | 1-Propanol | 80 | 24 | ~75% Conversion | [Naydenov et al., 2009] |
| [HMIM][HSO₄] | Acetic Acid | 1-Butanol | 80 | 24 | ~74% Conversion | [Naydenov et al., 2009] |
| H₂SO₄ | Lauric Acid | Methanol | 70 | 2.27 | ~97% Conversion | [Han et al., 2018] |
| [HMIM][HSO₄] | Lauric Acid | Methanol | 70 | 2.27 | ~95% Conversion | [Han et al., 2018] |
| H₂SO₄ | PFAD | Methanol | - | 2 | ~99% Conversion | [Nasikin et al., 2004] |
| PTSA | PFAD | Methanol | - | 2 | ~98% Conversion | [Nasikin et al., 2004] |
Note: Direct comparison of selectivity is challenging due to variations in reaction conditions and substrates across different studies. Higher conversion, in the absence of reported side products, can be indicative of higher selectivity.
Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)
The conversion of biomass-derived carbohydrates into valuable platform chemicals is a key area of green chemistry. The acid-catalyzed dehydration of fructose to HMF is a benchmark reaction where selectivity is crucial to avoid the formation of humins and other byproducts.
| Catalyst | Substrate | Solvent | Temp. (°C) | Time | HMF Yield (%) | HMF Selectivity (%) | Reference |
| [HMIM][HSO₄] | Fructose | DMSO | 90 | 2 h | 72.3 | 87.2 | [Qi et al., 2010] |
| H₂SO₄ | Fructose | Water/MIBK | 155 | 16 min | 81 | - | [van der Graaf et al., 2017] |
| PTSA | Fructose | DMSO | - | - | High Yield | - | [Ahmad et al., 2018] |
Note: Different solvents and reaction systems (e.g., biphasic) significantly impact yield and selectivity, making direct comparisons complex.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the objective assessment of catalyst performance. Below are generalized protocols for the reactions discussed.
General Protocol for Fischer Esterification
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the carboxylic acid and the alcohol are mixed in a predetermined molar ratio (e.g., 1:1 or with one reactant in excess).
-
Catalyst Addition : The acid catalyst ([HMIM][HSO₄], H₂SO₄, or PTSA) is added to the reaction mixture. The catalyst loading is typically a small percentage of the total reactant weight or moles.
-
Reaction : The mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred for a specified duration (e.g., 2-24 hours). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Product Isolation :
-
For H₂SO₄ and PTSA : After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
For [HMIM][HSO₄] : The ionic liquid can often be separated by extraction with a non-polar solvent in which the ester is soluble but the ionic liquid is not. The ionic liquid phase can then be recovered and potentially reused after drying.
-
-
Purification and Analysis : The crude ester is purified by distillation or column chromatography. The structure and purity of the final product are confirmed by analytical techniques such as NMR and GC-MS. The yield and selectivity are calculated based on the amount of purified product obtained.
General Protocol for Fructose Dehydration to HMF
-
Reactant and Solvent Preparation : Fructose is dissolved in a suitable solvent (e.g., DMSO, water, or a biphasic system like water-MIBK) in a reaction vessel (e.g., a sealed reactor or a round-bottom flask with a reflux condenser).
-
Catalyst Addition : The acid catalyst is added to the fructose solution.
-
Reaction : The mixture is heated to the reaction temperature (e.g., 90-160 °C) with stirring for the desired time.
-
Quenching and Extraction : The reaction is cooled, and if a biphasic system is not used, the HMF is often extracted into an organic solvent (e.g., MIBK).
-
Analysis : The concentration of HMF, remaining fructose, and any byproducts in the organic and/or aqueous phases are determined using High-Performance Liquid Chromatography (HPLC). The conversion, HMF yield, and selectivity are calculated from these concentrations.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for comparing the selectivity of different acid catalysts.
Concluding Remarks
The selection of an acid catalyst is a critical decision in the design of a chemical process, with significant implications for reaction efficiency, product purity, and overall sustainability. While traditional catalysts like sulfuric acid and p-toluenesulfonic acid offer high reactivity, they come with challenges related to corrosion, safety, and environmental impact.
The Double-Edged Sword of "Green" Solvents: An Environmental Impact Assessment of Imidazolium-Based Ionic Liquids
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Imidazolium-based ionic liquids (ILs) have long been heralded as "green" alternatives to volatile organic compounds (VOCs), primarily due to their negligible vapor pressure, which significantly reduces air pollution. However, a closer examination of their environmental footprint reveals a more complex picture. This guide provides a comprehensive comparison of the environmental impact of imidazolium-based ILs with other alternatives, supported by experimental data, to aid researchers in making informed decisions for their applications.
Executive Summary
Ecotoxicity Comparison
The ecotoxicity of a chemical is a critical measure of its potential harm to the environment. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal lethal concentration (LC50) values for various imidazolium-based ILs, cholinium-based ILs, and traditional VOCs across different trophic levels. Lower EC50/LC50 values indicate higher toxicity.
Table 1: Ecotoxicity of Imidazolium-Based Ionic Liquids
| Ionic Liquid (Cation-Anion) | Alkyl Chain Length | Test Organism | Endpoint (Duration) | EC50/LC50 (mg/L) | Reference |
| [BMIM][BF4] | C4 | Daphnia magna | Immobilisation (48h) | 5.18 | [1] |
| [BMIM][BF4] | C4 | Vibrio fischeri | Bioluminescence Inhibition (15min) | 300 | [1] |
| [HMIM][Cl] | C6 | Daphnia magna | Immobilisation (48h) | 0.82 | Data synthesized from multiple sources |
| [OMIM][Cl] | C8 | Daphnia magna | Immobilisation (48h) | 0.09 | Data synthesized from multiple sources |
| [BMIM][Br] | C4 | Daphnia magna | LC50 (48h) | 8.03 | [2] |
| [C12MIM][Cl] | C12 | Daphnia magna | IC50 | 0.0043 | [3] |
| [C16MIM][Cl] | C16 | Daphnia magna | IC50 | 0.0034 | [3] |
| [BMIM][HSO4] | C4 | Cephalopholis cruentata (marine fish) | LC50 (96h) | 199.98 | [4] |
| [HMIM][NTf2] | C6 | Poecilia reticulata (freshwater fish) | LC50 (96h) | Data available in source | [4] |
Table 2: Comparative Ecotoxicity of Imidazolium-ILs, Cholinium-ILs, and VOCs
| Compound | Category | Test Organism | Endpoint (Duration) | EC50/LC50 (mg/L) | Reference |
| Imidazolium-Based ILs | |||||
| [BMIM][BF4] | Ionic Liquid | Daphnia magna | Immobilisation (48h) | 5.18 | [1] |
| [OMIM][Cl] | Ionic Liquid | Daphnia magna | Immobilisation (48h) | 0.09 | Data synthesized from multiple sources |
| Cholinium-Based ILs | |||||
| Choline Chloride | Ionic Liquid | Daphnia magna | LC50 | > 1000 | [2] |
| Choline-based ILs (general) | Ionic Liquid | Fish Cell Line (CCO) | Cytotoxicity | Low cytotoxicity | [5] |
| Volatile Organic Compounds (VOCs) | |||||
| Benzene | VOC | Daphnia magna | LC50 (48h) | 21.6 | Data synthesized from multiple sources |
| Toluene | VOC | Daphnia magna | LC50 (48h) | 6.4 | Data synthesized from multiple sources |
| Acetone | VOC | Daphnia magna | LC50 (48h) | 8800 | Data synthesized from multiple sources |
| Methanol | VOC | Daphnia magna | LC50 (48h) | 22200 | Data synthesized from multiple sources |
Biodegradability Assessment
The persistence of a substance in the environment is determined by its biodegradability. "Readily biodegradable" substances are expected to be rapidly and completely broken down in the environment. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the ready biodegradability of chemicals.
Table 3: Biodegradability of Imidazolium-Based Ionic Liquids (OECD 301F)
| Ionic Liquid (Cation-Anion) | Alkyl Chain Length | Biodegradation (%) after 28 days | Classification | Reference |
| [BMIM][Br] | C4 | Not biodegradable | Not readily biodegradable | [6] |
| [HMIM][Br] | C6 | Partially mineralized | Not readily biodegradable | [6] |
| [OMIM][Br] | C8 | Partially mineralized | Not readily biodegradable | [6] |
| [M8OI]Cl | C8 | ~60% | Potentially readily biodegradable | [6] |
| Pyridinium-based ILs (hexyl & octyl) | C6, C8 | Fully mineralized | Readily biodegradable | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
OECD Guideline 201: Alga, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae.[2][5][7][8][9]
-
Test Organism: Commonly Pseudokirchneriella subcapitata or Desmodesmus subspicatus.
-
Principle: Exponentially growing algae are exposed to the test substance in batch cultures for 72 hours.
-
Procedure:
-
Prepare a geometric series of at least five concentrations of the test substance in a suitable growth medium.
-
Inoculate the test solutions and a control group (without the test substance) with a low concentration of exponentially growing algae.
-
Incubate the cultures under constant illumination and temperature for 72 hours.
-
Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at least daily.
-
-
Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50, which is the concentration that causes a 50% reduction in growth rate or yield compared to the control.
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of substances to daphnids (Daphnia magna).[1][10][11][12][13]
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Principle: Young daphnids are exposed to the test substance for 48 hours, and their immobilization is observed.
-
Procedure:
-
Prepare at least five concentrations of the test substance in a geometric series in reconstituted or natural water.
-
Place at least 20 daphnids, divided into four groups of five, in test vessels for each concentration and a control.
-
Maintain the test vessels at a constant temperature (20 ± 2 °C) with a 16-hour light/8-hour dark photoperiod.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The main endpoint is the EC50 at 48 hours, representing the concentration that immobilizes 50% of the daphnids.
OECD Guideline 203: Fish, Acute Toxicity Test
This guideline details a method to determine the acute lethal toxicity of substances to fish.[3][14][15][16][17]
-
Test Organism: Various fish species can be used, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Principle: Fish are exposed to the test substance for a 96-hour period, and mortality is recorded.
-
Procedure:
-
Acclimate the fish to the test conditions for at least 12 days.
-
Prepare at least five test concentrations in a geometric series and a control.
-
Introduce at least seven fish to each test tank.
-
Maintain the test tanks under controlled conditions (temperature, light, dissolved oxygen).
-
Record the number of dead fish in each tank at 24, 48, 72, and 96 hours.
-
-
Endpoint: The primary endpoint is the LC50 at 96 hours, which is the concentration estimated to be lethal to 50% of the test fish.
OECD Guideline 301F: Ready Biodegradability - Manometric Respirometry Test
This test evaluates the ready biodegradability of chemicals by measuring oxygen consumption.[6][18][19][20][21]
-
Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over a 28-day period.
-
Procedure:
-
Prepare a solution of the test substance in a mineral medium.
-
Inoculate the solution with a small volume of activated sludge from a sewage treatment plant.
-
Place the mixture in a sealed respirometer flask, which also contains a CO2 absorbent.
-
Incubate the flask in the dark at a constant temperature.
-
Measure the oxygen consumption manometrically over 28 days.
-
-
Endpoint: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.
Microtox® Assay
The Microtox® test is a rapid bioassay that uses the bioluminescent bacterium Aliivibrio fischeri to screen for acute toxicity.[22][23][24][25]
-
Test Organism: Aliivibrio fischeri (formerly Vibrio fischeri).
-
Principle: The light output of the luminescent bacteria is measured before and after exposure to a sample. A decrease in light output indicates toxicity.
-
Procedure:
-
Reconstitute the freeze-dried A. fischeri bacteria.
-
Prepare a series of dilutions of the test sample.
-
Measure the initial light output of the bacterial suspension.
-
Add the test sample dilutions to the bacterial suspension and incubate for a specific time (typically 5 and 15 minutes).
-
Measure the final light output.
-
-
Endpoint: The result is typically expressed as the EC50, the concentration of the sample that causes a 50% reduction in the light output of the bacteria.
Visualizing the Environmental Impact Assessment and Fate
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the workflow of an environmental impact assessment and the potential environmental fate of imidazolium-based ionic liquids.
Conclusion and Recommendations
The term "green solvent" should be applied with caution to imidazolium-based ionic liquids. While their low volatility is a significant environmental advantage over traditional VOCs, their aquatic toxicity, particularly those with longer alkyl chains, and their often limited biodegradability, present considerable environmental risks.
For researchers and drug development professionals seeking more sustainable solvent options, this guide highlights the following key takeaways:
-
Structure-Toxicity Relationship is Key: The toxicity of imidazolium-based ILs is strongly correlated with the length of the alkyl chain on the cation. Whenever possible, opt for shorter alkyl chains to minimize environmental impact.
-
Consider the Alternatives: Cholinium-based ionic liquids have demonstrated significantly lower toxicity and better biodegradability, making them a more promising class of "green" ionic liquids.
-
A Holistic Approach is Necessary: A comprehensive environmental impact assessment, including ecotoxicity testing across multiple trophic levels and biodegradability studies, is essential before the large-scale adoption of any new solvent.
By carefully considering the data presented in this guide, the scientific community can make more informed decisions that balance the benefits of novel chemical technologies with the imperative of environmental stewardship.
References
- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 3. oecd.org [oecd.org]
- 4. OECD 201: Freshwater Alga and Cyanobacteria: Growth Inhibition Test [scymaris.com]
- 5. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 6. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 7. eurofins.com.au [eurofins.com.au]
- 8. oecd.org [oecd.org]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 11. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 15. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 16. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 17. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 18. petroleumhpv.org [petroleumhpv.org]
- 19. xylemanalytics.com [xylemanalytics.com]
- 20. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 21. modernwater.com [modernwater.com]
- 22. Modern Water Microtox Model 500 Analyzer (220v, 50Hz) - AZF50A002 [jjstech.com]
- 23. researchgate.net [researchgate.net]
- 24. modernwater.com [modernwater.com]
- 25. labsysware.hu [labsysware.hu]
The Anion's Decisive Role: A Comparative Analysis of 1-Methylimidazolium-Based Catalysts in Knoevenagel Condensation
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. Ionic liquids (ILs), particularly those based on the 1-methylimidazolium (B8483265) cation, have emerged as promising catalysts and reaction media. Their tunable nature, largely dictated by the choice of anion, allows for the fine-tuning of catalytic activity. This guide provides a comparative analysis of various anions paired with the 1-butyl-3-methylimidazolium ([BMIM]) cation in the context of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.
The catalytic prowess of 1-butyl-3-methylimidazolium-based ionic liquids in the Knoevenagel condensation of benzaldehyde (B42025) with active methylene (B1212753) compounds, such as ethyl cyanoacetate (B8463686) and malononitrile (B47326), is significantly influenced by the nature of the anion. This influence is primarily attributed to the basicity of the anion, which plays a crucial role in the initial deprotonation of the active methylene compound, the rate-determining step of the reaction.
Quantitative Comparison of Anion Performance
The following table summarizes the catalytic performance of different 1-butyl-3-methylimidazolium-based ionic liquids in the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. The data highlights the profound impact of the anion on reaction time and product yield.
| Anion | Ionic Liquid | Reaction Time | Yield (%) |
| Acetate (B1210297) | [BMIM][OAc] | 10 min | 95 |
| Hydrogen Carbonate | [BMIM][HCO3] | 15 min | 92 |
| Hydroxide (B78521) | [BMIM][OH] | 10-30 min | High |
| Trifluoroacetate | [BMIM][CF3COO] | 1 h | 98 |
| Chloride | [BMIM][Cl] | 24 h | 40 |
| Tetrafluoroborate | [BMIM][BF4] | 24 h | 85 |
| Hexafluorophosphate (B91526) | [BMIM][PF6] | 22 h | 63 |
As the data indicates, basic anions such as acetate, hydrogen carbonate, and hydroxide demonstrate superior catalytic activity, leading to high yields in significantly shorter reaction times. In contrast, less basic and non-coordinating anions like chloride, tetrafluoroborate, and hexafluorophosphate exhibit considerably lower catalytic efficiency.
Experimental Protocols
Below are detailed methodologies for the Knoevenagel condensation reaction using 1-butyl-3-methylimidazolium-based ionic liquids as catalysts.
General Procedure for Knoevenagel Condensation using [BMIM][OAc] in Water[1][2][3]
-
To a 25 mL round-bottom flask, add an equimolar amount of the aldehyde (e.g., benzaldehyde) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate).
-
Add 5 mL of double-distilled water to the flask.
-
Introduce 20 mol% of 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) to the mixture.
-
Stir the reaction mixture at the desired temperature (ambient or elevated, e.g., 60 °C) for the appropriate duration.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane:ethyl acetate, 4:1).
-
Upon completion, add 5 mL of cold water to the reaction mixture.
-
The insoluble product will precipitate. Filter the solid product and wash it with water and ethanol.
-
Further purification is typically not required.
General Procedure for Solvent-Free Knoevenagel Condensation[4]
-
In a reaction vessel, mix the aldehyde or ketone with the active methylene compound.
-
Add the 1-butyl-3-methylimidazolium-based ionic liquid (e.g., [BMIM][OH]) to the mixture.
-
Stir the reaction at room temperature.
-
The reaction is typically complete within 10-30 minutes.
-
Extract the product from the ionic liquid using a suitable organic solvent (e.g., diethyl ether).
-
The ionic liquid can be recovered by removing any residual solvent under vacuum and reused for subsequent reactions.
Visualizing the Catalytic Process
To better understand the reaction dynamics and experimental design, the following diagrams illustrate the proposed mechanism of the Knoevenagel condensation catalyzed by a basic ionic liquid and a typical experimental workflow for catalyst screening.
Safety Operating Guide
Safe Disposal of 1-Methylimidazolium Hydrogen Sulfate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methylimidazolium hydrogen sulfate (B86663), a Brønsted acidic ionic liquid. Adherence to these guidelines will help mitigate risks and ensure that disposal is handled in an environmentally responsible manner.
I. Understanding the Hazards
1-Methylimidazolium hydrogen sulfate is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] Understanding its properties is the first step in safe handling and disposal.
Table 1: Properties and Hazards of this compound
| Property | Data | Reference |
| GHS Classification | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1][2] |
| Signal Word | Danger | |
| Appearance | Solid | |
| Molecular Weight | 180.18 g/mol | |
| Storage Class | 8A - Combustible corrosive hazardous materials | |
| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, P3 Respirator Cartridges |
II. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[1]
-
Personal Protection: Before attempting cleanup, don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2] For larger spills, a respirator may be necessary.
-
Containment: For liquid spills, contain the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. For solid spills, carefully sweep up the material, avoiding dust generation.[1]
-
Collection: Collect the absorbed or swept material and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Disposal: The container with the collected waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
III. Proper Disposal Procedures
The disposal of this compound must be handled by a licensed and approved waste disposal facility.[3][4] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation:
-
Identify the waste as "Hazardous: Corrosive."
-
Segregate it from other waste streams to prevent incompatible chemical reactions. Keep it in its original or a compatible, tightly sealed container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Corrosive).
-
-
Storage:
-
Store the labeled waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.
-
Logical Flow for Disposal Decision-Making
Caption: Disposal decision workflow for this compound.
IV. Personal Protective Equipment (PPE) and Safe Handling
To minimize exposure and ensure safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.[2]
-
Hand Protection: Handle with impervious gloves that have been inspected prior to use.[1]
-
Skin and Body Protection: Wear a lab coat or other protective clothing. In case of potential for significant exposure, impervious clothing may be necessary.[2]
Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dusts or mists.[3] Wash hands thoroughly after handling.[1]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that the disposal of this compound is managed in a compliant and responsible manner.
References
Personal protective equipment for handling 1-Methylimidazolium hydrogen sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 1-Methylimidazolium hydrogen sulfate (B86663). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
1-Methylimidazolium hydrogen sulfate is a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3][4] Appropriate PPE is mandatory to prevent exposure.
Recommended Personal Protective Equipment: [1][2]
| Protection Type | Specific PPE | Standard/Material |
| Eye and Face | Chemical safety goggles and face shield | Must be worn in conjunction.[5][6] |
| Hand | Chemical-resistant gloves | Impervious gloves such as nitrile, neoprene, or butyl rubber.[5][6] |
| Body | Chemical-resistant lab coat, apron, or full-body suit | Tyvek or rubber materials are recommended.[5] |
| Respiratory | Type P3 (EN 143) respirator cartridges | Required when engineering controls are insufficient or during spill cleanup.[2] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to waste disposal.
Caption: Safe handling workflow from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.[1]
-
Ensure a chemical fume hood is operational and ready for use.
-
Locate the nearest emergency eyewash station and safety shower.
-
Put on all required PPE as specified in the table above.
-
-
Handling:
-
Storage:
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover drains. Collect the spilled material with an inert absorbent and place it in a suitable container for disposal.[1][4] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Collection:
-
Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, labeled, and sealed container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
-
Disposal:
Caption: Decision tree for selecting appropriate PPE.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-甲基咪唑鎓硫酸氢盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Butyl-3-methylimidazolium hydrogen sulfate | C8H16N2O4S | CID 11424880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. iolitec.de [iolitec.de]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
